molecular formula C5H12N4O2 B073238 Pentanedihydrazide CAS No. 1508-67-4

Pentanedihydrazide

カタログ番号: B073238
CAS番号: 1508-67-4
分子量: 160.17 g/mol
InChIキー: LGYJSPMYALQHBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pentanedihydrazide is a linear aliphatic dihydrazide compound that serves as a versatile and valuable bifunctional building block in chemical synthesis and materials science research. Its primary research value lies in its two terminal hydrazide groups, which are highly reactive towards carbonyls, specifically aldehydes and ketones, to form stable hydrazone linkages. This property makes it an excellent crosslinking agent for the modification and stabilization of biomolecules and polymers. Key applications include the development of hydrogels for tissue engineering scaffolds, where it can crosslink polysaccharides like alginate or hyaluronic acid, creating tunable mechanical properties. In bioconjugation, this compound is used to link carbonyl-containing molecules to other entities, such as in the labeling of glycoproteins or the synthesis of polymer-drug conjugates. Furthermore, its five-carbon spacer arm provides optimal distance in crosslinked networks, influencing the porosity, swelling behavior, and ultimate functionality of the resulting materials. Researchers also utilize it as a precursor for the synthesis of more complex heterocyclic compounds, including pyrazoles and other nitrogen-containing scaffolds, which are of significant interest in medicinal chemistry and agrochemical research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

pentanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYJSPMYALQHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NN)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398238
Record name pentanedihydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508-67-4
Record name pentanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1508-67-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the synthesis pathway for Pentanedihydrazide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for pentanedihydrazide, also known as glutaric dihydrazide. The primary method detailed is the widely employed reaction of a dialkyl glutarate with hydrazine hydrate. This document presents a plausible experimental protocol adapted from established procedures for homologous compounds, supported by quantitative data and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most common and straightforward route to this compound involves the nucleophilic acyl substitution reaction between a dialkyl ester of glutaric acid, typically diethyl glutarate, and hydrazine hydrate. In this reaction, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester groups. This results in the displacement of the alcohol (ethanol in the case of diethyl glutarate) and the formation of the dihydrazide. The reaction is typically carried out in a suitable solvent, such as a lower alcohol, and is often driven to completion by heating under reflux.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound and a closely related homologous compound, succinic dihydrazide, for comparative purposes.

ParameterThis compoundSuccinic Dihydrazide
Starting Material Diethyl GlutarateDiethyl Succinate
Reagent Hydrazine Hydrate (80%)Hydrazine Hydrate (80%)
Molar Ratio (Ester:Hydrazine Hydrate) 1:2.4 (Typical)1:2.4
Reaction Temperature 95-115°C (System Temperature)95-115°C (System Temperature)
Reaction Time ~6 hours6 hours
Reported Yield Not explicitly found89%
Melting Point 175-176°C175-180°C

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure for the synthesis of succinic dihydrazide due to the structural similarity of the starting materials and products.

Materials:

  • Diethyl glutarate

  • Hydrazine hydrate (80% aqueous solution)

  • Ethanol (as solvent, optional)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer or temperature probe

  • Rectifying column and distillation head

  • Condenser

  • Receiving flask

  • Vacuum source for distillation

Procedure:

  • Charging the Reactor: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a rectifying column, add diethyl glutarate and 80% hydrazine hydrate. A molar ratio of approximately 1:2.4 (diethyl glutarate to hydrazine hydrate) is recommended.

  • Initial Reflux: Heat the mixture while stirring. Allow the mixture to reflux for approximately 30 minutes.

  • Reactive Distillation: After the initial reflux, begin to remove the ethanol byproduct and water by distillation through the rectifying column. The removal of ethanol drives the reaction towards completion. Control the heating to maintain a reaction system temperature between 95-115°C and a temperature at the top of the rectifying column between 75-85°C.

  • Reaction Monitoring and Completion: Continue the reactive distillation for approximately 6 hours. The reaction is considered complete when the distillation of ethanol ceases.

  • Purification: After the reaction is complete, stop heating and allow the mixture to cool. The excess hydrazine hydrate, water, and any unreacted diethyl glutarate can be removed by vacuum distillation.

  • Product Isolation: The resulting solid product, this compound, can be collected. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from diethyl glutarate to this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products diethyl_glutarate Diethyl Glutarate This compound This compound diethyl_glutarate->this compound Reaction hydrazine Hydrazine Hydrate (2 equivalents) hydrazine->this compound ethanol Ethanol (2 equivalents)

An In-depth Technical Guide to Pentanedihydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanedihydrazide, also known as glutaric dihydrazide, is a symmetrical difunctional hydrazine derivative with significant potential in various scientific applications, including as a crosslinking agent, a building block in heterocyclic synthesis, and a component in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supported by experimental data and methodologies.

Chemical Properties and Structure

This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueReference
IUPAC Name This compoundN/A
Alternate Name Glutaric Dihydrazide[1]
CAS Number 1508-67-4[1]
Molecular Formula C5H12N4O2[1]
Molecular Weight 160.18 g/mol [1]
Melting Point 175-176 °C[2]
Boiling Point 529.1 °C (estimated)[2]
Solubility Soluble in water.General chemical knowledge
InChI InChI=1S/C5H12N4O2/c6-8-4(10)2-1-3-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11)N/A
InChIKey LGYJSPMYALQHBL-UHFFFAOYSA-NN/A
SMILES C(CC(=O)NN)CC(=O)NNN/A

Chemical Structure

The chemical structure of this compound consists of a central five-carbon chain (pentane) with hydrazide functional groups (-CONHNH2) at both termini. This symmetrical structure imparts specific reactivity and potential for forming polymeric or crosslinked networks.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a dialkyl ester of glutaric acid (e.g., diethyl glutarate) with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds readily to form the dihydrazide.

Reaction Scheme:

Caption: Synthesis of this compound from Diethyl Glutarate.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl glutarate and an excess of hydrazine hydrate. A typical molar ratio is 1:2 to 1:3 of the diester to hydrazine hydrate to ensure complete conversion. Ethanol can be used as a solvent to facilitate mixing.

  • Reaction Conditions: The reaction mixture is heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product, this compound, is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure, crystalline this compound.

Spectroscopic Analysis

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the pentane chain and the protons of the -NH and -NH2 groups of the hydrazide moieties. The chemical shifts will be influenced by the adjacent carbonyl and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons and the different methylene carbons in the aliphatic chain.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations of the primary amine and secondary amide groups, typically in the region of 3200-3400 cm⁻¹.

  • C=O stretching vibration (Amide I band) of the carbonyl group, usually appearing around 1630-1680 cm⁻¹.

  • N-H bending vibration (Amide II band) around 1550-1650 cm⁻¹.

  • C-H stretching vibrations of the methylene groups in the alkyl chain, typically in the 2850-2960 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (160.18). Common fragmentation pathways may involve the cleavage of the C-C bonds in the pentane chain and the loss of fragments related to the hydrazide groups.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis start Start Materials: Diethyl Glutarate, Hydrazine Hydrate synthesis Reaction: Reflux start->synthesis workup Workup: Filtration synthesis->workup purification Purification: Recrystallization workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and scientists working with this versatile compound in various fields, from materials science to drug development. The symmetrical difunctional nature of this compound makes it an attractive molecule for further investigation and application in the development of new materials and therapeutics.

References

Solubility Profile of Pentanedihydrazide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of pentanedihydrazide (also known as glutaric dihydrazide). Due to a lack of extensive published quantitative data, this document focuses on predicting solubility based on the compound's molecular structure and provides detailed experimental protocols for its determination. The methodologies outlined herein are designed to enable researchers to generate precise and reliable solubility data, which is critical for applications in drug development, polymer chemistry, and organic synthesis. This guide includes a standard operating procedure for the shake-flask method for thermodynamic solubility determination, along with analytical procedures for concentration measurement and the necessary workflows for experimental execution.

Introduction to this compound and its Solubility

This compound (C₅H₁₂N₄O₂) is a symmetrical molecule featuring a five-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH₂). The presence of these polar hydrazide groups, capable of acting as both hydrogen bond donors and acceptors, suggests a degree of solubility in polar organic solvents. Conversely, the non-polar pentane backbone contributes to potential solubility in less polar environments. The overall solubility in a given organic solvent will, therefore, be a balance between these competing structural features.

Predicted Solubility Based on Molecular Structure

The solubility of an organic compound is governed by the principle of "like dissolves like".[1]

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO): The two hydrazide functional groups are polar and can form strong hydrogen bonds with protic solvents like alcohols.[2] Therefore, this compound is expected to exhibit moderate to good solubility in these solvents. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is also anticipated to be a good solvent due to its ability to accept hydrogen bonds and its overall high polarity.

  • Less Polar Solvents (e.g., Acetone, Ethyl Acetate): Solvents like acetone possess a dipole moment and can act as hydrogen bond acceptors. It is predicted that this compound will have some solubility in such solvents, though likely less than in highly polar protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the hydrazide groups, this compound is expected to have very limited solubility in non-polar hydrocarbon solvents.[2] The energy required to break the intermolecular hydrogen bonds in solid this compound would not be compensated by the weak van der Waals forces established with non-polar solvent molecules.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Toluene

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them on the shaker at a constant temperature. Agitate the samples for a sufficient duration (typically 24 to 48 hours) to reach equilibrium.[5][6] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (see Section 4).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-48 hours) B->C D Allow excess solid to sediment C->D E Withdraw supernatant with syringe D->E F Filter into clean vial (0.22 µm filter) E->F G Perform accurate dilution F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is essential for reliable solubility data. Two common methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

HPLC Method

HPLC is a highly sensitive and selective method for quantifying compounds.[7] For this compound, a Reverse-Phase HPLC (RP-HPLC) method would be suitable.

  • Principle: The sample is injected into a column packed with a non-polar stationary phase. A polar mobile phase is pumped through the column. This compound, being polar, will have a relatively short retention time.

  • Detection: A UV detector can be used, as the amide functional group in the hydrazide exhibits UV absorbance.

  • Quantification: A calibration curve is generated by injecting known concentrations of this compound and plotting the peak area against concentration. The concentration of the unknown sample is then determined from this curve. Derivatization with an aldehyde, such as salicylaldehyde, can be employed to form a hydrazone with a stronger chromophore, enhancing detection sensitivity.[8]

UV-Vis Spectrophotometry Method

For a more direct and often faster analysis, UV-Vis spectrophotometry can be used, particularly after derivatization to produce a colored compound.

  • Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

  • Derivatization: this compound can be reacted with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored product.[9][10]

  • Measurement: The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), which is typically around 458 nm for the p-DAB hydrazone derivative.[11]

  • Quantification: A calibration curve is prepared using standard solutions of known this compound concentrations that have undergone the same derivatization process.

G cluster_workflow Quantification Workflow cluster_hplc HPLC Method cluster_uvvis UV-Vis Method Start Filtered Saturated Sample A1 Direct Injection or Optional Derivatization Start->A1 B1 Derivatization with p-DAB Start->B1 A2 RP-HPLC Separation A1->A2 A3 UV Detection A2->A3 Cal Generate Calibration Curve with Standards A3->Cal B2 Measure Absorbance at λmax (approx. 458 nm) B1->B2 B2->Cal End Determine Concentration Cal->End

Caption: Analytical Workflows for this compound Quantification.

Conclusion

While published quantitative solubility data for this compound in organic solvents is limited, its molecular structure provides a solid basis for predicting its solubility behavior. This technical guide offers a robust framework for researchers to experimentally determine these crucial physicochemical properties. By following the detailed shake-flask protocol and employing appropriate analytical techniques such as HPLC or UV-Vis spectrophotometry, scientists in drug development and other fields can generate the high-quality data necessary for their research and development activities.

References

Pentanedihydrazide: A Comprehensive Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling precautions for pentanedihydrazide in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety guidelines and the product-specific Safety Data Sheet (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, the compound presents the following hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or powder.[1][2]

GHS Hazard Statements: H315, H319, H335[2]

Summary of Hazard Information
Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
CAS Number 38291-82-6
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Appearance White to off-white crystalline solid
Odor No information available
Storage Temperature Ambient

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure risk.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder or creating solutions.[3][4]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with this compound.

PPE CategorySpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield.[3][6][7]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[3][6][7]
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.[8][9]
Handling Procedures
  • Avoid breathing dust.[3][6]

  • Do not get in eyes, on skin, or on clothing.[2][3]

  • Wash hands thoroughly after handling.[3][6]

  • Keep away from heat, sparks, and open flames.[10]

Storage Requirements
  • Store in a tightly closed container in a dry and well-ventilated place.[2][3][6]

  • Store away from incompatible materials such as strong oxidizing agents.[8][11]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10][12]
Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Experimental Protocols and Workflows (Visualized)

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection start Assess Task task_type Handling solid or solution? start->task_type solid Handling Solid task_type->solid Solid solution Handling Solution task_type->solution Solution ppe_solid Required PPE: - Lab Coat - Nitrile Gloves - Safety Goggles - Respirator (if dust) solid->ppe_solid ppe_solution Required PPE: - Lab Coat - Nitrile Gloves - Safety Goggles/Face Shield solution->ppe_solution fume_hood Work in a chemical fume hood? ppe_solid->fume_hood ppe_solution->fume_hood yes_hood Yes fume_hood->yes_hood Yes no_hood No (well-ventilated area) fume_hood->no_hood No proceed Proceed with Caution yes_hood->proceed no_hood->proceed

Caption: PPE selection workflow for handling this compound.

Emergency First Aid Response Pathway

First_Aid_Response exposure Exposure Event route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion action_inhalation Move to fresh air. Seek medical attention. inhalation->action_inhalation action_skin Wash with soap and water for 15 min. Remove contaminated clothing. skin->action_skin action_eye Flush with water for 15 min. Seek immediate medical attention. eye->action_eye action_ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. ingestion->action_ingestion sds Consult SDS action_inhalation->sds action_skin->sds action_eye->sds action_ingestion->sds

Caption: Emergency first aid response pathway for this compound exposure.

Disposal Considerations

Dispose of this compound and its waste in accordance with local, state, and federal regulations.[3][6][10] Do not dispose of down the drain or into the environment.[6] Contact a licensed professional waste disposal service to dispose of this material.

Fire-Fighting Measures

While this compound is a solid and not highly flammable, appropriate measures should be in place.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[13]

This guide is intended for informational purposes only and should not be considered a substitute for professional safety training and institutional protocols. Always consult the most recent Safety Data Sheet for this compound before use.

References

The Versatility of Pentanedihydrazide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide, also known as glutaric dihydrazide, is a versatile, symmetrical molecule featuring two terminal hydrazide functional groups. This unique structure renders it a valuable building block and crosslinking agent in a multitude of organic synthesis applications. Its ability to react with various functional groups, particularly carbonyls, has led to its use in polymer chemistry, materials science, analytical chemistry, and the synthesis of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental details, quantitative data, and visual representations of key processes to facilitate its practical implementation in research and development.

Core Applications of this compound

The primary applications of this compound stem from the high reactivity of its hydrazide moieties. These groups readily undergo condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This reactivity is harnessed in several key areas:

  • Crosslinking Agent for Polymers and Hydrogels: this compound is extensively used to form crosslinked networks in biopolymers like hyaluronic acid, gelatin, and alginate. This crosslinking enhances the mechanical properties, thermal stability, and controls the swelling and degradation profiles of these materials, making them suitable for biomedical applications such as drug delivery, tissue engineering, and wound healing.

  • Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound allows it to act as a scaffold for the synthesis of various heterocyclic compounds. A notable example is its reaction with 1,3-dicarbonyl compounds to form bis-pyrazoles, which are important pharmacophores in medicinal chemistry.

  • Derivatization Agent in Analytical Chemistry: The reaction of this compound with carbonyl-containing analytes, such as certain steroids or aldehydes, can be utilized to improve their detection and quantification in chromatographic methods like High-Performance Liquid Chromatography (HPLC). The resulting hydrazone derivatives often exhibit enhanced UV absorbance or fluorescence, leading to increased sensitivity.

I. This compound as a Crosslinking Agent

The formation of hydrogels with tailored properties is a critical area of research in biomaterials. This compound serves as an efficient crosslinker for polymers containing carboxylic acid or aldehyde groups. The crosslinking reaction typically involves the formation of amide or hydrazone bonds.

A. Crosslinking of Hyaluronic Acid (HA) Hydrogels

Hyaluronic acid, a naturally occurring polysaccharide, can be crosslinked with this compound to form hydrogels for various biomedical applications. The process often involves the activation of the carboxylic acid groups on HA using a carbodiimide, followed by reaction with the dihydrazide.

Experimental Protocol: Preparation of a this compound-Crosslinked Hyaluronic Acid Hydrogel [1]

  • Dissolution of HA: Dissolve 100 mg of hyaluronic acid in 10 mL of a 0.1 M MES buffer (pH 5.5).

  • Activation of HA: Add 50 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 30 mg of N-hydroxysuccinimide (NHS) to the HA solution and stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Crosslinking Reaction: Prepare a 10 mg/mL solution of this compound in the same buffer. Add a stoichiometric amount of the this compound solution to the activated HA solution.

  • Gelation: Stir the mixture vigorously for a few minutes and then cast it into a desired mold. Gelation should occur within 30-60 minutes at 37 °C.

  • Purification: After complete gelation, purify the hydrogel by immersing it in distilled water for 48 hours, changing the water every 6 hours to remove unreacted reagents.

Workflow for Hyaluronic Acid Hydrogel Preparation

G cluster_0 HA Preparation cluster_1 Crosslinking cluster_2 Purification HA_dissolution Dissolve HA in MES buffer Activation Add EDC/NHS for carboxyl activation HA_dissolution->Activation Mixing Mix activated HA and PDH solutions Activation->Mixing PDH_solution Prepare this compound solution PDH_solution->Mixing Gelation Incubate at 37°C for gelation Mixing->Gelation Washing Wash hydrogel with distilled water Gelation->Washing Final_hydrogel Purified Hydrogel Washing->Final_hydrogel

Caption: Workflow for preparing a this compound-crosslinked hyaluronic acid hydrogel.

Quantitative Data: Properties of Dihydrazide-Crosslinked Hydrogels

The properties of hydrogels can be tuned by varying the concentration of the crosslinker and the polymer. Below is a summary of typical properties for gelatin hydrogels crosslinked with a dihydrazide.

PropertyGelatin with Low CrosslinkerGelatin with High CrosslinkerReference
Swelling Ratio (%) 350 ± 25200 ± 15[2]
Compressive Modulus (kPa) 5 ± 115 ± 2[3]
Degradation Time (days) 7 - 1021 - 28[4][5]

II. Synthesis of Heterocyclic Compounds: Bis-Pyrazoles

This compound serves as a key building block for constructing molecules with bilateral symmetry. A prime example is the synthesis of bis-pyrazoles through condensation with 1,3-dicarbonyl compounds, such as acetylacetone. This reaction typically proceeds under acidic or basic conditions.

Experimental Protocol: Synthesis of a Bis-Pyrazole from this compound [6]

  • Reactant Mixture: In a 100 mL round-bottom flask, dissolve 1.74 g (10 mmol) of this compound and 2.20 g (22 mmol) of acetylacetone in 50 mL of ethanol.

  • Catalyst Addition: Add 0.5 mL of concentrated hydrochloric acid as a catalyst.

  • Reaction: Reflux the mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain the pure bis-pyrazole.

Reaction Scheme for Bis-Pyrazole Synthesis

G This compound This compound Intermediate Bis-hydrazone Intermediate This compound->Intermediate Acetylacetone Acetylacetone (2 eq.) Acetylacetone->Intermediate Catalyst H+ Catalyst->Intermediate BisPyrazole Bis-pyrazole Intermediate->BisPyrazole Cyclization

Caption: Reaction pathway for the synthesis of a bis-pyrazole from this compound.

Quantitative Data: Yields of Bis-Pyrazole Synthesis

The yield of the bis-pyrazole synthesis is dependent on the reaction conditions.

1,3-Dicarbonyl CompoundCatalystReaction Time (h)Yield (%)Reference
AcetylacetoneHCl4~85[6]
Ethyl AcetoacetateAcetic Acid6~75[7]
Dibenzoylmethanep-TsOH8~70[8]

III. This compound as a Derivatization Agent

In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes. This compound can be used to derivatize carbonyl-containing compounds, such as certain corticosteroids, to improve their chromatographic separation and detection by HPLC.

A. Derivatization of Corticosteroids for HPLC Analysis

Corticosteroids containing a ketone functional group can be derivatized with this compound to form hydrazones. These derivatives often exhibit stronger UV absorption, facilitating more sensitive detection.

Experimental Protocol: Derivatization of a Corticosteroid for HPLC Analysis [9][10]

  • Sample Preparation: Dissolve 1 mg of the corticosteroid standard in 1 mL of methanol.

  • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in methanol containing 1% acetic acid.

  • Derivatization Reaction: Mix 100 µL of the corticosteroid solution with 200 µL of the this compound solution in a sealed vial. Heat the mixture at 60 °C for 1 hour.

  • HPLC Analysis: After cooling to room temperature, directly inject an aliquot of the reaction mixture into the HPLC system.

Workflow for Corticosteroid Derivatization and Analysis

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample_Prep Dissolve Corticosteroid in Methanol Reaction Mix and Heat at 60°C Sample_Prep->Reaction Reagent_Prep Prepare this compound Reagent Reagent_Prep->Reaction Injection Inject into HPLC Reaction->Injection Detection UV Detection Injection->Detection

Caption: Workflow for the derivatization and HPLC analysis of corticosteroids using this compound.

Quantitative Data: HPLC Method Parameters

The following table outlines typical parameters for the HPLC analysis of derivatized corticosteroids.

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (Analyte) 5-7 min
Retention Time (Derivative) 10-15 min
Limit of Detection (LOD) 1-5 ng/mL

Conclusion

This compound is a highly adaptable and valuable reagent in organic synthesis. Its symmetrical difunctional nature allows for its effective use as a crosslinking agent to create robust and tunable hydrogels, as a building block for the synthesis of complex heterocyclic structures like bis-pyrazoles, and as a derivatization agent to enhance the analytical detection of carbonyl-containing molecules. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers and scientists looking to leverage the unique chemical properties of this compound in their own work. Further exploration into its applications is likely to uncover even more innovative uses for this versatile compound.

References

Pentanedihydrazide: A Core Intermediate for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide, also known as glutaric dihydrazide, is a versatile, homobifunctional small molecule that has emerged as a critical intermediate and crosslinking agent in the field of pharmaceutical development. Its structure, featuring a five-carbon backbone terminating in two reactive hydrazide groups (-CONHNH2), allows it to form stable covalent bonds with molecules containing aldehyde or ketone moieties. This reactivity is the foundation of its utility in creating advanced drug delivery systems, immobilizing therapeutic enzymes, and synthesizing novel heterocyclic compounds with therapeutic potential. This guide provides a comprehensive overview of this compound's synthesis, properties, and core applications, complete with detailed experimental protocols, quantitative data, and process visualizations to support researchers in leveraging this key intermediate.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid whose key properties are summarized below.

PropertyValueReference
CAS Number 1508-67-4[1]
Alternate Names Glutaric Dihydrazide[1]
Molecular Formula C₅H₁₂N₄O₂[1]
Molecular Weight 160.18 g/mol [1]
Appearance White crystalline powderN/A
Solubility Soluble in waterN/A
Synthesis of this compound

This compound is most commonly synthesized through the reaction of a dialkyl glutarate, such as diethyl glutarate, with hydrazine hydrate. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy groups of the ester to form the more stable dihydrazide.

G cluster_reactants Reactants cluster_process Process cluster_products Products Diethyl Glutarate Diethyl Glutarate Reflux 1. Mix & Reflux Diethyl Glutarate->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux Distill 2. Reaction Distillation Reflux->Distill Heat (95-115°C) Crystallize 3. Cool & Crystallize Distill->Crystallize Reaction completes Ethanol Ethanol (byproduct) Distill->Ethanol Distill off Water Water (byproduct) Distill->Water Distill off PDH This compound Crystallize->PDH Isolate solid

Diagram 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing dihydrazides from diesters.[2]

  • Apparatus Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a distillation column.

  • Charging Reactants : To the flask, add diethyl glutarate (1 mole equivalent) and 80% hydrazine hydrate (2.2-2.5 mole equivalents).

  • Initial Reflux : Begin stirring and heat the mixture to reflux for approximately 30-60 minutes to initiate the reaction.

  • Reaction Distillation : After the initial reflux, continue heating the reaction vessel to maintain a temperature of 95-115°C. The byproduct, ethanol, along with water, will begin to distill. Control the distillation head temperature to 75-85°C to selectively remove the byproducts, driving the reaction to completion.

  • Reaction Monitoring : The reaction typically takes 5-7 hours. Monitor completion by observing the cessation of ethanol distillation.

  • Isolation : Once the reaction is complete, stop heating and allow the mixture to cool to room temperature. As it cools, this compound will precipitate out of the solution as a white solid.

  • Purification : Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting material or residual hydrazine.

  • Drying : Dry the purified this compound under vacuum to yield the final product with high purity (>95%).

Application 1: Crosslinker for Drug Delivery Hydrogels

A primary application of this compound is in the formation of biocompatible and biodegradable hydrogels for controlled drug delivery. It acts as a crosslinker for polymers that have been functionalized with aldehyde groups, most notably oxidized polysaccharides like dextran or alginate. The reaction between the dihydrazide and the dialdehyde-polysaccharide forms a stable, three-dimensional network linked by pH-sensitive hydrazone bonds.[3][4]

G cluster_polymers Components cluster_process Hydrogel Formation cluster_product Result poly Oxidized Polysaccharide (e.g., Dextran) mix 1. Mix Components in Aqueous Buffer poly->mix pdh This compound (Crosslinker) pdh->mix drug Therapeutic Drug drug->mix gel 2. In Situ Gelation (Hydrazone Bond Formation) mix->gel Crosslinking Reaction hydrogel Drug-Loaded Hydrogel (3D Network) gel->hydrogel

Diagram 2: Workflow for drug encapsulation in a hydrogel.

The hydrazone linkage is relatively stable at neutral pH but is susceptible to hydrolysis under acidic conditions, allowing for triggered drug release in specific physiological environments, such as tumor microenvironments or the lower gastrointestinal tract.[5] The mechanical properties, swelling ratio, and degradation rate of the hydrogel can be precisely controlled by varying the degree of oxidation of the polymer and the concentration of the this compound crosslinker.[3][6]

G R1_CHO R₁—CHO p1 R1_CHO->p1 H2N_NH_CO H₂N—HN—CO—(CH₂)₃—CO—NH—NH₂ p2 H2N_NH_CO->p2 R2_CHO R₂—CHO p3 R2_CHO->p3     → Hydrazone1 R₁—CH=N—HN—CO— Linker (CH₂)₃ Hydrazone1->Linker Hydrazone2 —CO—NH—N=CH—R₂ Linker->Hydrazone2 p4 Hydrazone2->p4 Water + 2H₂O p1->H2N_NH_CO + p2->R2_CHO + p3->Hydrazone1 p4->Water      p5 p5->Hydrazone1 p5->Linker p5->Hydrazone2 l1 Aldehyde Group on Polymer 1 l1->R1_CHO l2 This compound l2->H2N_NH_CO l3 Aldehyde Group on Polymer 2 l3->R2_CHO l4 Stable Hydrazone Crosslink l4->p5

Diagram 3: Hydrazone bond formation mechanism.
Experimental Protocol: Preparation of this compound-Crosslinked Hydrogel

  • Prepare Polymer Solutions :

    • Dissolve oxidized dextran (degree of oxidation 25-35%) in a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 5% (w/v).

    • Dissolve this compound in a separate volume of PBS to a final concentration of 5-10% (w/v).

  • Drug Incorporation : If encapsulating a therapeutic agent, dissolve the drug in the this compound solution. For hydrophobic drugs, a co-solvent or surfactant may be necessary.

  • Hydrogel Formation :

    • In a sterile vial, rapidly mix the oxidized dextran solution with the this compound/drug solution at a predetermined volumetric ratio (e.g., 1:1 or 2:1).

    • Vortex briefly (5-10 seconds) to ensure homogeneity.

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be modulated by adjusting polymer and crosslinker concentrations.

  • Characterization :

    • Swelling Ratio : Weigh a sample of the hydrogel (W_s), freeze-dry it, and weigh the dried sample (W_d). Calculate the swelling ratio as (W_s - W_d) / W_d.

    • Drug Release : Place a known amount of drug-loaded hydrogel in a vial with a known volume of release buffer (e.g., PBS at pH 7.4 or an acidic buffer at pH 5.5). At predetermined time points, withdraw an aliquot of the buffer, and measure the drug concentration using UV-Vis spectroscopy or HPLC. Replenish with fresh buffer.

Quantitative Data: Dihydrazide-Crosslinked Hydrogels

The following table presents representative data for hydrogels crosslinked with dihydrazides, based on studies using adipic dihydrazide (a C6 analogue).[4][7][8]

ParameterCondition A (Low Crosslinking)Condition B (High Crosslinking)Notes
Polymer 5% Oxidized Hyaluronic Acid5% Oxidized Hyaluronic AcidPolymer with aldehyde groups
Crosslinker Conc. 0.5% (w/v)2.0% (w/v)Dihydrazide concentration
Gelation Time 5-10 minutes< 2 minutesHigher crosslinker density speeds gelation.
Swelling Ratio ~ 500-600%~ 200-300%Higher crosslinking reduces water uptake.[8]
Cumulative Release (24h) 70-80%40-50%Tighter network slows drug diffusion.[9]
Degradation (Weight Loss) ~25% over 14 days~10% over 14 daysMore crosslinks enhance stability.[8]

Application 2: Intermediate for Enzyme Immobilization

Enzyme immobilization enhances the stability, reusability, and operational window of therapeutic or industrial enzymes. This compound can be used as a linker to covalently attach enzymes to solid supports that have been functionalized with aldehyde groups. This method provides a stable, covalent linkage that is more robust than physical adsorption.

G cluster_materials Materials cluster_process Process cluster_product Product Support Support Material (e.g., Agarose Beads) Activate 1. Activate Support (Introduce Aldehyde Groups) Support->Activate Enzyme Enzyme of Interest Link 2. Link Enzyme via PDH Enzyme->Link PDH This compound (Linker) PDH->Link Activate->Link Activated Support Wash 3. Wash & Purify Link->Wash Covalent Attachment ImmobilizedEnzyme Immobilized Enzyme (Stable & Reusable) Wash->ImmobilizedEnzyme

Diagram 4: Logical workflow for enzyme immobilization.
Experimental Protocol: Enzyme Immobilization

This protocol describes a general method for immobilizing an enzyme onto an aldehyde-activated support using this compound.

  • Support Activation :

    • Use a commercially available aldehyde-activated support (e.g., agarose beads) or prepare one by treating an amino-functionalized support with glutaraldehyde.[10]

    • Wash the activated support thoroughly with a suitable buffer (e.g., PBS, pH 7.4) to remove any residual activation agent.

  • Enzyme-Linker Conjugation (Option A) :

    • This two-step process is often theoretical. A more common practical approach uses glutaraldehyde directly. However, for a dihydrazide linkage:

    • First, react the enzyme with an excess of this compound in a buffer to attach the linker to the enzyme (e.g., via carbodiimide chemistry if the enzyme has accessible carboxyl groups). This step is complex and can affect enzyme activity.

    • Purify the enzyme-hydrazide conjugate via dialysis or size-exclusion chromatography.

    • Add the conjugate to the aldehyde-activated support and incubate to form the covalent bond.

  • Direct Linkage (Option B) :

    • Suspend the aldehyde-activated support in a buffer.

    • Add the enzyme solution and the this compound solution to the support suspension.

    • Incubate the mixture with gentle agitation for several hours (e.g., 4-24 hours) at 4°C or room temperature. The this compound will act as a bridge, reacting with aldehyde groups on the support and potentially with accessible aldehyde groups on an oxidized glycoprotein enzyme, or linking two support sites.

  • Blocking and Washing :

    • After incubation, block any remaining active aldehyde groups on the support by adding a small molecule amine, such as Tris buffer or ethanolamine.

    • Wash the support extensively with high and low salt buffers to remove non-covalently bound enzyme and excess reagents.

  • Activity Assay :

    • Measure the activity of the immobilized enzyme using a standard substrate assay. Compare this to the activity of the free enzyme to determine the activity recovery.

    • Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization.[10]

Quantitative Data: Enzyme Immobilization

The efficiency of immobilization is assessed by the immobilization yield and the retained activity of the enzyme. Data is often specific to the enzyme and support used.

ParameterTypical Value RangeNotes
Enzyme Loading 1-10 mg protein / g of supportDepends on support capacity and enzyme size.
Immobilization Yield > 90%Percentage of protein successfully attached to the support.
Activity Recovery 50-85%Percentage of the initial enzyme activity retained after immobilization. Loss can occur due to conformational changes.[5]
Thermal Stability 1.5 - 5 fold increaseHalf-life of enzyme activity at elevated temperatures compared to free enzyme.
Operational Stability > 80% activity after 10 cyclesRetained activity after repeated uses, a key advantage of immobilization.[4]

Conclusion

This compound serves as a powerful and versatile tool in pharmaceutical research and development. Its well-defined chemical reactivity as a homobifunctional crosslinker enables the rational design of sophisticated drug delivery systems, such as tunable, biodegradable hydrogels. Furthermore, its role as a linking agent provides a pathway for creating robust and reusable immobilized enzyme preparations. The straightforward synthesis and predictable reactivity of this compound ensure its continued importance as a core intermediate for scientists and engineers working to create the next generation of advanced therapeutic products.

References

Discovering Novel Reactions with Pentanedihydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide, also known as glutaric dihydrazide, is a versatile and reactive building block in organic synthesis. Its bifunctional nature, possessing two hydrazide moieties, allows for a diverse range of chemical transformations, leading to the formation of novel heterocyclic compounds, polymers, and functionalized materials. This technical guide explores several key reactions of this compound, providing in-depth experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate further research and application in drug development and materials science.

Core Reactions and Methodologies

This compound serves as a valuable precursor in various condensation and polymerization reactions. Its ability to react with carbonyl compounds, diacyl chlorides, and other electrophiles opens avenues for the synthesis of complex molecular architectures.

Synthesis of Poly(acylhydrazone)s

This compound can be employed in the synthesis of poly(acylhydrazone)s, a class of polymers with dynamic covalent bonds. These materials, often referred to as vitrimers, exhibit properties of both thermosets and thermoplastics, allowing for reprocessing and self-healing. A key reaction involves the condensation of this compound with aldehyde-containing monomers.

Experimental Protocol: General Procedure for Poly(acylhydrazone) Preparation

A mixture of an epoxy-functionalized vanillin derivative (e.g., glycidyl vanillin) and a trifunctional epoxy crosslinker (e.g., trimethylolpropane triglycidyl ether) in a defined molar ratio (e.g., 3:1) is combined with a stoichiometric amount of this compound (glutaric dihydrazide) relative to the epoxy and aldehyde groups. The mixture is dissolved in a minimal amount of a high-boiling solvent such as N,N-dimethylformamide (DMF). The solution is then heated with magnetic stirring to approximately 160°C to facilitate solvent evaporation and initiate the reaction. The reaction mixture is poured into a mold (e.g., a Petri plate) and maintained at 160°C until a solid gel is formed.[1]

The reaction proceeds in two distinct stages. Initially, the aldehyde groups of the vanillin derivative condense with the hydrazide moieties of this compound at a lower temperature. Subsequently, at elevated temperatures (above 150°C), the remaining hydrazide groups react with the epoxy groups to form a crosslinked three-dimensional network.[1]

Characterization Data

The successful formation of the poly(acylhydrazone) network can be confirmed by Fourier-transform infrared (FTIR) spectroscopy. Key spectral changes include the disappearance of the aldehyde carbonyl band (around 1680 cm⁻¹) and the epoxy ring vibration (around 910 cm⁻¹). Concurrently, the carbonyl band of the dihydrazide at approximately 1626 cm⁻¹ vanishes, while a new peak corresponding to the imine (C=N) of the acylhydrazone structure appears around 1640 cm⁻¹. A noticeable increase in the broad absorption bands for O-H and N-H stretching is also observed around 3300 cm⁻¹.[1]

Quantitative Data Summary

Monomer/ReactantMolar Ratio (Example)Reaction Temperature (°C)Key FTIR Peak Disappearance (cm⁻¹)Key FTIR Peak Appearance (cm⁻¹)
Glycidyl Vanillin31601680 (C=O aldehyde)1640 (C=N imine)
Trimethylolpropane Triglycidyl Ether1160910 (epoxy ring)~3300 (broad O-H, N-H)
This compoundStoichiometric1601626 (C=O hydrazide)

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound dissolution Dissolve in DMF This compound->dissolution vanillin_derivative Aldehyde-containing Monomer (e.g., Glycidyl Vanillin) vanillin_derivative->dissolution epoxy_crosslinker Epoxy Crosslinker epoxy_crosslinker->dissolution heating_step1 Heat to ~160°C (Solvent Evaporation) dissolution->heating_step1 heating_step2 Maintain at 160°C heating_step1->heating_step2 polyacylhydrazone Poly(acylhydrazone) Network (Vitrimer) heating_step2->polyacylhydrazone water Water (byproduct) heating_step2->water

Caption: Workflow for the synthesis of poly(acylhydrazone) vitrimers.

Crosslinking Agent in Polymer Emulsions

This compound is utilized as a post-crosslinking agent in aqueous polymer emulsions. This process enhances the mechanical properties and chemical resistance of the final polymer films. The crosslinking occurs through the reaction of the hydrazide groups with carbonyl-containing monomers incorporated into the polymer backbone.

Reaction Mechanism

Polymers are first synthesized through emulsion polymerization, incorporating monomers that possess carbonyl groups, such as acrolein, methacrolein, or diacetoneacrylamide.[2][3] Following polymerization, this compound is introduced into the aqueous polymer emulsion. The hydrazide moieties then react with the pendant carbonyl groups on the polymer chains, forming stable hydrazone linkages and creating a crosslinked network.

Experimental Considerations

The emulsion polymerization is typically carried out using a feed method with initiators like sodium peroxodisulfate at temperatures ranging from 60°C to 90°C.[2] The amount of this compound added is crucial for controlling the degree of crosslinking and, consequently, the final properties of the polymer.

Logical Relationship of Crosslinking

G cluster_polymer Polymer Chain cluster_crosslinker Crosslinking Agent cluster_product Crosslinked Polymer polymer_backbone Polymer Backbone carbonyl_group Pendant Carbonyl Group crosslinked_network Crosslinked Polymer Network via Hydrazone Linkage carbonyl_group->crosslinked_network This compound This compound This compound->crosslinked_network

Caption: Crosslinking of a carbonyl-containing polymer with this compound.

Synthesis of Polyamides

This compound can also serve as a monomer in interfacial polymerization reactions to produce polyamides. This reaction typically involves the condensation of this compound with a diacyl chloride.

Experimental Protocol: Interfacial Polymerization of Nylon 5,5 Analogue

An aqueous solution of glutaric dihydrazide (this compound) is prepared. This solution may also contain an acid scavenger, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct. A second, immiscible organic solvent phase (e.g., carbon tetrachloride) containing glutaryl chloride is carefully layered on top of the aqueous phase. The polyamide forms at the interface of the two layers and can be drawn out as a continuous film or rope.

A specific, though related, procedure involves preparing glutaryl diazide from glutaric dihydrazide as an intermediate for polymerization. In this procedure, 114 g of glutaric dihydrazide is mixed with 1200 g of ice, 299 mL of carbon tetrachloride, and 140 mL of concentrated HCl in a 4-L beaker. A solution of 100 g of NaNO₂ in 200 mL of water is added slowly with stirring. After 30 minutes of stirring, the layers are separated, with the upper aqueous layer containing the desired intermediate for subsequent polymerization steps.[4]

Signaling Pathway Analogy: Polymer Formation

While not a biological signaling pathway, the step-wise growth of a polymer chain can be represented in a similar manner, showing the propagation of the reaction.

G Monomer Monomer (this compound + Diacyl Chloride) Dimer Dimer Monomer->Dimer Initiation Trimer Trimer Dimer->Trimer Propagation Polymer Polyamide Chain Trimer->Polymer ...

Caption: Simplified representation of polyamide chain growth.

Novel Applications

Recent research has explored the use of this compound in more advanced applications, highlighting its potential in nanotechnology and materials science.

Functionalization of Carbon Nanotubes

This compound has been used for the chemical functionalization of multi-walled carbon nanotubes (MWCNTs). This modification introduces hydrazide functional groups onto the surface of the nanotubes, which can then be used for the enrichment and preconcentration of metal ions from aqueous solutions.[5] The functionalized MWCNTs have shown quantitative adsorption of Co(II), Cd(II), Pb(II), and Pd(II) ions at a pH of 4.0.[5]

Conclusion

This compound is a highly adaptable chemical intermediate with significant potential for the creation of novel materials and functional surfaces. The reactions outlined in this guide, from the formation of dynamic polymer networks to its use as a crosslinking agent and a monomer for polyamides, demonstrate its versatility. The detailed protocols and characterization data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, encouraging further exploration of this promising compound.

References

Methodological & Application

Application Notes and Protocols for Pentanedihydrazide Conjugation to Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoproteins play a pivotal role in a myriad of biological processes, including cell adhesion, immune response, and signal transduction. The ability to covalently crosslink glycoproteins, either to themselves or to other biomolecules, provides a powerful tool for studying their function, structure, and interactions. Pentanedihydrazide is a homobifunctional crosslinking agent containing two hydrazide groups at either end of a five-carbon spacer arm. This reagent can covalently bind to aldehyde groups, which can be selectively introduced into the carbohydrate moieties of glycoproteins through mild periodate oxidation. This targeted conjugation approach minimizes the risk of altering the protein's native structure and function, as the modification occurs on the glycan chains, often distal from the protein's active sites.

This application note provides a detailed, step-by-step guide for the conjugation of this compound to glycoproteins. The protocols cover the oxidation of glycoproteins, the conjugation reaction, and the analysis of the resulting crosslinked products. This methodology is valuable for applications in drug development, such as creating antibody-drug conjugates, and in research for stabilizing protein complexes and studying glycoprotein interactions.

Principle of the Method

The conjugation of this compound to glycoproteins is a two-step process:

  • Oxidation: The cis-diol groups present in the sugar residues (e.g., sialic acid) of the glycoprotein are oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1]

  • Conjugation: The hydrazide groups of this compound react with the newly formed aldehyde groups on the glycoprotein to form stable hydrazone bonds.[2] Due to its bifunctional nature, this compound can induce intramolecular crosslinking within a single glycoprotein or intermolecular crosslinking between multiple glycoprotein molecules.

Data Presentation

The efficiency of the conjugation process is dependent on several factors. The following tables provide a summary of key quantitative parameters for optimizing the this compound conjugation to glycoproteins.

Table 1: Optimization of Glycoprotein Oxidation

ParameterRecommended RangeRemarks
Glycoprotein Concentration1 - 10 mg/mLHigher concentrations may lead to aggregation.[2]
Sodium Periodate (NaIO₄) Concentration1 - 20 mM1 mM is often sufficient for oxidizing sialic acids, while higher concentrations will oxidize other sugar residues.[1]
Reaction Buffer0.1 M Sodium Acetate, pH 5.5Avoid amine-containing buffers like Tris, as they will compete in the reaction.
Temperature4°C - Room Temperature4°C is preferred to minimize potential side reactions.
Incubation Time15 - 60 minutesProtect the reaction from light.[2]
Quenching Reagent10 - 20 mM Glycerol or Ethylene GlycolStops the oxidation reaction.

Table 2: Optimization of this compound Conjugation

ParameterRecommended RangeRemarks
Molar Ratio (this compound:Glycoprotein)10:1 to 100:1A higher molar excess of the crosslinker favors intermolecular crosslinking. The optimal ratio should be determined empirically.
Reaction Buffer0.1 M Sodium Acetate, pH 5.0 - 6.0Slightly acidic pH promotes hydrazone bond formation.[3]
TemperatureRoom Temperature
Incubation Time2 - 24 hoursThe optimal time depends on the specific glycoprotein and desired degree of crosslinking.[3]

Experimental Protocols

Materials and Reagents

  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Glycerol or Ethylene Glycol

  • Sodium Acetate

  • Desalting columns or dialysis cassettes (10K MWCO)

  • Phosphate Buffered Saline (PBS)

  • SDS-PAGE reagents and equipment

  • Mass Spectrometer (optional)

Protocol 1: Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the glycan chains of the glycoprotein.

  • Prepare Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in 0.1 M Sodium Acetate buffer (pH 5.5). Protect the solution from light.

  • Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to achieve the desired final concentration (e.g., for selective oxidation of sialic acids, use a final concentration of 1 mM).[1]

  • Incubation: Incubate the reaction mixture for 15-60 minutes at 4°C or room temperature, protected from light.[2]

  • Quench Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.

  • Purification: Immediately remove excess periodate and quenching reagent by buffer exchange into 0.1 M Sodium Acetate buffer (pH 5.5) using a desalting column or dialysis.

Protocol 2: this compound Conjugation

This protocol details the crosslinking reaction between the oxidized glycoprotein and this compound.

  • Prepare this compound Solution: Prepare a stock solution of this compound in 0.1 M Sodium Acetate buffer (pH 5.5). The concentration should be calculated to achieve the desired molar excess in the final reaction mixture.

  • Conjugation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature with gentle agitation.[3]

  • Purification: Remove excess this compound by buffer exchange into PBS or another suitable storage buffer using a desalting column or dialysis.

Protocol 3: Analysis of Crosslinked Glycoprotein

This protocol describes methods to verify the successful crosslinking of the glycoprotein.

  • SDS-PAGE Analysis:

    • Prepare samples of the un-crosslinked (oxidized only) and crosslinked glycoprotein.

    • Run the samples on an SDS-PAGE gel under reducing conditions.

    • Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands (dimers, trimers, etc.) compared to the monomeric un-crosslinked control. Intramolecular crosslinking may result in a slight shift in mobility.

  • Mass Spectrometry (Optional):

    • For a more detailed analysis, the crosslinked glycoprotein can be analyzed by mass spectrometry.

    • This can confirm the covalent modification and help identify the crosslinked sites.[4]

Visualizations

experimental_workflow cluster_oxidation Step 1: Glycoprotein Oxidation cluster_conjugation Step 2: this compound Conjugation cluster_analysis Step 3: Analysis glycoprotein Glycoprotein Solution add_periodate Add Sodium Periodate (NaIO4) glycoprotein->add_periodate oxidation Incubate (Dark, 4°C) add_periodate->oxidation quench Quench with Glycerol oxidation->quench purify_ox Purify (Desalting) quench->purify_ox oxidized_gp Oxidized Glycoprotein add_pdh Add this compound oxidized_gp->add_pdh conjugation Incubate (Room Temp) add_pdh->conjugation purify_conj Purify (Desalting) conjugation->purify_conj crosslinked_gp Crosslinked Glycoprotein sds_page SDS-PAGE crosslinked_gp->sds_page mass_spec Mass Spectrometry crosslinked_gp->mass_spec

Caption: Experimental workflow for this compound conjugation to glycoproteins.

Caption: Chemical reaction of this compound conjugation to an oxidized glycoprotein.

Applications in Research and Drug Development

The ability to crosslink glycoproteins using this compound has several important applications:

  • Stabilization of Protein Complexes: Intermolecular crosslinking can stabilize transient or weak interactions between glycoproteins, facilitating their purification and structural analysis.

  • Studying Glycoprotein Interactions: By crosslinking a glycoprotein to its binding partners on the cell surface, researchers can identify and characterize these interactions, providing insights into cellular communication and signaling pathways.[5] Aberrant glycoprotein interactions are often implicated in diseases like cancer.[6]

  • Antibody-Drug Conjugates (ADCs): The glycan moieties of antibodies can be selectively targeted for conjugation, allowing for the site-specific attachment of cytotoxic drugs. This approach can lead to more homogeneous ADCs with improved therapeutic indices.

  • Biomaterial Development: Crosslinked glycoproteins can be used to create hydrogels and other biomaterials with enhanced mechanical properties for applications in tissue engineering and drug delivery.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no crosslinking observed on SDS-PAGE Inefficient oxidation of the glycoprotein.Optimize the NaIO₄ concentration and reaction time. Ensure the reaction is protected from light. Verify the biological activity of the glycoprotein post-oxidation to ensure it is not denatured.[8]
Inefficient conjugation reaction.Optimize the molar ratio of this compound to glycoprotein. Ensure the pH of the reaction buffer is optimal (pH 5.0-6.0). Increase the incubation time.
Presence of interfering substances.Ensure all reagents from the oxidation step are removed before starting the conjugation. Avoid amine-containing buffers.
Glycoprotein precipitation/aggregation High protein concentration.Reduce the glycoprotein concentration during the reaction.
Excessive crosslinking.Reduce the molar ratio of this compound or decrease the reaction time.

Safety Precautions

This compound and its structural analog, adipic acid dihydrazide, may cause skin and eye irritation.[6] It is recommended to handle these chemicals with appropriate personal protective equipment, including gloves and safety glasses. Perform all manipulations in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for detailed safety information.[9][10][11]

References

Application Notes and Protocols for Immobilizing Peptides on Solid Surfaces using Pentanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of bioactive peptides onto solid surfaces is a cornerstone technique in the development of advanced biomaterials, biosensors, and drug delivery systems. A robust and efficient immobilization strategy ensures the proper orientation and biological availability of the peptide, which is critical for its function. Pentanedihydrazide, a homobifunctional crosslinker, offers a versatile method for covalently attaching peptides to carboxylated surfaces. This two-step process involves the activation of surface carboxyl groups followed by the introduction of the dihydrazide linker, which then provides a reactive hydrazide moiety for peptide conjugation. This method is particularly useful for peptides that lack a free primary amine but possess a reactive carbonyl group (aldehyde or ketone), or for creating a spacer arm to enhance peptide accessibility.

This document provides detailed protocols for the immobilization of peptides on carboxylated solid surfaces using this compound, along with methods for quantifying the immobilized peptide.

Principle of the Method

The immobilization process is a two-step procedure:

  • Surface Activation and Linker Attachment: The carboxyl groups on the solid substrate are first activated using a classic carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation forms a highly reactive NHS ester. This compound is then introduced, and one of its hydrazide groups reacts with the NHS ester to form a stable amide bond, leaving the other terminal hydrazide group available for peptide coupling.

  • Peptide Conjugation: A peptide containing a reactive carbonyl group (aldehyde or ketone) is then reacted with the surface-bound hydrazide to form a stable hydrazone bond. Alternatively, the C-terminal carboxylic acid of a peptide can be activated to react with the surface hydrazide, though this is less common.

Experimental Protocols

Protocol 1: Immobilization of a Peptide onto a Carboxylated Surface

This protocol details the covalent attachment of a peptide to a carboxylated solid surface (e.g., carboxyl-functionalized microplates, beads, or sensor chips) using this compound as a linker.

Materials:

  • Carboxylated solid surface (e.g., microplate, beads, biosensor chip)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Peptide with a reactive carbonyl group or a C-terminal carboxyl group

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Ultrapure water

Procedure:

Part 1: Surface Activation and this compound Attachment

  • Surface Preparation: Wash the carboxylated surface thoroughly with ultrapure water and then with Activation Buffer.

  • Activation Reagent Preparation: Immediately before use, prepare a solution of 50 mM EDC and 20 mM NHS in Activation Buffer.

  • Surface Activation: Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing: Briefly rinse the surface with Activation Buffer to remove excess EDC and NHS.

  • This compound Reaction: Immediately immerse the activated surface in a solution of 100 mM this compound in Coupling Buffer. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the surface extensively with PBST to remove non-covalently bound this compound, followed by a final rinse with ultrapure water.

Part 2: Peptide Immobilization

  • Peptide Solution Preparation: Dissolve the peptide in Coupling Buffer at a concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically.

  • Peptide Coupling: Immerse the this compound-functionalized surface in the peptide solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Transfer the surface to the Quenching Solution and incubate for 30 minutes at room temperature to block any unreacted hydrazide groups.

  • Final Washing: Wash the surface thoroughly with PBST to remove non-covalently bound peptide, followed by a final rinse with ultrapure water.

  • Drying and Storage: Dry the surface under a gentle stream of nitrogen and store at 4°C in a desiccated environment.

Protocol 2: Quantification of Immobilized Peptide

Accurate quantification of the surface-bound peptide is crucial for the reproducibility and interpretation of downstream assays. Two common methods are presented below.

Method A: Fluorescence Quantification

This method is suitable if the peptide is fluorescently labeled or can be detected with a fluorescently labeled antibody.

Materials:

  • Fluorescently labeled peptide or a specific primary antibody and a fluorescently labeled secondary antibody.

  • Fluorometer or fluorescence microscope.

  • Appropriate buffers for antibody incubation and washing.

Procedure:

  • Direct Fluorescence (for fluorescently labeled peptides): Measure the fluorescence intensity of the surface before and after peptide immobilization using a fluorometer or fluorescence microscope. A standard curve of the fluorescent peptide in solution can be used to estimate the surface density.

  • Indirect Fluorescence (Immunodetection): a. Block the peptide-immobilized surface with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature. b. Incubate with a primary antibody specific to the immobilized peptide for 1-2 hours at room temperature. c. Wash the surface three times with PBST. d. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. e. Wash the surface three times with PBST and once with PBS. f. Measure the fluorescence intensity. Relate the intensity to a standard curve of known peptide concentrations to determine the surface density.

Method B: Bicinchoninic Acid (BCA) Assay

The BCA assay is a colorimetric method for quantifying total protein or peptide concentration.[1]

Materials:

  • BCA Protein Assay Kit.

  • Spectrophotometer or plate reader.

Procedure:

  • Sample Preparation: After peptide immobilization, the peptide can be eluted from the surface using an appropriate elution buffer (e.g., low pH glycine buffer), or the BCA assay can be performed directly on the surface if the substrate is compatible.

  • BCA Assay: Follow the manufacturer's instructions for the BCA Protein Assay Kit.

  • Measurement: Measure the absorbance at 562 nm.

  • Quantification: Determine the peptide concentration by comparing the absorbance to a standard curve prepared with a known concentration of the same or a similar peptide.

Data Presentation

The following tables provide a template for summarizing quantitative data from peptide immobilization experiments.

Table 1: Peptide Immobilization Efficiency

Surface TypePeptide Concentration (mg/mL)Immobilized Peptide Density (ng/cm²)Immobilization Efficiency (%)
Carboxylated Microplate0.1
0.5
1.0
Carboxylated Beads0.1
0.5
1.0

Immobilization Efficiency (%) = (Amount of immobilized peptide / Initial amount of peptide in solution) x 100

Table 2: Representative Peptide Surface Densities Using Different Linker Chemistries

This table presents representative data adapted from the literature to provide an expected range of peptide surface densities. Note that these values were not obtained using this compound but serve as a general reference.[2]

Linker TypePeptide Loading (µmol/mg of resin)
C-terminal Immobilization0.1 - 0.25
N-terminal Immobilization~0.03
Side-chain Immobilization~0.03

Visualizations

Chemical Reaction Pathway

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Peptide Immobilization Surface_COOH Carboxylated Surface (-COOH) Activated_Surface Activated Surface (NHS Ester) Surface_COOH->Activated_Surface EDC, NHS Functionalized_Surface Hydrazide-Functionalized Surface Activated_Surface->Functionalized_Surface This compound This compound (H2N-NH-CO-(CH2)3-CO-NH-NH2) This compound->Functionalized_Surface Immobilized_Peptide Immobilized Peptide (Hydrazone Bond) Functionalized_Surface->Immobilized_Peptide Peptide Carbonyl-containing Peptide Peptide->Immobilized_Peptide

Caption: Chemical pathway for peptide immobilization using this compound.

Experimental Workflow

G start Start: Carboxylated Surface wash1 Wash with Activation Buffer start->wash1 activation Activate with EDC/NHS (15-30 min) wash1->activation wash2 Rinse with Activation Buffer activation->wash2 linker_reaction React with This compound (2-4 hours) wash2->linker_reaction wash3 Wash with PBST and Water linker_reaction->wash3 peptide_coupling Incubate with Peptide Solution (2h - overnight) wash3->peptide_coupling quenching Quench with Tris or Ethanolamine (30 min) peptide_coupling->quenching wash4 Wash with PBST and Water quenching->wash4 dry_store Dry and Store wash4->dry_store end End: Peptide-Immobilized Surface dry_store->end

Caption: Experimental workflow for peptide immobilization on a solid surface.

References

Application Notes: The Use of Pentanedihydrazide in Enzyme Immunoassay (EIA) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentanedihydrazide is a homobifunctional crosslinking reagent that serves as a valuable tool in the development of enzyme immunoassays (EIA). Its structure, featuring a five-carbon spacer arm terminating in a hydrazide group at each end, enables the covalent linkage of two molecules. In EIA, this is typically used for the preparation of enzyme-antibody or enzyme-hapten conjugates, which are fundamental components for signal generation and quantification.

The primary advantage of using this compound lies in its reactivity towards aldehyde groups, forming a stable hydrazone bond. This chemistry is particularly useful for conjugating molecules to the carbohydrate moieties of glycoproteins like horseradish peroxidase (HRP), a commonly used enzyme in EIA. Following mild oxidation of the enzyme's sugar chains with sodium periodate, aldehyde groups are generated, which can then be targeted by the hydrazide groups of the linker.[1]

Alternatively, this compound can couple to carboxyl groups (present in proteins or modified haptens) using a carbodiimide-mediated reaction, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] This reaction forms a stable amide-like bond. The spacer arm provided by the this compound molecule helps to minimize steric hindrance between the conjugated molecules, which can preserve the biological activity of both the enzyme and the antibody/antigen.[3]

Key Applications in EIA:

  • Enzyme-Antibody Conjugation: Covalently linking enzymes (e.g., HRP, Alkaline Phosphatase) to primary or secondary antibodies for use in various ELISA formats (e.g., Sandwich, Indirect).

  • Hapten-Carrier Conjugation for Immunogen Preparation: Linking small molecules (haptens) to larger carrier proteins (e.g., BSA, Ovalbumin) to elicit an immune response for antibody production.

  • Enzyme-Hapten Conjugate for Competitive EIA: Preparing enzyme-labeled haptens that compete with the analyte in a sample for binding to a limited number of antibody sites.[4][5]

  • Immobilization: Covalently attaching proteins or other molecules to solid surfaces that have been functionalized with appropriate reactive groups.

Chemical Conjugation Pathway

The following diagram illustrates the two-step reaction for conjugating a protein (e.g., HRP) containing an oxidized carbohydrate moiety (aldehyde) to an antibody via a this compound linker.

G cluster_reactants Reactants cluster_intermediates Intermediate Step cluster_product Final Conjugate HRP_CHO Oxidized HRP (with Aldehyde groups) HRP_PDH HRP-Pentanedihydrazide (Active Hydrazide) HRP_CHO->HRP_PDH Step 1: Reaction with one end of PDH PDH This compound (H₂N-NH-CO-(CH₂)₃-CO-NH-NH₂) PDH->HRP_PDH Antibody Antibody (with Amine groups) Final_Conjugate HRP-Antibody Conjugate Antibody->Final_Conjugate HRP_PDH->Final_Conjugate Step 2: Reaction with Antibody Amine Groups (via reductive amination)

Caption: Conjugation of HRP to an Antibody using this compound.

Experimental Protocols

Protocol 1: HRP-Antibody Conjugation using this compound

This protocol describes the conjugation of Horseradish Peroxidase (HRP) to an antibody. It involves the periodate oxidation of HRP's carbohydrate chains to create aldehyde groups, followed by reaction with this compound and subsequent conjugation to the antibody's primary amines.

Materials:

  • Horseradish Peroxidase (HRP)

  • Antibody (IgG)

  • This compound (PDH)

  • Sodium meta-periodate (NaIO₄)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Ethylene Glycol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Dialysis tubing (10-14 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • HRP Activation (Periodate Oxidation): a. Dissolve 5 mg of HRP in 1 ml of deionized water. b. Add 0.2 ml of freshly prepared 0.1 M NaIO₄. c. Stir gently for 30 minutes at room temperature in the dark. d. Stop the reaction by adding 0.1 ml of ethylene glycol and incubate for 10 minutes. e. Purify the activated HRP by dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5) overnight at 4°C.

  • Reaction with this compound: a. Prepare a 10 mg/ml solution of this compound in 0.1 M Sodium Acetate Buffer (pH 5.5). b. Add a 50-fold molar excess of the this compound solution to the activated HRP. c. Incubate with gentle stirring for 2-4 hours at room temperature. d. Remove excess this compound by extensive dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes.

  • Conjugation to Antibody: a. Prepare the antibody at a concentration of 5-10 mg/ml in PBS (pH 7.4). b. Mix the HRP-pentanedihydrazide derivative with the antibody at a molar ratio of 2:1 (HRP:Antibody). c. Add sodium cyanoborohydride to a final concentration of 5 mM to facilitate reductive amination. d. Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Purification and Storage: a. Purify the HRP-antibody conjugate from unconjugated enzyme and antibody using size-exclusion chromatography (e.g., Sephacryl S-200 column). b. Collect fractions and measure the absorbance at 280 nm (for protein) and 403 nm (for HRP). Pool the fractions containing the conjugate. c. Add Bovine Serum Albumin (BSA) to a final concentration of 1% as a stabilizer. d. Aliquot and store at -20°C or -80°C for long-term use.

Protocol 2: Competitive ELISA for a Small Molecule (Hapten)

This protocol outlines a competitive ELISA procedure using an antibody and an HRP-hapten conjugate prepared with this compound.

Materials:

  • Antibody-coated 96-well microtiter plate

  • HRP-Hapten conjugate (prepared similarly to Protocol 1, substituting the antibody with a carboxyl- or aldehyde-functionalized hapten)

  • Standard solutions of the hapten

  • Samples to be tested

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Workflow Diagram:

Caption: Workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Sample/Standard Addition: Add 50 µL of standard solutions and unknown samples to the appropriate wells of the antibody-coated microtiter plate.

  • Conjugate Addition: Immediately add 100 µL of the diluted HRP-Hapten conjugate to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.[5][6] During this step, the free hapten (analyte) in the sample competes with the HRP-hapten conjugate for binding to the immobilized antibody.

  • Washing: Discard the contents of the wells and wash the plate 3-4 times with 300 µL of Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting and blotting the plate on a clean paper towel.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Data Presentation: Performance Characteristics

The following table summarizes representative performance data for a competitive EIA developed for a hypothetical small molecule analyte ("Analyte X") using a this compound-based HRP conjugate.

Parameter Result Description
Sensitivity (IC₅₀) 0.55 ng/mLThe concentration of Analyte X that causes 50% inhibition of the maximum signal.[7]
Limit of Detection (LOD) 0.08 ng/mLThe lowest concentration of Analyte X that can be reliably distinguished from zero.[7]
Assay Range 0.1 - 10 ng/mLThe range of concentrations over which the assay is precise and accurate.
Intra-Assay Precision (CV%) < 8%The coefficient of variation within a single assay run.
Inter-Assay Precision (CV%) < 12%The coefficient of variation between different assay runs.
Spike and Recovery 91.5% - 103.2%The accuracy of the assay, determined by adding known amounts of analyte to samples.[5][6]
Cross-Reactivity < 1.5%The degree to which structurally related compounds interfere with the assay.[7]

References

Application Notes and Protocols for Pentanedihydrazide-Mediated Cell Surface Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide is a homobifunctional crosslinking agent that serves as a valuable tool for the modification and study of cell surface proteins. Its two hydrazide groups can form stable hydrazone bonds with aldehyde or ketone moieties. This reactivity is particularly useful for targeting glycoproteins, which are abundant on the cell surface. Through mild oxidation, the sialic acid residues of these glycoproteins can be converted to aldehydes, creating specific targets for this compound conjugation.

These application notes provide detailed protocols for utilizing this compound in two primary applications: the fluorescent labeling of cell surface glycoproteins and the crosslinking of interacting cell surface proteins. Additionally, the potential application of this compound in drug delivery systems is discussed.

Principle of the Method

The core of this methodology is a two-step process. First, cis-diol groups within the carbohydrate moieties of cell surface glycoproteins are oxidized to aldehydes using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄). This step is crucial as it creates the specific targets for hydrazide chemistry, minimizing off-target reactions with other protein functional groups.[1][2] Second, this compound is introduced and reacts with the newly formed aldehydes. Depending on the desired outcome, one hydrazide group can react with an aldehyde on a glycoprotein for labeling (if the this compound is pre-functionalized with a reporter molecule), or both hydrazide groups can react with aldehydes on adjacent glycoproteins, resulting in crosslinking.

Application 1: Fluorescent Labeling of Cell Surface Glycoproteins

This protocol outlines the steps for labeling cell surface glycoproteins with a fluorescent dye using a this compound linker. This method is indirect and involves the prior synthesis of a fluorescent dye-pentanedihydrazide conjugate.

Experimental Workflow: Fluorescent Labeling

G cluster_0 Cell Preparation cluster_1 Oxidation cluster_2 Labeling cluster_3 Analysis Harvest and Wash Cells Harvest and Wash Cells Oxidize with NaIO4 Oxidize with NaIO4 Harvest and Wash Cells->Oxidize with NaIO4 Quench Reaction Quench Reaction Oxidize with NaIO4->Quench Reaction Wash Cells Wash Cells Quench Reaction->Wash Cells Incubate with\nFluorescent Dye-Pentanedihydrazide Incubate with Fluorescent Dye-Pentanedihydrazide Wash Cells->Incubate with\nFluorescent Dye-Pentanedihydrazide Analyze by\nFlow Cytometry/Microscopy Analyze by Flow Cytometry/Microscopy Wash Cells->Analyze by\nFlow Cytometry/Microscopy Incubate with\nFluorescent Dye-Pentanedihydrazide->Wash Cells G cluster_0 Cell Preparation cluster_1 Oxidation cluster_2 Crosslinking cluster_3 Analysis Harvest and Wash Cells Harvest and Wash Cells Oxidize with NaIO4 Oxidize with NaIO4 Harvest and Wash Cells->Oxidize with NaIO4 Quench Reaction Quench Reaction Oxidize with NaIO4->Quench Reaction Wash Cells Wash Cells Quench Reaction->Wash Cells Cell Lysis Cell Lysis Quench Reaction->Cell Lysis Incubate with\nthis compound Incubate with This compound Wash Cells->Incubate with\nthis compound Incubate with\nthis compound->Quench Reaction SDS-PAGE and\nWestern Blot SDS-PAGE and Western Blot Cell Lysis->SDS-PAGE and\nWestern Blot G cluster_0 Drug Conjugate cluster_1 Target Cell Drug Drug This compound\nLinker This compound Linker Drug->this compound\nLinker Cell Surface\nGlycoprotein Cell Surface Glycoprotein This compound\nLinker->Cell Surface\nGlycoprotein Binding Targeting Moiety\n(e.g., Antibody) Targeting Moiety (e.g., Antibody) Targeting Moiety\n(e.g., Antibody)->this compound\nLinker Internalization Internalization Cell Surface\nGlycoprotein->Internalization Drug Release Drug Release Internalization->Drug Release Therapeutic\nEffect Therapeutic Effect Drug Release->Therapeutic\nEffect

References

Pentanedihydrazide as a Homobifunctional Crosslinker for Primary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide, also known as glutaric dihydrazide, is a homobifunctional crosslinking agent with two terminal hydrazide moieties. While not a direct crosslinker for primary amines in a single-step reaction, it serves as a versatile tool for covalently linking macromolecules through multi-step strategies or by targeting other functional groups in proximity to primary amines. The hydrazide groups exhibit high reactivity towards carbonyls (aldehydes and ketones), forming stable hydrazone bonds. This reactivity allows for targeted crosslinking of glycoproteins after periodate oxidation or proteins modified to contain aldehyde or ketone groups. Additionally, in conjunction with a carbodiimide activator like EDC, this compound can be used to link carboxyl groups of acidic amino acid residues (aspartate, glutamate), effectively acting as a spacer between these residues. This application note provides detailed protocols for utilizing this compound in protein crosslinking studies.

Chemical Properties and Specifications

To facilitate experimental design, the key properties of this compound are summarized below.

PropertyValue
Chemical Name This compound (Glutaric dihydrazide)
Molecular Formula C₅H₁₂N₄O₂
Molecular Weight 160.17 g/mol
Spacer Arm Length ~7.7 Å
Reactive Groups Hydrazide (-CONHNH₂)
Target Groups Aldehydes, Ketones, Activated Carboxyl Groups

Application 1: Carbodiimide-Mediated Crosslinking of Acidic Residues

This protocol details the use of this compound to crosslink acidic residues (aspartate and glutamate) in proteins using a carbodiimide activator. This method can be used to probe spatial proximity of acidic residues and can indirectly provide information about regions containing primary amines by mapping the overall protein topology.

Experimental Protocol

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) (optional, for enhancing efficiency)

  • Reaction Buffer: MES, HEPES, or phosphate buffer (pH 6.0-7.5). Avoid amine-containing buffers like Tris.

  • Quenching Solution: Hydroxylamine or a high concentration of a primary amine (e.g., Tris, glycine).

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous amines or carboxylates.

  • Crosslinker and Activator Preparation:

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Immediately before use, prepare a fresh stock solution of EDC (and NHS/sulfo-NHS if used) in water or Reaction Buffer.

  • Crosslinking Reaction:

    • Add this compound to the protein solution to the desired final concentration (a 10-50 fold molar excess over the protein is a good starting point).

    • Initiate the reaction by adding EDC (and NHS/sulfo-NHS) to the protein-crosslinker mixture. A final concentration of 2-10 mM for EDC is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Terminate the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess crosslinker and byproducts by dialysis against a suitable buffer or by using a desalting column.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Workflow for Carbodiimide-Mediated Crosslinking

G cluster_workflow Workflow: Carbodiimide-Mediated Crosslinking of Acidic Residues A Protein with Accessible Carboxyl Groups B Add this compound and EDC A->B C Activation of Carboxyl Groups by EDC B->C D Reaction with this compound C->D E Formation of Crosslinked Protein Complex D->E F Quench Reaction E->F G Analysis (SDS-PAGE, MS) F->G

Caption: Carbodiimide-mediated crosslinking workflow.

Application 2: Two-Step Crosslinking via Aldehyde Introduction

This application involves the chemical modification of a protein to introduce aldehyde groups, which then serve as targets for this compound. This is particularly useful for proteins that are not glycoproteins.

Experimental Protocol

Part A: Introduction of Aldehyde Groups

A common method for introducing aldehydes is the oxidation of N-terminal serine or threonine residues.

Materials:

  • Protein with N-terminal Serine or Threonine

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: Acetate buffer (pH 5.5)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Acetate buffer.

  • Oxidation:

    • Add a freshly prepared solution of sodium periodate to the protein solution (a 10-fold molar excess is a starting point).

    • Incubate for 15-30 minutes at 4°C in the dark.

  • Removal of Periodate:

    • Immediately remove excess periodate using a desalting column equilibrated with the desired buffer for the subsequent crosslinking step.

Part B: Crosslinking with this compound

Materials:

  • Aldehyde-modified protein

  • This compound

  • Reaction Buffer: Phosphate or acetate buffer (pH 6.0-7.0)

  • (Optional) Aniline (as a catalyst)

  • Quenching/Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) to stabilize the hydrazone bond.

  • Desalting columns or dialysis cassettes

Procedure:

  • Crosslinking Reaction:

    • To the aldehyde-modified protein, add this compound to the desired final concentration.

    • (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

    • Incubate for 2-4 hours at room temperature.

  • Reduction (Optional but Recommended):

    • To form a more stable bond, add sodium cyanoborohydride to a final concentration of 5-10 mM.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Reagents:

    • Purify the crosslinked protein using dialysis or a desalting column.

  • Analysis:

    • Analyze the results using SDS-PAGE, Western blotting, or mass spectrometry.

Workflow for Two-Step Crosslinking via Aldehyde Introduction

G cluster_workflow Workflow: Two-Step Crosslinking via Aldehyde Introduction A Protein Modification (e.g., Periodate Oxidation) B Introduction of Aldehyde Groups A->B C Add this compound B->C D Formation of Hydrazone Bond C->D E Crosslinked Protein D->E F Optional Reduction (NaBH3CN) E->F G Analysis F->G

Caption: Two-step crosslinking workflow.

Quantitative Data and Analysis

The efficiency of crosslinking with this compound is dependent on several factors including protein concentration, reagent concentrations, pH, and incubation time. It is recommended to perform optimization experiments for each specific system.

ParameterRecommended Starting RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations favor intermolecular crosslinking.
This compound:Protein Molar Ratio 10:1 to 100:1Optimization is crucial to balance efficiency and modification.
EDC:Protein Molar Ratio 50:1 to 200:1For carbodiimide-mediated reactions.
Reaction pH 6.0 - 7.5Optimal for both carbodiimide and hydrazone formation.
Reaction Time 1 - 4 hoursLonger times may be needed at lower temperatures.
Temperature 4°C to Room TemperatureLower temperatures help maintain protein stability.

Troubleshooting

IssuePossible CauseSolution
Low Crosslinking Efficiency - Suboptimal pH- Inactive EDC- Insufficient reagent concentration- Steric hindrance- Optimize reaction pH- Use fresh EDC solution- Increase crosslinker/activator concentration- Consider a longer spacer arm crosslinker
Protein Precipitation - High degree of crosslinking- Change in protein solubility- Reduce crosslinker concentration or reaction time- Optimize buffer conditions (e.g., add mild detergents)
No Crosslinking Observed - Absence of target functional groups- Incompatible buffer- Confirm the presence of accessible carboxyl or aldehyde groups- Use non-amine, non-carboxylate buffers

Conclusion

This compound is a valuable tool for protein crosslinking when used in appropriate multi-step or targeted strategies. By understanding its reactivity towards carbonyls and its utility in carbodiimide-mediated conjugations, researchers can effectively employ this crosslinker to investigate protein structure, function, and interactions. The protocols provided herein offer a solid foundation for developing and optimizing crosslinking experiments tailored to specific research needs in academic and drug development settings.

Application Notes: Crosslinking Intracellular Proteins with Membrane-Permeable Pentanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the transient nature of many of these interactions presents a significant challenge for their detection and characterization. Chemical crosslinking is a powerful technique to capture and stabilize these interactions, providing a "snapshot" of the protein interactome within its native environment. Pentanedihydrazide is a homobifunctional crosslinking agent that, in conjunction with a carboxyl group activator, can covalently link proteins through their acidic residues (aspartic acid and glutamic acid) and C-termini. Its utility for intracellular crosslinking is predicated on its ability to permeate the cell membrane, allowing for the in situ capture of protein complexes.

These application notes provide a detailed protocol for utilizing this compound to crosslink intracellular proteins, enabling the study of PPIs within living cells. The methodology leverages the activation of carboxyl groups by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the formation of stable amide bonds with this compound, which acts as a spacer between the interacting proteins.

Principle of the Method

The crosslinking strategy is a two-step process. First, the carboxyl groups on accessible aspartic acid, glutamic acid, and C-terminal residues of proteins are activated by the water-soluble carbodiimide, EDC. This activation results in a highly reactive and unstable O-acylisourea intermediate. This intermediate can then react with the hydrazide moieties of this compound. Because this compound possesses two hydrazide groups, it can react with activated carboxyl groups on two different proteins that are in close proximity, thus forming a covalent crosslink. This method provides valuable structural information that is complementary to traditional amine-reactive crosslinking strategies, which target lysine residues.[1][2] The resulting crosslinked protein complexes can then be analyzed by various techniques, most commonly by mass spectrometry, to identify the interacting partners and the specific sites of interaction.[1]

Materials and Reagents

  • Crosslinker: this compound

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Optional Stabilizer: N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Cell Culture: Adherent or suspension cells and appropriate culture medium

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0 (amine and carboxylate-free)

    • HEPES Buffer, pH 7.5-8.0 (amine-free)

  • Quenching Solution:

    • 2-Mercaptoethanol (for quenching EDC)

    • Tris-HCl, pH 7.5 (for quenching the overall reaction)

  • Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors

  • Analytical Equipment:

    • SDS-PAGE equipment

    • Western blot equipment

    • Mass spectrometer

Experimental Protocols

Protocol 1: In Situ Crosslinking of Intracellular Proteins in Cultured Cells

This protocol is designed for the direct crosslinking of proteins within living cells. The membrane permeability of this compound is a key factor for the success of this protocol. Optimization of reagent concentrations and incubation times is critical.

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 70-80%).

    • For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in an appropriate amine-free buffer, such as HEPES buffer, at a suitable cell density.

  • Crosslinking Reaction:

    • Prepare fresh stock solutions of EDC and this compound in the reaction buffer.

    • To the cell suspension, add EDC to the desired final concentration (see Table 1 for recommendations).

    • Immediately add this compound to the desired final concentration.

    • Incubate the reaction mixture at room temperature for the optimized duration (e.g., 15-60 minutes) with gentle agitation.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature with gentle agitation to ensure all unreacted crosslinker is neutralized.

  • Cell Lysis and Sample Preparation:

    • Pellet the cells by centrifugation.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • The resulting supernatant contains the crosslinked protein complexes.

  • Analysis:

    • Analyze the crosslinked proteins by SDS-PAGE and Western blotting to visualize higher molecular weight complexes.

    • For identification of interacting partners and crosslinking sites, proceed with sample preparation for mass spectrometry analysis. This typically involves protein digestion and enrichment of crosslinked peptides.[1]

Protocol 2: In Vitro Crosslinking of Purified Proteins

This protocol is suitable for confirming direct interactions between purified proteins.

  • Protein Preparation:

    • Prepare solutions of the purified proteins in an amine-free buffer, such as MES buffer (pH 6.0) for the activation step.

  • Activation of Protein #1:

    • To the solution of Protein #1, add EDC to the desired final concentration. For enhanced efficiency, NHS or Sulfo-NHS can be added at this stage.

    • Incubate for 15 minutes at room temperature.

    • Quench the unreacted EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.

  • Crosslinking Reaction:

    • Immediately add Protein #2 and this compound to the activated Protein #1 solution.

    • Adjust the pH of the reaction mixture to 7.5-8.0 with an amine-free buffer like HEPES.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species.

    • Further analysis can be performed by mass spectrometry to map the interaction sites.

Data Presentation

The following tables provide recommended starting concentrations and conditions for optimization.

Table 1: Recommended Starting Conditions for In Situ Intracellular Crosslinking

ParameterRecommended Starting RangeNotes
Cell Density1 x 106 - 1 x 107 cells/mLOptimization is cell-type dependent.
EDC Concentration1 - 5 mMHigher concentrations can lead to increased background.
This compound Conc.2 - 10 mMA molar excess over EDC is recommended.
Incubation Time15 - 60 minutesShorter times minimize non-specific crosslinking.
Incubation TemperatureRoom Temperature
Quenching Agent20 - 50 mM Tris-HCl

Table 2: Recommended Starting Conditions for In Vitro Crosslinking

ParameterRecommended Starting RangeNotes
Protein Concentration1 - 10 µMEquimolar or optimized ratios of interacting proteins.
EDC Concentration2 - 10 mM
(Optional) NHS/Sulfo-NHS5 - 25 mMTo stabilize the activated intermediate.
This compound Conc.5 - 20 mM
Activation Time (EDC)15 minutes
Crosslinking Time2 hours
Incubation TemperatureRoom Temperature
Quenching Agent20 - 50 mM Tris-HCl

Mandatory Visualization

G cluster_prep Cell Preparation cluster_crosslink Crosslinking cluster_quench Quenching cluster_analysis Analysis start Start with Cultured Cells wash Wash with PBS start->wash resuspend Resuspend in Amine-Free Buffer wash->resuspend add_reagents Add EDC and This compound resuspend->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_quench Add Quenching Buffer (e.g., Tris-HCl) incubate->add_quench incubate_quench Incubate to Stop Reaction add_quench->incubate_quench lysis Cell Lysis incubate_quench->lysis analysis SDS-PAGE / Western Blot / Mass Spectrometry lysis->analysis

Caption: Experimental workflow for in situ intracellular protein crosslinking.

G cluster_before Before Crosslinking cluster_after After Crosslinking with this compound cluster_pathway Hypothetical Signaling Pathway P1_before Protein A P2_before Protein B P1_before->P2_before Transient Interaction P1_after Protein A P2_after Protein B P1_after->P2_after Covalent Crosslink Signal External Signal Receptor Receptor Signal->Receptor P1_path Protein A Receptor->P1_path P2_path Protein B P1_path->P2_path Interaction Captured Response Cellular Response P2_path->Response

Caption: Capturing a transient protein-protein interaction in a signaling pathway.

References

Application Notes and Protocols: Labeling Oxidized Carbohydrates on Glycoproteins with Pentanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of glycoproteins is a cornerstone of glycobiology and proteomics, enabling the study of their structure, function, and localization. A robust method for this modification involves the chemical labeling of carbohydrate moieties. This application note details a two-step chemo-selective strategy for labeling glycoproteins using the homobifunctional crosslinker, pentanedihydrazide. The process begins with the mild oxidation of cis-diol groups within the glycan structures to generate reactive aldehyde groups. These aldehydes are then specifically targeted by the hydrazide moieties of this compound to form stable hydrazone linkages. This method allows for the site-specific introduction of probes, tags, or for cross-linking glycoproteins for various downstream applications.

The principle of this labeling strategy is rooted in well-established bioorthogonal chemistry.[1] First, sodium meta-periodate (NaIO₄) is used to gently oxidize the cis-glycol groups present in carbohydrate residues, with a notable selectivity for sialic acids, cleaving the bond between adjacent carbon atoms bearing hydroxyl groups to create aldehydes.[1] Subsequently, the hydrazide groups (-CONHNH₂) of this compound react with these newly formed aldehydes under mildly acidic conditions to form a stable hydrazone bond.[1] This targeted approach ensures that modifications are directed to the glycan portion of the protein, thereby minimizing the potential for interference with the protein's biological activity.

Data Presentation

The efficiency of glycoprotein labeling with this compound is influenced by several factors, including the concentrations of the glycoprotein, sodium periodate, and this compound, as well as reaction time, temperature, and pH. While direct comparative data for this compound is limited in the readily available literature, the following tables provide typical reaction parameters and reported efficiencies for similar hydrazide-based labeling methodologies. The "Degree of Labeling" (DOL), representing the molar ratio of the labeling reagent to the protein, is a key metric for quantifying labeling efficiency.[1]

Table 1: Key Parameters for Periodate Oxidation of Glycoproteins

ParameterRecommended RangeNotes
Glycoprotein Concentration1-10 mg/mLHigher concentrations may risk aggregation.
Sodium Periodate (NaIO₄) Concentration1-20 mMUse freshly prepared solution. Higher concentrations and longer incubation times can lead to over-oxidation.
Reaction Buffer0.1 M Sodium AcetateAvoid amine-containing buffers as they can react with aldehydes.
pH5.5 - 6.0Mildly acidic conditions are optimal for hydrazone bond formation.
Temperature4°C to Room Temperature4°C is often preferred to minimize potential side reactions and maintain protein stability.
Incubation Time5-30 minutesOptimization is crucial to maximize aldehyde formation while preserving protein integrity.
Quenching Reagent10-20 mM Glycerol or Ethylene GlycolStops the oxidation reaction by consuming excess periodate.

Table 2: Parameters for Hydrazone Formation with Hydrazide Reagents

ParameterRecommended RangeNotes
Molar Excess of Hydrazide to Glycoprotein10-50 foldA sufficient excess is required to drive the reaction to completion. This may need optimization.
Reaction Buffer0.1 M Sodium Acetate, pH 5.5Consistent with the oxidation step for convenience.
TemperatureRoom TemperatureGenerally sufficient for the hydrazone formation.
Incubation Time2 hours to overnightLonger incubation times can increase labeling efficiency.

Table 3: Representative Labeling Efficiencies for Hydrazide-Based Glycoprotein Labeling

MethodGlycoprotein TargetReported EfficiencyReference
Aniline-catalyzed oxime ligation with aminooxy-biotinCell surface sialylated glycoproteins~40-55% of 3H-labeled glycoproteins precipitated by streptavidin[2]
Hydrazide-biotin labelingGeneral glycoproteinsHigh efficiency of biotin labeling demonstrated by streptavidin pull-downs[2]
Hydrazide captureN-linked glycoproteins from human serumIdentification of 145 N-glycosites from 57 N-glycoproteins

Note: The efficiencies reported are for hydrazide-based labeling in general. Specific optimization for this compound and the target glycoprotein is recommended.

Experimental Protocols

This section provides a detailed methodology for the labeling of oxidized carbohydrates on a purified glycoprotein with this compound.

Protocol 1: Periodate Oxidation of Glycoprotein

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 20 mM Glycerol or Ethylene Glycol in PBS

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Glycoprotein Solution: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Sodium Periodate Solution: Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer.

  • Oxidation Reaction: Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM. Incubate the reaction for 15-30 minutes at 4°C in the dark.

  • Quench the Reaction: Stop the oxidation by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.

  • Remove Excess Reagents: Purify the oxidized glycoprotein from excess periodate and quenching agent by using a desalting column or by dialysis against Oxidation Buffer.

Protocol 2: Labeling with this compound

Materials:

  • Oxidized glycoprotein (from Protocol 1)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Solvent for this compound (e.g., DMSO or water)

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound (e.g., 50 mM) in a suitable solvent.

  • Labeling Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution to achieve a 10-50 fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing. For potentially higher efficiency, the incubation can be extended overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

  • Analysis (Optional): The degree of labeling can be assessed using techniques such as mass spectrometry or by using a tagged version of this compound for colorimetric or fluorescent quantification.

Visualizations

Chemical Reaction Pathway

G cluster_0 Step 1: Periodate Oxidation cluster_1 Step 2: Hydrazone Formation glycan Glycoprotein with cis-diol oxidized_glycan Oxidized Glycoprotein with Aldehyde glycan->oxidized_glycan NaIO4 labeled_glycoprotein Labeled Glycoprotein (Hydrazone bond) oxidized_glycan->labeled_glycoprotein This compound This compound This compound->labeled_glycoprotein

Caption: Chemical pathway for labeling glycoproteins with this compound.

Experimental Workflow

G start Start: Purified Glycoprotein oxidation Periodate Oxidation (NaIO4, pH 5.5) start->oxidation quench Quench Reaction (Glycerol/Ethylene Glycol) oxidation->quench purify1 Purification (Desalting/Dialysis) quench->purify1 labeling Add this compound purify1->labeling incubation Incubate (Room Temperature, 2h) labeling->incubation purify2 Final Purification (Desalting/Dialysis) incubation->purify2 end End: Labeled Glycoprotein purify2->end

Caption: Experimental workflow for glycoprotein labeling.

References

Application Notes and Protocols for Pentanedihydrazide-Mediated Crosslinking of Nucleic Acids to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nucleic acid-protein interactions is fundamental to understanding a vast array of cellular processes, from gene regulation to the pathogenesis of diseases. Covalent crosslinking is a powerful technique to capture both transient and stable interactions between these macromolecules, enabling their identification and characterization. This document provides a detailed protocol for a two-step chemical crosslinking strategy to covalently link RNA to proteins using pentanedihydrazide.

This method relies on the selective oxidation of the 3'-terminal ribose of RNA to generate reactive aldehyde groups, followed by the introduction of a homobifunctional crosslinker, this compound, which forms stable hydrazone bonds with the aldehydes on the RNA and primary amines on the protein. This "zero-length" crosslinking approach for the RNA activation, followed by the introduction of a spacer-containing crosslinker, provides a robust method for studying RNA-protein interactions.

Principle of the Method

The crosslinking protocol is performed in two sequential stages:

  • Oxidation of RNA: The cis-diol groups of the 3'-terminal ribose of RNA are oxidized using sodium periodate (NaIO₄), creating two reactive aldehyde groups. This reaction is specific to the 3'-end of RNA, as DNA lacks the 2'-hydroxyl group necessary for the formation of the cyclic intermediate required for oxidation.[1]

  • Crosslinking with this compound: this compound, a dihydrazide with a five-carbon spacer arm, is introduced. One hydrazide group of the crosslinker reacts with an aldehyde on the oxidized RNA to form a stable hydrazone bond. The second hydrazide group is then available to react with accessible primary amine groups (e.g., the ε-amino group of lysine residues) on a nearby protein, forming a second hydrazone bond and thus creating a covalent crosslink between the RNA and the protein. The efficiency of this step can be enhanced by the use of an aniline catalyst.[2][3][4]

Materials and Reagents

  • RNA of interest: Purified and free of contaminating nucleases.

  • Protein of interest: Purified and in a suitable buffer.

  • This compound: (or Adipic Acid Dihydrazide as a suitable alternative)

  • Sodium periodate (NaIO₄)

  • Sodium acetate

  • EDTA

  • Ethylene glycol

  • Aniline

  • Reaction Buffers: (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer)

  • Quenching solutions: (e.g., Tris buffer, glycine)

  • SDS-PAGE reagents

  • Western blot reagents

  • RNase-free water

Experimental Protocols

Protocol 1: Oxidation of RNA at the 3'-Terminus

This protocol describes the generation of aldehyde groups at the 3'-end of the target RNA.

  • RNA Preparation: Resuspend the purified RNA in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a final concentration of 1-10 µM.

  • Periodate Solution Preparation: Freshly prepare a 100 mM solution of sodium periodate in RNase-free water. Protect the solution from light.

  • Oxidation Reaction: Add the sodium periodate solution to the RNA solution to a final concentration of 10-50 mM. Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.

  • Quenching the Reaction: To quench the unreacted sodium periodate, add ethylene glycol to a final concentration of 100 mM. Incubate for 10-15 minutes at room temperature.

  • Purification of Oxidized RNA: Remove the excess reagents by ethanol precipitation or by using a suitable size-exclusion chromatography column. Resuspend the purified, oxidized RNA in an appropriate RNase-free buffer (e.g., PBS, pH 7.4).

Protocol 2: Crosslinking of Oxidized RNA to Protein with this compound

This protocol details the crosslinking reaction between the oxidized RNA and the target protein.

  • Binding Reaction: In an RNase-free microcentrifuge tube, combine the oxidized RNA and the protein of interest in a suitable reaction buffer (e.g., PBS, pH 7.4). The molar ratio of protein to RNA should be optimized for the specific interaction, but a 1:1 or 1:2 ratio is a good starting point. Incubate the mixture for 30 minutes at room temperature to allow for the formation of the non-covalent RNA-protein complex.

  • Crosslinker and Catalyst Preparation: Prepare a stock solution of this compound (e.g., 100 mM in water) and an aniline catalyst solution (e.g., 1 M in DMSO).

  • Crosslinking Reaction: Add this compound to the RNA-protein mixture to a final concentration of 5-20 mM. Add aniline to a final concentration of 10-100 mM.[2][3][4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: Terminate the crosslinking reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any excess, unreacted this compound.

Protocol 3: Analysis of Crosslinked Products

This protocol provides methods for the detection and analysis of the RNA-protein crosslinked conjugates.

A. SDS-PAGE and Staining

  • Sample Preparation: To an aliquot of the quenched crosslinking reaction, add SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Run the samples on an appropriate percentage polyacrylamide gel.

  • Visualization: Stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize all protein bands. A successful crosslinking reaction will result in a new band of higher molecular weight corresponding to the RNA-protein conjugate.

B. Western Blot Analysis

  • SDS-PAGE and Transfer: Separate the crosslinked samples by SDS-PAGE as described above and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the protein of interest. Follow with an appropriate secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

  • Detection: Visualize the bands using a suitable detection reagent. The appearance of a band at a higher molecular weight than the native protein is indicative of a successful crosslinking event.[5]

C. Gel Shift Assay (EMSA)

  • Non-denaturing Gel Electrophoresis: Analyze the crosslinking reaction products on a non-denaturing polyacrylamide or agarose gel.

  • Detection: If the RNA is labeled (e.g., with a radioactive isotope or a fluorescent tag), the gel can be imaged directly. A "supershift" of the RNA-protein complex band to a higher molecular weight indicates a covalent crosslink.[6][7]

Quantitative Data and Optimization

The efficiency of the crosslinking reaction depends on several factors, including the concentrations of the reactants, the pH of the reaction buffer, and the incubation time and temperature. The following tables provide a summary of typical reaction parameters and expected efficiencies based on analogous systems.

Table 1: Parameters for RNA Oxidation

ParameterRecommended RangeNotes
RNA Concentration1 - 10 µMHigher concentrations may lead to aggregation.
Sodium Periodate10 - 50 mMA 1000-fold molar excess over RNA is a good starting point.
pH5.0 - 6.0Optimal for periodate stability and reaction.
TemperatureRoom Temperature (20-25°C)
Time30 - 60 minutesLonger times may lead to RNA degradation.
Expected Efficiency >90% The oxidation of the 3'-terminus is generally highly efficient.[1]

Table 2: Parameters for this compound Crosslinking

ParameterRecommended RangeNotes
Oxidized RNA:Protein Ratio1:1 to 1:5Should be optimized based on the binding affinity.
This compound5 - 20 mMA large molar excess is used to drive the reaction.
Aniline Catalyst10 - 100 mMSignificantly increases the rate of hydrazone formation.[2][3][4]
pH6.5 - 7.5A compromise between hydrazone stability and protein stability.
Temperature4°C - Room TemperatureLower temperatures may require longer incubation times.
Time1 - 4 hoursShould be optimized to maximize crosslinking and minimize sample degradation.
Expected Efficiency Variable (10-50%) Highly dependent on the specific RNA-protein interaction and reaction conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: RNA Oxidation cluster_step2 Step 2: Crosslinking Reaction cluster_step3 Step 3: Analysis rna Purified RNA periodate Add Sodium Periodate rna->periodate quench1 Quench with Ethylene Glycol periodate->quench1 purify1 Purify Oxidized RNA quench1->purify1 oxidized_rna Oxidized RNA (with Aldehydes) purify1->oxidized_rna mix Mix RNA and Protein oxidized_rna->mix protein Purified Protein protein->mix crosslinker Add this compound & Aniline mix->crosslinker quench2 Quench Reaction crosslinker->quench2 crosslinked_product Crosslinked RNA-Protein Conjugate quench2->crosslinked_product sds_page SDS-PAGE crosslinked_product->sds_page western_blot Western Blot crosslinked_product->western_blot emsa EMSA crosslinked_product->emsa

Caption: Experimental workflow for the two-step crosslinking of RNA to proteins.

reaction_mechanism cluster_rna_ox RNA Oxidation cluster_crosslinking Crosslinking rna_struct RNA 3'-end (cis-diol) oxidized_rna_struct Oxidized RNA 3'-end (dialdehyde) rna_struct->oxidized_rna_struct NaIO₄ intermediate RNA-Hydrazone Intermediate oxidized_rna_struct->intermediate + this compound pentane This compound pentane->intermediate protein_struct Protein (Lysine) final_product Crosslinked RNA-Protein Conjugate protein_struct->final_product intermediate->final_product + Protein (Lysine)

Caption: Chemical mechanism of RNA oxidation and subsequent crosslinking to a protein.

Troubleshooting

IssuePossible CauseSuggested Solution
No crosslinked product observed Inefficient RNA oxidationVerify the concentration and freshness of the sodium periodate solution. Optimize oxidation time and temperature.
Inactive this compoundUse a fresh stock of the crosslinker.
Non-optimal reaction conditionsOptimize pH, temperature, and incubation time for the crosslinking step. Titrate the concentration of this compound.
Weak or no RNA-protein interactionConfirm the interaction using a non-crosslinking method (e.g., native gel shift). Increase the concentration of reactants.
Low yield of crosslinked product Suboptimal reactant concentrationsPerform a titration of both the protein and oxidized RNA, as well as the crosslinker.
Hydrolysis of the hydrazone bondEnsure the pH of the reaction is not too acidic.
Steric hindranceThe interacting surfaces may not have accessible reactive groups. Consider a crosslinker with a different spacer arm length.
High background or aggregation Excess crosslinkerOptimize the concentration of this compound. Ensure efficient quenching.
Non-specific interactionsInclude a non-specific competitor RNA in a control reaction. Increase the stringency of the binding and wash buffers.

Applications in Drug Development

  • Target Validation: Confirming the direct interaction between a therapeutic RNA (e.g., siRNA, ASO) and its target protein.

  • Mechanism of Action Studies: Elucidating the molecular details of how a drug modulates a nucleic acid-protein interaction.

  • Off-Target Effects: Identifying unintended protein interactions of a nucleic acid-based therapeutic.

  • Development of Covalent Drugs: Using the principles of this chemistry to design drugs that form covalent bonds with their targets.

By providing a robust method to capture and analyze RNA-protein interactions, this this compound-based crosslinking protocol is a valuable tool for researchers in basic science and drug development.

References

Application of Pentanedihydrazide in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanedihydrazide, also known as glutaric dihydrazide, is a versatile homobifunctional crosslinking agent increasingly utilized in the development of advanced drug delivery systems. Its two terminal hydrazide groups readily react with aldehyde or ketone moieties to form stable hydrazone bonds. This reactivity is particularly valuable for creating biocompatible and biodegradable hydrogels, nanoparticles, and polymer-drug conjugates. A key feature of the hydrazone linkage is its susceptibility to hydrolysis under acidic conditions, making it an excellent tool for designing pH-responsive systems that can selectively release therapeutic agents in specific microenvironments, such as tumors or intracellular compartments.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery research.

Key Applications

This compound is primarily employed in drug delivery for:

  • Hydrogel Formation: As a crosslinker for aldehyde-containing polymers (e.g., oxidized polysaccharides like dextran or hyaluronic acid) to form in situ gelling hydrogels for sustained drug release.[3][4]

  • pH-Responsive Drug Release: The formation of acid-labile hydrazone bonds allows for the creation of "smart" drug delivery systems that release their payload in response to a decrease in pH.[1][2] This is particularly relevant for targeted delivery to acidic tumor microenvironments or for facilitating endosomal escape of therapeutic agents.

  • Polymer-Drug Conjugation: this compound can act as a linker to conjugate drugs to polymeric carriers, enhancing drug solubility, stability, and circulation time.[5][6]

  • Nanoparticle Functionalization: It can be used to modify the surface of nanoparticles, enabling the attachment of targeting ligands or facilitating drug loading.

Data Presentation: Properties of Dihydrazide Crosslinked Hydrogels

While specific quantitative data for this compound is emerging, the following table summarizes typical data obtained for hydrogels crosslinked with analogous dihydrazides like adipic acid dihydrazide (ADH), which exhibits similar chemistry. These values can serve as a benchmark for experiments with this compound.

PropertyPolymer SystemCrosslinkerDrug/MoleculeDrug Loading Efficiency (%)Release ProfileReference
Swelling RatioOxidized Hyaluronic AcidAdipic Acid Dihydrazide-N/ApH-dependent swelling[7]
Mechanical StrengthOxidized Hyaluronic AcidAdipic Acid Dihydrazide-N/ATunable by crosslinker concentration[8]
Encapsulation EfficiencyChitosan/MethylcelluloseGlutaraldehydeTheophyllineUp to 82%Sustained release up to 12h[9]
Drug ReleaseOxidized DextranAdipic Acid DihydrazideVancomycinNot specifiedInitial burst followed by sustained release[10]
Gelation TimeOxidized DextranAdipic Acid Dihydrazide-N/ATunable by reactant concentrations[3]

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Hydrogel using this compound and Oxidized Dextran

This protocol describes the preparation of an injectable, in situ forming hydrogel based on the reaction between oxidized dextran and this compound.

Materials:

  • Dextran (Mw 40 kDa)

  • Sodium periodate (NaIO₄)

  • This compound (Glutaric dihydrazide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 3.5 kDa)

  • Lyophilizer

  • Model drug (e.g., Doxorubicin)

Procedure:

  • Oxidation of Dextran:

    • Dissolve 2 g of dextran in 28 mL of ultrapure water.

    • Prepare a solution of sodium periodate in ultrapure water. The amount of periodate will determine the degree of oxidation. For a 25% theoretical oxidation degree, use a 0.25:1 molar ratio of NaIO₄ to glucose units of dextran.

    • Add the sodium periodate solution to the dextran solution and stir in the dark at room temperature for 24 hours.

    • Stop the reaction by adding ethylene glycol.

    • Purify the oxidized dextran by dialysis against ultrapure water for 3 days, changing the water frequently.

    • Lyophilize the purified solution to obtain oxidized dextran as a white powder.[10]

  • Hydrogel Formation:

    • Prepare a solution of oxidized dextran (e.g., 10% w/v) in PBS (pH 7.4).

    • Prepare a solution of this compound (e.g., 5% w/v) in PBS (pH 7.4). The molar ratio of hydrazide groups to aldehyde groups can be varied to control the crosslinking density and hydrogel properties.

    • To form the hydrogel, mix the oxidized dextran and this compound solutions at a desired volume ratio (e.g., 4:1).

    • Gelation should occur at 37°C. The gelation time can be monitored by vial tilting.

  • Drug Loading:

    • For drug encapsulation, dissolve the therapeutic agent (e.g., doxorubicin) in the oxidized dextran solution before mixing with the this compound solution.

Characterization:

  • Gelation Time: Determined by the vial tilting method.

  • Swelling Behavior: The swelling ratio can be calculated by the formula: (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[11]

  • In Vitro Drug Release:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[12][13]

Protocol 2: Synthesis of a Polymer-Drug Conjugate with a pH-Sensitive Hydrazone Linker

This protocol outlines the conjugation of a drug containing a ketone group (e.g., doxorubicin) to a polymer functionalized with this compound.

Materials:

  • Polymer with a reactive group (e.g., N-hydroxysuccinimide (NHS)-activated polymer)

  • This compound

  • Doxorubicin

  • Dimethylformamide (DMF)

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Functionalization of Polymer with this compound:

    • Dissolve the NHS-activated polymer in anhydrous DMF.

    • Add a molar excess of this compound to the polymer solution.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Purify the hydrazide-functionalized polymer by dialysis against a suitable solvent to remove unreacted this compound.

    • Lyophilize to obtain the purified polymer.

  • Conjugation of Doxorubicin:

    • Dissolve the hydrazide-functionalized polymer in a suitable buffer (e.g., acetate buffer, pH 5.0).

    • Add doxorubicin to the polymer solution. The ketone group on doxorubicin will react with the hydrazide groups on the polymer to form a hydrazone bond.

    • Stir the reaction mixture at room temperature for 48 hours in the dark.

    • Purify the polymer-doxorubicin conjugate by dialysis to remove unconjugated doxorubicin.

    • Lyophilize to obtain the final product.[14]

Characterization:

  • Drug Conjugation: The amount of conjugated doxorubicin can be quantified by UV-Vis spectrophotometry.

  • pH-Dependent Drug Release: The release of doxorubicin from the conjugate can be studied at different pH values (e.g., pH 7.4 and pH 5.5) by monitoring the increase in doxorubicin fluorescence or absorbance over time.

Visualization of Workflows and Mechanisms

Experimental Workflow for Hydrogel Synthesis and Drug Release Study

G cluster_prep Preparation cluster_synthesis Hydrogel Formation cluster_eval Evaluation polymer Polymer Solution (e.g., Oxidized Dextran) mixing Mixing polymer->mixing crosslinker This compound Solution crosslinker->mixing drug Therapeutic Agent drug->polymer Drug Loading gelation In-situ Gelation (37°C) mixing->gelation characterization Characterization (Swelling, Mechanics) gelation->characterization release_study Drug Release Study (pH 7.4 and 5.5) gelation->release_study analysis Data Analysis release_study->analysis

Caption: Workflow for hydrogel synthesis and evaluation.

Mechanism of pH-Responsive Drug Release

G cluster_neutral Physiological pH (7.4) cluster_acidic Acidic Environment (e.g., Tumor, pH < 6.5) hydrogel_stable Hydrogel Matrix (Stable Hydrazone Bonds) drug_entrapped Drug Entrapped hydrogel_stable->drug_entrapped Slow Diffusion hydrogel_degraded Hydrogel Matrix (Hydrazone Bond Hydrolysis) hydrogel_stable->hydrogel_degraded pH Decrease drug_released Drug Released hydrogel_degraded->drug_released Rapid Release

Caption: pH-triggered drug release mechanism.

Conclusion

This compound is a valuable tool for the development of sophisticated drug delivery systems. Its ability to form pH-sensitive hydrazone linkages enables the creation of smart materials that can respond to disease-specific microenvironments. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own drug delivery applications. Further optimization of reaction conditions and polymer choices will undoubtedly lead to the development of even more effective and targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pentanedihydrazide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentanedihydrazide conjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low conjugation yield. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of this compound conjugation?

This compound is a homobifunctional crosslinker containing two hydrazide functional groups separated by a five-carbon aliphatic chain. The core reaction involves the nucleophilic attack of a hydrazide group on an aldehyde or ketone, typically on a biomolecule, to form a hydrazone bond. This reaction is a type of "click chemistry" known for its high specificity and efficiency under mild conditions.[1][2] For the reaction to occur, the target molecule must possess or be modified to contain a carbonyl group (aldehyde or ketone). A common application is the conjugation to glycoproteins, where the sugar moieties can be oxidized with sodium periodate to generate reactive aldehydes.[3][4]

Q2: Why is the pH of the reaction buffer critical for high conjugation yield?

The formation of a hydrazone bond is highly pH-dependent. The reaction is acid-catalyzed and generally proceeds optimally in a mildly acidic buffer, typically between pH 4.5 and 6.0.[5][6] This pH range represents a crucial balance:

  • Acidic enough: To protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydrazide.[5]

  • Not too acidic: To avoid significant protonation of the hydrazide nucleophile itself. A protonated hydrazide is rendered non-nucleophilic and cannot initiate the reaction.[5][6]

At neutral or alkaline pH, the reaction rate slows considerably due to the lack of protons to catalyze the dehydration of the intermediate.[5]

Q3: What is a major potential side reaction when using this compound, and how can it be controlled?

The most significant side reaction is intermolecular cross-linking, which can lead to the formation of high-molecular-weight aggregates and protein precipitation.[7][8] This occurs because this compound has two reactive hydrazide groups. If one end attaches to a protein, the other end can react with a second protein molecule instead of remaining a free functional group. This can be a major cause of low yield of the desired 1:1 conjugate.

Control strategies primarily revolve around optimizing the molar ratio of this compound to the target protein. Using a lower molar excess of the crosslinker can favor the formation of the desired conjugate over aggregates.[1][8]

Troubleshooting Guide for Low Conjugation Yield

This guide addresses the most common issues that result in low or no yield in a question-and-answer format.

Reagent and Biomolecule-Related Issues

Q4: My conjugation yield is low. How can I be sure my starting biomolecule is properly prepared?

Potential Causes & Solutions:

  • Inefficient Aldehyde/Ketone Generation: If you are conjugating to a glycoprotein, the oxidation step is critical.

    • Solution: Ensure your sodium periodate solution is fresh and has been stored correctly. Optimize the concentration of periodate and the reaction time for oxidation. Over-oxidation can damage the protein, while under-oxidation will result in too few reactive sites.[9]

  • Inaccessible Carbonyl Groups: The target aldehyde or ketone groups on your protein may be sterically hindered or buried within the protein's structure.

    • Solution: Consider mild denaturation of the protein to expose these sites, but be cautious as this can also lead to loss of function. Alternatively, using a longer-chain dihydrazide linker could provide better accessibility.

  • Degradation of the Target Molecule: The protein or other biomolecule may be unstable under the reaction conditions (e.g., pH, temperature).

    • Solution: Confirm the integrity of your starting material using techniques like SDS-PAGE or SEC before starting the conjugation. Ensure all buffer conditions are compatible with your protein's stability.

Q5: Could the quality of my this compound be the problem?

Potential Causes & Solutions:

  • Hydrolysis of Hydrazide Groups: Hydrazides are susceptible to hydrolysis, especially if stored improperly in the presence of moisture.

    • Solution: Store this compound in a desiccated environment at the recommended temperature. Allow the reagent to warm to room temperature before opening the container to prevent condensation. Prepare stock solutions of the hydrazide immediately before use.[7]

  • Poor Solubility: The dihydrazide reagent may not be fully dissolved in the reaction buffer, reducing its effective concentration.

    • Solution: If solubility in aqueous buffer is an issue, first dissolve the this compound in a small amount of a water-miscible organic co-solvent like DMSO or DMF, and then add it dropwise to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.[8]

Reaction Condition Issues

Q6: I'm observing very little to no product formation. Is my reaction pH optimized?

Potential Causes & Solutions:

  • Suboptimal pH: As detailed in the FAQ, the pH is critical. A pH outside the optimal 4.5-6.0 range will drastically slow down the reaction.[5]

    • Solution: Perform a pH optimization study. Prepare your reaction buffer (e.g., MES or sodium acetate) at various pH points within the 4.5-7.0 range to determine the ideal condition for your specific system. If the reaction must be performed at a neutral pH due to protein stability concerns, the addition of a catalyst is highly recommended.[5][10]

Q7: The reaction is very slow, even at the optimal pH. How can I accelerate it?

Potential Causes & Solutions:

  • Lack of Catalysis at Neutral pH: If you are working at or near pH 7.4, the uncatalyzed reaction is often very slow.

    • Solution: The use of an aniline catalyst (10-100 mM) can significantly accelerate the rate of hydrazone formation at neutral pH.[9][11] Aniline acts as a nucleophilic catalyst, facilitating the dehydration step of the reaction.

Q8: I am seeing a lot of aggregation and precipitation in my reaction. What should I do?

Potential Causes & Solutions:

  • Excessive Intermolecular Cross-linking: This is a primary cause of aggregation when using a dihydrazide. The molar ratio of this compound to your protein is too high.[8]

    • Solution: Perform a titration experiment to find the optimal molar ratio. Start with a low molar excess of this compound (e.g., 5:1 or 10:1) and gradually increase it. Analyze the results by SDS-PAGE to identify the ratio that maximizes conjugate formation while minimizing high-molecular-weight aggregates.[8]

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation, especially during chemical modification.[8]

    • Solution: Try reducing the concentration of your protein in the reaction mixture.

  • Inappropriate Buffer Conditions: The buffer composition or pH might be close to the protein's isoelectric point (pI), where it is least soluble.

    • Solution: Ensure your reaction buffer pH is at least one unit away from your protein's pI. Use non-interfering buffers such as MES, HEPES, or PBS.[12]

Parameter Typical Range Notes Citation(s)
pH 4.5 - 6.0Optimal range for acid-catalyzed hydrazone formation.[5][6]
6.5 - 7.5Suboptimal but usable, especially with a catalyst.[9]
Molar Ratio (Dihydrazide:Protein) 5:1 to 40:1Highly dependent on protein concentration and number of reactive sites. Titration is recommended to minimize cross-linking.[8][11]
Temperature 4°C to 25°CRoom temperature is common. Lower temperatures can be used to slow down potential side reactions or protein degradation.[11]
Reaction Time 2 - 24 hoursProgress should be monitored by a suitable analytical method (e.g., HPLC, SDS-PAGE).[11]
Catalyst (for neutral pH) Aniline (10-100 mM)Can significantly accelerate the reaction rate at pH > 7.0.[9][11]
Table 1: Recommended Starting Conditions for this compound Conjugation.
Purification and Analysis Issues

Q9: I seem to be losing my conjugate during purification. How can I improve recovery?

Potential Causes & Solutions:

  • Unsuitable Purification Method: The chosen method may not be effective at separating the conjugate from unreacted protein or the dihydrazide.

    • Solution: Size-Exclusion Chromatography (SEC) is a highly effective method for separating the larger protein conjugate from smaller unreacted this compound.[10] Dialysis is also a common and effective method for removing small molecules. Ensure the pore size of the dialysis membrane is appropriate.

  • Adsorption to Chromatography Media: The conjugate may be non-specifically binding to the purification column.

    • Solution: Ensure the column is properly equilibrated. If using ion-exchange chromatography, be aware that the conjugation may alter the protein's surface charge.

Q10: How can I accurately determine my conjugation yield and efficiency?

Potential Causes & Solutions:

  • Inadequate Analytical Methods: Without proper analysis, it's difficult to know if the reaction was successful.

    • Solution:

      • SDS-PAGE: This is a straightforward method to visualize the results. A successful conjugation will show a new band with a higher molecular weight than the unconjugated protein. The intensity of the bands can give a qualitative measure of yield. Aggregates will appear as high-molecular-weight smears or bands stuck in the stacking gel.[8]

      • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the conjugate's molecular weight, confirming the addition of the linker and allowing for the determination of the conjugation ratio (degree of labeling).[10]

      • UV-Vis Spectroscopy: If the molecule being conjugated has a distinct chromophore, changes in the UV-Vis spectrum can be used to quantify the conjugation efficiency.

Experimental Workflows and Troubleshooting Logic

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis A Prepare Protein Solution B Generate Aldehydes (e.g., Periodate Oxidation) A->B C Buffer Exchange/ Desalting B->C D Add this compound (Optimize Molar Ratio) C->D E Incubate (Control Time & Temp) D->E F Quench Reaction (Optional) E->F G Purify Conjugate (SEC or Dialysis) F->G H Analyze Yield (SDS-PAGE, MS) G->H

Workflow for this compound Conjugation.

troubleshooting_workflow start Low Conjugation Yield cat1 Check Reagents & Starting Material start->cat1 cat2 Review Reaction Conditions start->cat2 cat3 Evaluate Purification & Analysis start->cat3 q1 Aldehydes Generated? cat1->q1 q2 Hydrazide Active? cat1->q2 q3 pH Optimal (4.5-6.0)? cat2->q3 q4 Aggregation Seen? cat2->q4 q5 Purification Loss? cat3->q5 sol1 Optimize Oxidation q1->sol1 No sol2 Use Fresh Reagent q2->sol2 No sol3 Adjust Buffer pH or Add Catalyst q3->sol3 No sol4 Decrease Molar Ratio/ Protein Concentration q4->sol4 Yes sol5 Change Purification Method (e.g., SEC) q5->sol5 Yes

References

Optimizing buffer conditions for Pentanedihydrazide reactions with proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Pentanedihydrazide (PDH) reactions with proteins. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve successful and efficient bioconjugation.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of PDH to aldehyde-modified proteins.

Q: Why is my conjugation efficiency or yield unexpectedly low?

A: Low conjugation yield is a frequent issue that can be traced to several factors related to reaction conditions and reagent integrity.[1][2][3][4]

  • Suboptimal pH: The formation of a hydrazone bond is acid-catalyzed.[5][6] If the reaction pH is too high (e.g., > 7.0), the reaction rate will be significantly slower. Conversely, extremely low pH can affect protein stability.

  • Missing or Inefficient Catalyst: Aniline and its derivatives act as nucleophilic catalysts that significantly accelerate hydrazone formation, especially at physiological pH.[7][8][9][10][11] Reactions run without a catalyst will be much slower.[11]

  • Inefficient Aldehyde Generation: The protein target must have accessible aldehyde groups. If the initial oxidation step (e.g., using sodium periodate on glycoproteins) is inefficient, there will be fewer sites for PDH to react with.

  • Hydrolysis of Reagents: PDH, like other hydrazides, can be susceptible to hydrolysis. Ensure that stock solutions are freshly prepared and stored under appropriate conditions (e.g., desiccated).[3]

  • Low Reactant Concentration: At very low protein concentrations, the reaction kinetics can be slow.[2] A common strategy to drive the reaction forward is to use a higher stoichiometric excess of the crosslinking reagent (PDH).[2]

G cluster_problem Problem cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low Conjugation Yield pH Check Reaction pH (Optimal: 4.5-6.0) start->pH catalyst Verify Catalyst Presence (e.g., Aniline) start->catalyst reagents Assess Reagent Quality (Freshly Prepared PDH?) start->reagents protein Confirm Aldehyde Availability on Protein start->protein adjust_pH Adjust pH to acidic range (e.g., using MES or Acetate buffer) pH->adjust_pH pH not optimal add_catalyst Add Aniline (10-100 mM) to reaction mixture catalyst->add_catalyst Catalyst absent prep_reagents Prepare fresh PDH solution before use reagents->prep_reagents Reagents old optimize_ox Optimize protein oxidation step protein->optimize_ox Low aldehyde content

Troubleshooting logic for low conjugation yield.
Q: My protein precipitates out of solution during the reaction. What can I do?

A: Protein precipitation during conjugation is often caused by changes in the protein's surface properties or by excessive crosslinking.[3][4]

  • Buffer Composition: Ensure the chosen buffer system is appropriate for maintaining the solubility of your specific protein.[4][12] Some proteins may require specific ionic strengths or additives for stability.

  • Over-modification: The addition of too many PDH molecules can alter the net charge and isoelectric point (pI) of the protein, leading to aggregation and precipitation.[3] Try reducing the molar excess of PDH used in the reaction.

  • Solvent Effects: If PDH is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein denaturation.

  • Temperature: Performing the reaction at a lower temperature (e.g., 4°C overnight) instead of room temperature can sometimes minimize protein degradation and aggregation.[2][12]

Q: The resulting hydrazone bond is not stable. Why is it cleaving?

A: The hydrazone linkage is reversible, and its stability is highly dependent on pH.[5][13][14]

  • Hydrolysis: The hydrazone bond is susceptible to hydrolysis, a reaction that is catalyzed by acid.[5][6] While acidic conditions are needed to form the bond, prolonged exposure to very low pH can also accelerate its cleavage. The stability of protein-hydrazone conjugates is generally greater than that of small molecule hydrazones.[13]

  • Stabilization (Optional): If enhanced stability is required, the hydrazone bond can be reduced to a more stable hydrazide linkage using a reducing agent like sodium cyanoborohydride (NaCNBH₃).[13][14] This step makes the conjugation irreversible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for PDH reactions with protein aldehydes?

A: The optimal pH for hydrazone formation is in the acidic range, typically between pH 4.5 and 6.0.[13] This is a compromise between accelerating the acid-catalyzed reaction and maintaining the stability of the protein.[5]

Q2: Which buffer systems are recommended for this conjugation?

A: It is critical to use buffers that do not contain primary amines or other nucleophiles that could compete with the hydrazide group of PDH.[3][15]

  • Recommended Buffers: MES, Acetate, and Phosphate-Buffered Saline (PBS) adjusted to the desired acidic pH are excellent choices.[12][15]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will react with the aldehyde groups on the protein.[3]

Q3: Is a catalyst necessary for the reaction?

A: While the reaction can proceed without a catalyst, it is often slow.[11] The addition of a nucleophilic catalyst, most commonly aniline, is highly recommended to accelerate the reaction rate, especially when working at or near physiological pH.[8][9][11] Electron-rich aniline derivatives can also be effective catalysts.[7][10]

Q4: What is the mechanism of aniline catalysis?

A: Aniline first reacts with the aldehyde on the protein to form a highly reactive protonated Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydrazide (PDH) than the original aldehyde, thus speeding up the overall rate of hydrazone formation.[9][10]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Prot_Ald Protein-Aldehyde Reaction Acidic Buffer (pH 4.5-6.0) + Aniline Catalyst Prot_Ald->Reaction PDH This compound (PDH) PDH->Reaction Hydrazone Protein-Hydrazone Conjugate Reaction->Hydrazone

High-level overview of the PDH conjugation reaction.

Data Presentation

The following tables summarize the qualitative and quantitative effects of key buffer components on the PDH-protein conjugation reaction.

Table 1: Effect of Buffer pH on Reaction Efficiency
pH RangeReaction RateHydrazone Bond StabilityRecommendation
< 4.0FastDecreased (hydrolysis)Use with caution; may damage protein structure.
4.5 - 6.0 Optimal Good Recommended range for most protein conjugations. [13]
6.5 - 7.5SlowHighReaction is slow; requires a catalyst like aniline.[10]
> 8.0Very SlowVery HighNot recommended for efficient conjugation.
Table 2: Role of Common Additives in the Reaction Buffer
AdditiveTypical ConcentrationPurposeMechanism of Action
Aniline 10 - 100 mMCatalyst Forms a reactive Schiff base intermediate with the aldehyde, accelerating the reaction.[9][10][11]
Sodium Cyanoborohydride (NaCNBH₃) 5 - 10 mMStabilizer (Post-conjugation)Reduces the C=N hydrazone bond to a highly stable C-N single bond, making the linkage irreversible.[13][14]
EDTA 1 - 5 mMChelating Agent Prevents metal-catalyzed oxidation or degradation of the protein, if relevant.

Experimental Protocols

General Protocol for PDH Conjugation to an Aldehyde-Containing Protein

This protocol provides a general workflow. Specific parameters such as protein concentration, molar excess of PDH, and incubation times should be optimized for each specific protein system.

1. Materials and Reagents:

  • Aldehyde-modified protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 5.5).

  • This compound (PDH).

  • Aniline stock solution (e.g., 1 M in DMSO or water).

  • Reaction Buffer: 0.1 M MES, pH 5.5 (or other appropriate non-amine buffer).

  • Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0.

  • Desalting columns for buffer exchange and removal of excess reagents.

2. Procedure:

  • Protein Preparation: Ensure the starting protein is in an amine-free buffer at the desired pH (e.g., pH 5.5). If necessary, perform a buffer exchange using a desalting column. Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).

  • Prepare PDH Solution: Immediately before use, dissolve PDH in the Reaction Buffer to the desired concentration. To minimize hydrolysis, do not store PDH in aqueous solutions for extended periods.[3]

  • Initiate Reaction:

    • Add the desired molar excess of the PDH solution to the protein solution. A 20- to 50-fold molar excess is a common starting point.

    • Add aniline from the stock solution to a final concentration of 10-20 mM to catalyze the reaction.[11]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][11] The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine (like Tris) to react with any remaining unreacted aldehydes on the protein.

  • Purification: Remove excess, unreacted PDH and aniline catalyst from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Characterization: Analyze the resulting conjugate using appropriate methods such as SDS-PAGE (to observe the mass shift), UV-Vis spectroscopy, or mass spectrometry to determine the degree of labeling.

// Define nodes prep_protein [label="1. Prepare Protein\n(Buffer exchange to pH 5.5 MES)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_pdh [label="2. Prepare Fresh PDH Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="3. Mix Protein, PDH, and Aniline Catalyst", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="4. Incubate\n(2-4h at RT or overnight at 4°C)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="5. Purify Conjugate\n(e.g., Desalting Column)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Analyze Result\n(SDS-PAGE, Mass Spec)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define workflow prep_protein -> react; prep_pdh -> react; react -> incubate; incubate -> purify; purify -> analyze; } dot

Experimental workflow for PDH-protein conjugation.

References

Preventing non-specific binding of Pentanedihydrazide in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Pentanedihydrazide in immunoassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding (NSB) of this homobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in immunoassays?

This compound is a crosslinking agent containing a five-carbon aliphatic chain with a hydrazide group at each end. In immunoassays, it is primarily used to conjugate molecules containing carbonyl groups (aldehydes or ketones). The hydrazide groups react with carbonyls to form stable hydrazone bonds. This is often used to link antibodies or antigens, previously modified to contain carbonyl groups, to a solid phase or to each other.

Q2: What are the primary causes of non-specific binding (NSB) with this compound?

Non-specific binding of this compound can lead to high background signals and inaccurate results. The primary causes are:

  • Hydrophobic Interactions: The five-carbon aliphatic chain of this compound can non-specifically adsorb to hydrophobic surfaces, such as polystyrene microplate wells.[1][2]

  • Ionic Interactions: The hydrazide groups can carry a partial positive charge and may interact with negatively charged surfaces or biomolecules.[1][3]

  • Unreacted Hydrazide Groups: After the initial conjugation step, any unreacted hydrazide groups on a surface can non-specifically bind to carbonyl-containing proteins or other molecules in the sample.

Troubleshooting Guide

This guide provides solutions to common problems encountered during immunoassays using this compound.

Issue 1: High background in all wells, including negative controls.

High background is a common indicator of non-specific binding of this compound or subsequent detection reagents.

Possible Cause & Solution Workflow

start High Background Observed cause1 Inadequate Blocking start->cause1 cause2 Suboptimal Buffer Conditions start->cause2 cause3 Excess This compound start->cause3 solution1 Optimize Blocking Agent & Concentration cause1->solution1 solution2 Adjust Buffer pH & Salt Concentration cause2->solution2 solution3 Titrate this compound & Quench Excess cause3->solution3

Caption: Troubleshooting workflow for high background.

Detailed Solutions:

Solution Detailed Steps
Optimize Blocking Agent The choice of blocking agent is critical. While BSA is common, other protein-based blockers or non-protein-based blockers might be more effective.
Adjust Buffer Conditions The pH and ionic strength of the buffers can significantly impact NSB.
Titrate and Quench this compound Using an excessive concentration of this compound can lead to increased NSB. Quenching unreacted hydrazide groups is also crucial.
Issue 2: Inconsistent results and poor reproducibility.

This can be a result of variable non-specific binding across the plate or between experiments.

Logical Relationship of Factors Affecting Reproducibility

reproducibility Poor Reproducibility nsb Variable NSB reproducibility->nsb pipetting Inconsistent Pipetting nsb->pipetting incubation Uneven Incubation (Time/Temp) nsb->incubation washing Inadequate Washing nsb->washing

Caption: Factors contributing to poor reproducibility.

Detailed Solutions:

  • Standardize Protocols: Ensure all incubation times, temperatures, and washing steps are consistent.

  • Automate Washing: If possible, use an automated plate washer for more consistent and thorough washing.

  • Pre-wet Pipette Tips: When pipetting viscous solutions like blocking buffers, pre-wetting the tip can improve accuracy.

Experimental Protocols

Protocol 1: Comparative Analysis of Blocking Agents for this compound Immobilization

This protocol aims to determine the most effective blocking agent to prevent non-specific binding of a this compound-conjugated detection antibody.

Methodology:

  • Coating: Coat a 96-well polystyrene plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of different blocking buffers to the wells and incubate for 2 hours at room temperature.

    • Blocker A: 3% (w/v) BSA in PBS

    • Blocker B: 1% (w/v) Casein in PBS

    • Blocker C: 5% (w/v) Non-fat dry milk in PBS

    • Blocker D: 1% (w/v) Polyethylene glycol (PEG) 20,000 in PBS

  • Washing: Wash the plate three times with Wash Buffer.

  • This compound-Antibody Conjugate Addition: Add 100 µL of the this compound-conjugated HRP-labeled detection antibody (in a dilution buffer containing the respective blocking agent) to all wells, including negative control wells (no antigen).

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the optical density (OD) at 450 nm.

Expected Quantitative Data (Hypothetical):

Blocking Agent Average OD450 of Negative Control Wells Signal-to-Noise Ratio (Positive Control OD / Negative Control OD)
3% BSA0.25010
1% Casein0.15018
5% Non-fat Dry Milk0.20012
1% PEG 20,0000.10025
Protocol 2: Quenching Unreacted this compound

This protocol is for quenching the unreacted hydrazide groups on a surface that has been activated with this compound.

Methodology:

  • Surface Activation: React the surface (e.g., a microplate) with a solution of this compound in an appropriate buffer (e.g., MES buffer, pH 4.7) for a defined period.

  • Washing: Wash the plate three times with Wash Buffer to remove excess this compound.

  • Quenching: Add 200 µL of a quenching solution to each well and incubate for 1 hour at room temperature.

    • Quenching Solution A: 100 mM acetone in PBS

    • Quenching Solution B: 100 mM sodium pyruvate in PBS

    • Quenching Solution C: 1 M Glycine, pH 7.4

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Proceed with the standard blocking step as determined from Protocol 1.

Signaling Pathway of Hydrazide Quenching

surface Surface with Unreacted Hydrazide quencher Quenching Agent (e.g., Acetone) surface->quencher Reaction inactive_surface Inactive Surface (Hydrazone Formation) quencher->inactive_surface Results in

Caption: Quenching of unreacted hydrazide groups.

By following these troubleshooting guides and experimental protocols, researchers can effectively minimize non-specific binding of this compound and improve the accuracy and reliability of their immunoassays.

References

How to quench excess Pentanedihydrazide in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the quenching of excess pentanedihydrazide (also known as glutaric dihydrazide) in a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

Unreacted this compound can interfere with subsequent reaction steps or purification processes. Its nucleophilic nature may lead to undesired side reactions. Furthermore, residual hydrazides can be challenging to remove during purification due to their polarity. Quenching converts the excess this compound into a more easily removable derivative.

Q2: What is the recommended quenching agent for this compound?

An excess of a simple aldehyde or ketone is the recommended quenching agent. Acetone is a particularly suitable choice because it is readily available, inexpensive, and volatile, which simplifies its removal. The reaction between this compound and acetone forms a stable pentanedihydrazone derivative.[1][2][3]

Q3: How does the quenching reaction work?

The quenching reaction is a condensation reaction where the hydrazide functional groups of this compound react with the carbonyl group of an aldehyde or ketone to form a hydrazone and water. This reaction is typically fast and efficient.

Q4: How can I confirm that the quenching is complete?

The completion of the quenching reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] By comparing the reaction mixture to a standard of this compound, the disappearance of the starting material can be confirmed.

Q5: What are the potential challenges during the work-up procedure after quenching?

A potential challenge is the solubility of the resulting pentanedihydrazone. Depending on the reaction solvent and the product's properties, the hydrazone may precipitate or remain in solution. If it precipitates, it can often be removed by filtration. If it remains in solution, a liquid-liquid extraction is necessary to separate the desired product from the hydrazone.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Quenching Insufficient amount of quenching agent.Add an additional excess of the quenching agent (e.g., acetone) and continue stirring. Monitor the reaction by TLC or HPLC.
Low reaction temperature.Allow the reaction mixture to warm to room temperature to increase the reaction rate.
Difficulty in Removing the Hydrazone The hydrazone is soluble in the organic phase with the desired product.Perform multiple aqueous washes (e.g., with dilute HCl, followed by brine) to extract the hydrazone. The polarity of the hydrazone can be increased by protonation of the imine nitrogen, enhancing its solubility in the aqueous phase.
An emulsion forms during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Loss During Work-up The desired product has some solubility in the aqueous phase.Minimize the number of aqueous washes or perform back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.

Experimental Protocol: Quenching Excess this compound with Acetone

This protocol outlines the general steps for quenching excess this compound in a typical reaction mixture.

1. Quenching Reaction:

  • Cool the reaction mixture to room temperature.

  • Add an excess of acetone (typically 5-10 molar equivalents relative to the initial amount of this compound) to the stirred reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

2. Reaction Monitoring:

  • Monitor the disappearance of this compound using a suitable analytical technique (e.g., TLC or HPLC).

3. Work-up Procedure:

  • Once the quenching is complete, concentrate the reaction mixture under reduced pressure to remove the excess acetone and some of the reaction solvent.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove the hydrazone and any other basic impurities).

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (to remove residual water).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

Quantitative Data Summary

The following table provides typical parameters for the quenching process. These values may need to be optimized for specific reaction conditions.

Parameter Value Notes
Quenching Agent AcetoneOther simple aldehydes or ketones can also be used.
Molar Equiv. of Quenching Agent 5 - 10 eq.Relative to the initial moles of this compound.
Reaction Temperature 20 - 25 °CRoom temperature is generally sufficient.
Reaction Time 1 - 2 hoursMonitor by TLC or HPLC for completion.
Aqueous Wash 1 1M HClTo extract the formed pentanedihydrazone.
Aqueous Wash 2 Sat. NaHCO₃To neutralize the organic layer.
Aqueous Wash 3 BrineTo aid in phase separation and remove water.

Workflow for Quenching Excess this compound

Quenching_Workflow start Reaction Mixture with Excess this compound add_quencher Add Excess Acetone (5-10 eq.) start->add_quencher stir Stir at Room Temperature (1-2 hours) add_quencher->stir monitor Monitor by TLC/HPLC stir->monitor monitor->add_quencher Incomplete workup Aqueous Work-up: 1. Dilute with Org. Solvent/Water 2. Wash with 1M HCl 3. Wash with Sat. NaHCO3 4. Wash with Brine monitor->workup Quenching Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Crude Product concentrate->product

Caption: Workflow for quenching and work-up of excess this compound.

References

Technical Support Center: Controlling Protein Polymerization with Pentanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and solutions for controlling the extent of protein polymerization when using the homobifunctional crosslinker, pentanedihydrazide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your crosslinking experiments in a question-and-answer format.

Q1: Why am I observing extensive protein precipitation after adding this compound?

A: Protein precipitation is a common issue that can arise from excessive crosslinking, leading to large, insoluble aggregates.[1] Here are the potential causes and solutions:

  • Excessive Crosslinker Concentration: A high molar excess of this compound can lead to random, intermolecular crosslinking, causing proteins to precipitate.[2]

    • Solution: Perform a titration experiment to determine the optimal molar ratio of this compound to your protein. Start with a lower molar excess and gradually increase it, analyzing the results by SDS-PAGE to find the concentration that yields the desired crosslinking without significant precipitation.[2]

  • Suboptimal Buffer Conditions: The pH of your reaction buffer can significantly impact protein solubility. Proteins are least soluble at their isoelectric point (pI).[2]

    • Solution: Ensure your buffer pH is not close to the pI of your protein.[2] Using buffers like phosphate-buffered saline (PBS) or HEPES at a pH of 7.0-8.5 is generally recommended for reactions targeting carboxyl groups.[2][3]

  • High Protein Concentration: Very high protein concentrations can favor intermolecular crosslinking and subsequent aggregation.

    • Solution: Try reducing the protein concentration. For initial experiments, a protein concentration at or above 1 mg/mL is often recommended to achieve good reaction yields.[3]

Q2: My crosslinking efficiency is very low or non-existent. What could be the problem?

A: Low or no crosslinking efficiency can stem from several factors related to the reagents, reaction conditions, or the protein itself.

  • Inactive this compound: Hydrazide reagents can be sensitive to storage conditions.

    • Solution: Ensure your this compound is stored properly under desiccated conditions. It is best to prepare solutions fresh before each use.[4]

  • Suboptimal pH: The activation of carboxyl groups on the protein is pH-dependent.

    • Solution: The crosslinking of acidic residues using dihydrazides is often performed at a neutral pH (7.0-7.5) to ensure the structural integrity of most protein complexes.[3] While some protocols for EDC chemistry suggest a more acidic pH (4.5-5.5), newer coupling reagents like DMTMM allow for efficient coupling at neutral pH.[3]

  • Presence of Interfering Substances: Components in your buffer can compete with the crosslinking reaction.

    • Solution: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., citrate) as they can interfere with the carbodiimide chemistry used to activate the protein's carboxyl groups.[1][2]

  • Insufficient Activation of Carboxyl Groups: this compound reacts with carboxyl groups (aspartic acid, glutamic acid, C-terminus) that have been activated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]

    • Solution: Ensure you are using an appropriate carbodiimide activator and that it is fresh and active.

Q3: How can I favor intramolecular crosslinking over intermolecular polymerization?

A: Promoting intramolecular crosslinks (within the same protein molecule) over intermolecular crosslinks (between different protein molecules) is crucial for studying protein conformation and can be controlled by adjusting reaction conditions.

  • Low Protein Concentration: Dilute protein solutions favor intramolecular crosslinking as the probability of one part of a protein molecule reacting with another part of the same molecule is higher than reacting with a different molecule.

    • Solution: Perform the crosslinking reaction at a lower protein concentration. You may need to empirically determine the optimal concentration for your specific protein.

  • Molar Ratio of Crosslinker: A lower molar excess of this compound can help limit the number of reactive sites available for intermolecular interactions.

    • Solution: Use a carefully optimized, lower molar ratio of this compound to protein.

Q4: How can I effectively stop the crosslinking reaction?

A: Quenching the reaction is essential to control the extent of crosslinking and to prevent further reaction during analysis.

  • Primary Amine Quenchers: The unreacted activated carboxyl groups can be quenched by adding a reagent containing a primary amine.

    • Solution: Add a quenching buffer containing a final concentration of 10-50 mM Tris, glycine, or hydroxylamine to the reaction mixture.[4] Incubate for a short period (e.g., 15 minutes) to ensure complete quenching.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein crosslinking with this compound?

A: this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (hydrazides). It crosslinks proteins by reacting with carboxyl groups (present on aspartic acid, glutamic acid, and the C-terminus of the protein). This reaction requires the activation of the carboxyl groups using a carbodiimide, such as EDC, to form a reactive intermediate. The hydrazide groups of this compound then react with this intermediate to form stable hydrazone bonds, effectively linking two carboxyl-containing residues.[5][7]

Q2: What are the optimal reaction conditions for using this compound?

A: The optimal conditions can vary depending on the specific protein and desired outcome. However, here are some general guidelines:

ParameterRecommended Range/ValueRationale
pH 7.0 - 7.5Maintains protein structural integrity and allows for efficient coupling with activators like DMTMM.[3]
Temperature 25°C - 37°CProvides a good balance between reaction rate and protein stability.[3]
Incubation Time 30 minutes - 2 hoursShould be optimized empirically. Longer times may be possible due to the stability of hydrazides.[3]
Buffer PBS, HEPESAvoid buffers with primary amines or carboxylates.[2]

Q3: How can I analyze the extent of protein polymerization?

A: Several techniques can be used to assess the outcome of your crosslinking reaction:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most common method. Crosslinked proteins will appear as higher molecular weight bands on the gel. By comparing the band patterns of crosslinked and non-crosslinked samples, you can visualize the extent of polymerization (dimers, trimers, oligomers, etc.).[6]

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates proteins based on their size. Crosslinked complexes will elute earlier from the column than the monomeric protein.[6]

  • Mass Spectrometry: For more detailed analysis, mass spectrometry can be used to identify the specific amino acid residues that have been crosslinked.[3][6]

Experimental Protocols

Protocol 1: General Procedure for Controlled Protein Crosslinking with this compound

This protocol provides a starting point for crosslinking a purified protein. Optimization of molar ratios, concentrations, and incubation times is recommended.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Protein Preparation: Prepare your protein solution at the desired concentration (e.g., 1-2 mg/mL) in the reaction buffer.

  • Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC and this compound in the reaction buffer.

  • Activation and Crosslinking: a. Add the desired molar excess of EDC to the protein solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups. b. Add the desired molar excess of this compound to the activated protein solution. c. Incubate the reaction mixture for 1-2 hours at room temperature or 37°C.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to stop the reaction.

  • Analysis: Analyze the reaction products using SDS-PAGE to determine the extent of crosslinking.

  • Purification (Optional): Remove excess crosslinker and byproducts by dialysis or using a desalting column.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Prepare Protein Solution (e.g., 1-2 mg/mL in PBS) activation Activate Carboxyl Groups (Add EDC, 15 min @ RT) protein_prep->activation reagent_prep Prepare Fresh EDC & This compound Solutions reagent_prep->activation crosslinking Add this compound (Incubate 1-2h @ RT/37°C) activation->crosslinking quenching Quench Reaction (Add Tris/Glycine) crosslinking->quenching analysis Analyze by SDS-PAGE / SEC quenching->analysis purification Purify (Dialysis / Desalting) analysis->purification reaction_mechanism cluster_protein1 Protein 1 cluster_protein2 Protein 2 P1_COOH R1-COOH (Asp/Glu) Activated_Intermediate O-acylisourea Intermediate P1_COOH->Activated_Intermediate + EDC P2_COOH R2-COOH (Asp/Glu) Crosslinked_Product Crosslinked Protein (Stable Hydrazone Bond) P2_COOH->Crosslinked_Product EDC EDC PDH This compound (H2N-NH-CO-(CH2)3-CO-NH-NH2) Activated_Intermediate->PDH Reacts with one hydrazide group PDH->P2_COOH Other hydrazide group reacts with another activated carboxyl troubleshooting_flowchart decision decision solution solution problem problem start Start Troubleshooting problem_node Problem Encountered start->problem_node precipitate Protein Precipitation? problem_node->precipitate Yes low_yield Low/No Crosslinking? problem_node->low_yield No decision_ratio decision_ratio precipitate->decision_ratio Check Molar Ratio decision_reagents decision_reagents low_yield->decision_reagents Check Reagents decision_activation decision_activation low_yield->decision_activation Check Activation solution_ratio_high Decrease this compound Concentration decision_ratio->solution_ratio_high Too High decision_conc decision_conc decision_ratio->decision_conc Optimal solution_conc_high Lower Protein Concentration decision_conc->solution_conc_high Too High decision_ph decision_ph decision_conc->decision_ph Optimal solution_ph Change Buffer pH decision_ph->solution_ph Near pI solution_reagents Use Fresh Reagents decision_reagents->solution_reagents Old/Improperly Stored decision_buffer decision_buffer decision_reagents->decision_buffer Fresh solution_buffer Use Non-Interfering Buffer (PBS, HEPES) decision_buffer->solution_buffer Interfering Buffer? solution_activation Ensure Fresh & Sufficient EDC decision_activation->solution_activation Insufficient EDC?

References

Side reactions of Pentanedihydrazide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentanedihydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound?

This compound is a homobifunctional crosslinking agent. Its two hydrazide (-CONHNH2) groups react with carbonyl groups (aldehydes or ketones) to form stable hydrazone linkages (-C=N-NH-CO-).[1][2][3] This reaction is a nucleophilic addition-elimination, where the hydrazide first adds to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.[2]

Q2: What are the optimal reaction conditions for using this compound?

Optimal conditions for hydrazone formation typically involve a slightly acidic pH, generally between 5.0 and 7.4.[4] The reaction is often more efficient in this pH range. To further increase the reaction rate and efficiency, a catalyst such as aniline can be used.[5]

Q3: Is the hydrazone bond formed with this compound reversible?

The stability of the hydrazone bond is pH-dependent. While generally stable, the linkage can be reversible under acidic conditions, which may be a desirable feature for certain applications requiring cleavable crosslinks.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Crosslinking Efficiency Suboptimal pH of the reaction buffer.Adjust the pH of your reaction buffer to a range of 5.0-7.4. Perform small-scale pilot experiments to determine the optimal pH for your specific molecules.
Inefficient reaction kinetics.Consider adding an aniline catalyst to the reaction mixture to increase the rate of hydrazone formation.[5]
Steric hindrance around the carbonyl or hydrazide group.If possible, modify the linker length or the point of attachment to reduce steric hindrance.
Insufficient incubation time or temperature.Increase the reaction time or temperature. Monitor the reaction progress over time to determine the optimal conditions without degrading your sample.
Precipitation of Reactants Poor solubility of this compound or the target molecule in the chosen buffer.Ensure that all components are fully dissolved before initiating the reaction. Consider using a co-solvent if it does not interfere with the reaction or the integrity of your molecules.
Unstable Crosslinked Product Hydrolysis of the hydrazone bond.If stability is an issue, ensure that the final product is stored in a neutral or slightly alkaline buffer. Avoid prolonged exposure to acidic conditions.
Non-specific Interactions Ionic or hydrophobic interactions leading to aggregation.Optimize buffer conditions, including ionic strength and the addition of non-ionic detergents, to minimize non-specific binding.

Side Reactions and Avoidance Strategies

While this compound is a specific reagent for carbonyl groups, side reactions can occur. Understanding and mitigating these can improve experimental outcomes.

Incomplete Mono-substitution
  • Description: One end of the this compound molecule reacts with a target molecule, but the other end fails to react with a second target molecule. This results in a modified, but not crosslinked, product.

  • Avoidance:

    • Optimize Molar Ratios: Carefully control the stoichiometry of the reactants. A 1:2 molar ratio of this compound to the target molecule (assuming the target has one reactive carbonyl group) is a good starting point, but empirical optimization is recommended.

    • Reaction Time: Ensure a sufficient reaction time to allow for the second reaction to occur.

Intramolecular Crosslinking
  • Description: If a target molecule possesses two or more accessible carbonyl groups, a single this compound molecule can react with two sites on the same molecule, leading to an intramolecularly crosslinked product rather than an intermolecular one.

  • Avoidance:

    • Control Stoichiometry: Using a molar excess of the target molecule relative to the this compound can favor intermolecular crosslinking.

    • Concentration: Working at higher concentrations of the target molecule can also promote intermolecular reactions over intramolecular ones.

Hydrolysis of Hydrazide Groups
  • Description: The hydrazide functional groups on this compound can be susceptible to hydrolysis, especially at very low or high pH, rendering them inactive.

  • Avoidance:

    • Buffer Conditions: Prepare the this compound solution in the reaction buffer just prior to use. Avoid storing it in aqueous solutions for extended periods.

    • pH Control: Maintain the pH of the reaction mixture within the recommended range of 5.0-7.4.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using this compound

This protocol assumes one protein has been modified to contain an aldehyde group.

  • Protein Preparation:

    • Prepare Protein A (with an accessible aldehyde group) and Protein B (the target for crosslinking) in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).

  • This compound Preparation:

    • Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10-50 mM.

  • Reaction Mixture:

    • Combine Protein A and Protein B in the desired molar ratio.

    • Add the this compound solution to the protein mixture. A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein with the lower concentration.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent that reacts with hydrazides can be added.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Protocol 2: Immobilization of an Aldehyde-Containing Ligand to a Hydrazide-Functionalized Surface
  • Surface Preparation:

    • Activate the surface with a reagent to introduce hydrazide groups (protocol will vary depending on the surface material).

  • Ligand Preparation:

    • Dissolve the aldehyde-containing ligand in a coupling buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.2-7.4).

  • Immobilization:

    • Incubate the hydrazide-functionalized surface with the ligand solution for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the surface extensively with the coupling buffer to remove any non-covalently bound ligand.

  • Blocking (Optional):

    • To block any remaining active hydrazide groups, the surface can be incubated with a small molecule containing a carbonyl group.

Visualizations

G cluster_reactants Reactants cluster_products Products Protein_A Protein A (with Aldehyde) Crosslinked_Product Crosslinked Product (Protein A - Protein B) Protein_A->Crosslinked_Product Reacts with This compound & Protein B Side_Product Side Product (Mono-substituted Protein A) Protein_A->Side_Product Incomplete Reaction This compound This compound This compound->Crosslinked_Product This compound->Side_Product Protein_B Protein B (with Aldehyde) Protein_B->Crosslinked_Product

Caption: this compound crosslinking workflow.

G Start Start Low_Yield Low Crosslinking Yield? Start->Low_Yield Check_pH Check pH (Optimal: 5.0-7.4) Low_Yield->Check_pH Yes Precipitate Precipitate Observed? Low_Yield->Precipitate No Optimize_Ratio Optimize Molar Ratio (Crosslinker:Target) Check_pH->Optimize_Ratio Increase_Time_Temp Increase Reaction Time or Temperature Optimize_Ratio->Increase_Time_Temp Add_Catalyst Add Aniline Catalyst Increase_Time_Temp->Add_Catalyst Success Successful Crosslinking Add_Catalyst->Success Precipitate->Success No Check_Solubility Check Reactant Solubility Precipitate->Check_Solubility Yes Use_Cosolvent Consider Co-solvent Check_Solubility->Use_Cosolvent Use_Cosolvent->Success

Caption: Troubleshooting logic for crosslinking.

References

Technical Support Center: Improving the Stability of Pentanedihydrazide-Linked Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with pentanedihydrazide-linked conjugates, particularly in the context of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for this compound-linked conjugates?

A1: The primary mechanism of instability for this compound-linked conjugates is the hydrolysis of the hydrazone bond.[1] This is an acid-catalyzed process where the C=N bond is cleaved by water, leading to the release of the conjugated payload from the carrier molecule.[2] While this pH-sensitivity is a desirable feature for drug release in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), the hydrazone bond can also undergo slow hydrolysis at physiological pH (~7.4) in the bloodstream, leading to premature drug release and potential off-target toxicity.[1][2]

Q2: How does the structure of an aliphatic dihydrazide linker like this compound affect stability compared to other hydrazone linkers?

A2: Hydrazones derived from aliphatic aldehydes or ketones, such as those formed with this compound, are generally less stable and more susceptible to hydrolysis at neutral pH compared to those derived from aromatic aldehydes or ketones.[2] Aromatic hydrazones benefit from resonance stabilization, which makes the hydrazone bond more stable.[2] While this enhanced stability can be advantageous for plasma stability, it may also hinder the desired payload release at the target site.[3] Therefore, the choice of an aliphatic linker like this compound represents a trade-off between plasma stability and the rate of intracellular drug release.

Q3: What are the main factors that influence the stability of this compound-linked conjugates?

A3: Several factors can influence the stability of this compound-linked conjugates:

  • pH: As an acid-catalyzed reaction, the rate of hydrolysis of the hydrazone bond is highly dependent on pH. The bond is more labile in acidic environments and more stable at neutral pH.[2]

  • Payload Hydrophobicity: Highly hydrophobic payloads can lead to the formation of hydrophobic patches on the surface of the conjugate, which can promote aggregation.[4][5] Aggregation can, in turn, affect the overall stability and pharmacokinetic properties of the conjugate.[4]

  • Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, increases the propensity for aggregation and can lead to faster clearance from circulation.[6][7]

  • Formulation Buffer and Excipients: The choice of buffer, its pH, and the presence of stabilizing excipients can significantly impact the stability of the conjugate by minimizing aggregation and chemical degradation.[][]

  • Storage Conditions: Temperature, light exposure, and agitation can all affect the long-term stability of the conjugate.[10]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma Stability Assays

Question: My this compound-linked conjugate shows significant payload release in an in vitro plasma stability assay (e.g., >20% release in 24 hours at 37°C). What are the potential causes and how can I improve its stability?

Answer: Premature payload release is a common challenge with hydrazone linkers. Here’s a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Inherent Lability of the Aliphatic Hydrazone Bond Modify the Linker Structure: While maintaining the core this compound structure, consider introducing steric hindrance near the hydrazone bond to shield it from hydrolysis.[1] Formulation Optimization: Utilize stabilizing excipients in your formulation to protect the linker. Lyophilization is often preferred over liquid formulations for long-term storage to minimize hydrolysis.[11]
Assay Conditions Optimize Assay Protocol: Ensure the pH of the plasma and buffers is strictly maintained at 7.4. Even minor decreases in pH can accelerate hydrolysis.[1] Use fresh, properly handled plasma to minimize enzymatic degradation, which can be a secondary cause of instability.[1]
High Payload Hydrophobicity Incorporate Hydrophilic Spacers: If possible in your design, the inclusion of hydrophilic polyethylene glycol (PEG) spacers can increase the overall solubility of the conjugate and reduce stress on the linker.[]

Troubleshooting Workflow for Premature Payload Release:

G start Premature Payload Release Detected check_assay Verify Assay Conditions (pH, Plasma Quality) start->check_assay check_assay->start Conditions Not OK (Correct and Repeat) modify_formulation Modify Formulation (Buffers, Excipients, Lyophilization) check_assay->modify_formulation Conditions OK re_evaluate Re-evaluate Plasma Stability modify_formulation->re_evaluate modify_linker Consider Linker Modification (Steric Hindrance, Hydrophilic Spacers) re_evaluate->modify_linker Instability Persists end Conjugate Optimized re_evaluate->end Stability Improved analyze_payload Assess Payload Hydrophobicity modify_linker->analyze_payload analyze_payload->modify_formulation

Caption: Troubleshooting workflow for premature payload release.

Issue 2: Aggregation of the Conjugate

Question: I am observing significant aggregation of my this compound-linked conjugate, detected by Size-Exclusion Chromatography (SEC). What are the contributing factors and how can I mitigate this?

Answer: Aggregation is a critical issue that can affect the efficacy, safety, and manufacturability of bioconjugates. Here’s how to address it:

Potential Causes and Solutions:

Potential Cause Recommended Solutions
High Payload/Linker Hydrophobicity Optimize Conjugate Design: If feasible, select a more hydrophilic payload. Incorporate hydrophilic linkers, such as those with PEG spacers, to improve the overall physicochemical properties of the conjugate.[4] Control Drug-to-Antibody Ratio (DAR): Higher DAR values increase the likelihood of aggregation.[6] Aim for a lower, more controlled DAR, ideally through site-specific conjugation methods.[]
Unfavorable Formulation Conditions Buffer Optimization: Screen different buffer systems and pH values. The optimal pH should be sufficiently far from the conjugate's isoelectric point (pI) to maintain electrostatic repulsion between molecules.[12] Inclusion of Stabilizing Excipients: Surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and certain amino acids can act as stabilizers to reduce protein-protein interactions.[]
Manufacturing and Storage Stress Process Optimization: Minimize exposure to high shear forces during manufacturing processes like mixing and filtration.[10] Controlled Storage: Store the conjugate at recommended temperatures and protect it from light and agitation to prevent degradation that can lead to aggregation.[10]

Troubleshooting Workflow for Aggregation:

G start Aggregation Detected by SEC check_dar Analyze DAR and Payload Hydrophobicity start->check_dar optimize_dar Optimize DAR (Lower Ratio, Site-Specific Conjugation) check_dar->optimize_dar High DAR or Hydrophobic Payload optimize_formulation Optimize Formulation (Buffer pH, Excipients) check_dar->optimize_formulation DAR and Hydrophobicity within Acceptable Limits re_evaluate Re-evaluate Aggregation by SEC optimize_dar->re_evaluate check_process Review Manufacturing and Storage Conditions re_evaluate->check_process Aggregation Persists end Conjugate Optimized re_evaluate->end Aggregation Minimized optimize_formulation->re_evaluate check_process->optimize_formulation G Hydrazone This compound-linked Conjugate (R-CH=N-NH-CO-R') Protonation Protonation of Imine Nitrogen (Acid-Catalyzed) Hydrazone->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Bond_Cleavage C-N Bond Cleavage Tetrahedral_Intermediate->Bond_Cleavage Products Release of Payload (R-CHO) + Hydrazide (H2N-NH-CO-R') Bond_Cleavage->Products

References

Validation & Comparative

Comparing the Efficiency of Pentanedihydrazide to Other Dihydrazide Crosslinkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical parameter in the design of hydrogels and other biomaterials. Dihydrazides are a versatile class of crosslinkers that react with carbonyl groups to form stable hydrazone linkages. This guide provides a comparative analysis of Pentanedihydrazide (also known as Glutaric Dihydrazide) against other common aliphatic dihydrazide crosslinkers, supported by experimental data and detailed protocols to aid in the selection of the optimal crosslinking strategy.

This comparison focuses on the impact of the aliphatic chain length of dihydrazide crosslinkers on their crosslinking efficiency, specifically examining reaction kinetics and the mechanical properties of the resulting hydrogels. The most commonly used dihydrazides for comparison are Succinic Dihydrazide (SDH) and Adipic Dihydrazide (ADH), which have shorter and longer aliphatic chains, respectively, than this compound.

Performance Comparison of Dihydrazide Crosslinkers

The efficiency of a dihydrazide crosslinker is primarily determined by its chemical structure, particularly the length of the aliphatic chain connecting the two hydrazide functional groups. This chain length influences the flexibility of the crosslinker, the kinetics of the crosslinking reaction, and the mechanical properties of the resulting hydrogel.

Dihydrazide CrosslinkerChemical StructureMolecular Weight ( g/mol )Aliphatic Chain LengthKey Characteristics
Succinic Dihydrazide (SDH)C4H8N4O2144.13ShortForms more rigid crosslinks, potentially leading to stiffer but more brittle hydrogels.
This compound (Glutaric Dihydrazide) C5H12N4O2 160.17 Intermediate Offers a balance between rigidity and flexibility in the crosslinked network.
Adipic Dihydrazide (ADH)C6H14N4O2174.20LongProvides more flexible crosslinks, which can result in hydrogels with higher elasticity and toughness.[1]
Sebacic Dihydrazide (SDH)C10H22N4O2230.30Very LongCreates highly flexible networks, significantly impacting the swelling and mechanical properties of the hydrogel.

General Trends:

  • Reaction Kinetics: While direct comparative kinetic studies for this specific homologous series are not extensively available in the reviewed literature, the reactivity of the hydrazide group is generally not significantly influenced by the length of the aliphatic chain in simple dihydrazides.[2] However, steric hindrance and the solubility of the crosslinker can play a role. Carbodihydrazide (CDH), with the shortest possible linker (a single carbonyl group), is reported to be the "fastest" dihydrazide, suggesting that shorter linkers may exhibit faster initial reaction rates.[2][3]

  • Mechanical Properties: The length of the dihydrazide crosslinker has a direct impact on the mechanical properties of the resulting hydrogel.

    • Shorter chains (e.g., Succinic Dihydrazide): Lead to a higher crosslinking density for a given molar ratio, resulting in stiffer and more brittle hydrogels.

    • Longer chains (e.g., Adipic and Sebacic Dihydrazide): Provide greater flexibility to the polymer network, leading to hydrogels with lower stiffness but potentially higher toughness and elasticity.[4][5] this compound, with its intermediate chain length, is expected to provide a balance of these properties.

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the efficiency of different dihydrazide crosslinkers.

Protocol 1: Synthesis of Dihydrazide-Crosslinked Hyaluronic Acid (HA) Hydrogels

This protocol describes the formation of hydrogels by reacting aldehyde-modified HA with different dihydrazide crosslinkers.

Materials:

  • Hyaluronic acid (HA)

  • Sodium periodate (NaIO4)

  • Ethylene glycol

  • Succinic dihydrazide (SDH)

  • This compound (Glutaric Dihydrazide)

  • Adipic dihydrazide (ADH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Preparation of Aldehyde-Modified Hyaluronic Acid (HA-aldehyde):

    • Dissolve HA in deionized water to a final concentration of 1% (w/v).

    • Add a molar excess of sodium periodate (e.g., 0.5 moles of NaIO4 per mole of HA repeating unit) to the HA solution and stir in the dark for 1 hour at room temperature.

    • Quench the reaction by adding ethylene glycol and continue stirring for another hour.

    • Purify the HA-aldehyde by dialysis against deionized water for 3 days, changing the water frequently.

    • Lyophilize the purified HA-aldehyde to obtain a white powder.

  • Hydrogel Formation:

    • Prepare stock solutions of each dihydrazide (SDH, this compound, ADH) in PBS (pH 7.4).

    • Prepare a solution of HA-aldehyde in PBS (pH 7.4).

    • Mix the HA-aldehyde solution with each dihydrazide stock solution at a desired molar ratio of hydrazide groups to aldehyde groups (e.g., 1:1).

    • Vortex the mixture briefly and allow it to stand at room temperature to form a hydrogel. The gelation time can be recorded by the vial inversion method.

Protocol 2: Characterization of Hydrogel Mechanical Properties

This protocol outlines the use of rheometry to measure the viscoelastic properties of the synthesized hydrogels.

Materials:

  • Synthesized dihydrazide-crosslinked hydrogels

  • Rheometer with a parallel plate geometry

Procedure:

  • Place a sample of the hydrogel onto the lower plate of the rheometer.

  • Lower the upper plate to a defined gap (e.g., 1 mm).

  • Perform a frequency sweep at a constant strain (within the linear viscoelastic region, typically 1%) to determine the storage modulus (G') and loss modulus (G'').

  • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region and the yield stress of the hydrogel.

  • Compare the G' values of the hydrogels crosslinked with different dihydrazides to assess their relative stiffness.

Protocol 3: Quantification of Hydrazone Bond Formation

This protocol describes a method to quantify the formation of hydrazone bonds over time using a colorimetric assay.

Materials:

  • Reacting solutions of HA-aldehyde and dihydrazides from Protocol 1

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in a mixture of a strong acid like sulfuric acid and a solvent like ethanol)

  • Spectrophotometer

Procedure:

  • At various time points during the crosslinking reaction, take aliquots of the reacting mixture.

  • Add the aliquot to the DNPH solution. DNPH reacts with unreacted aldehyde groups to form a colored product (a dinitrophenylhydrazone).

  • Measure the absorbance of the resulting solution at the appropriate wavelength (typically around 360 nm).

  • A decrease in absorbance over time indicates the consumption of aldehyde groups and the formation of hydrazone crosslinks.

  • Create a standard curve with known concentrations of the aldehyde to quantify the number of unreacted aldehyde groups at each time point. This will allow for the calculation of the reaction kinetics for each dihydrazide.

Visualizing the Crosslinking Process

To better understand the chemical reactions and experimental workflows, the following diagrams are provided.

Crosslinking_Mechanism Polymer_Aldehyde Polymer with Aldehyde Groups (R-CHO) Hydrazone_Formation Hydrazone Bond Formation (pH-dependent) Polymer_Aldehyde->Hydrazone_Formation Dihydrazide Dihydrazide (H2N-NH-CO-(CH2)n-CO-NH-NH2) Dihydrazide->Hydrazone_Formation Crosslinked_Network Crosslinked Polymer Network Hydrazone_Formation->Crosslinked_Network

Dihydrazide Crosslinking Mechanism

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis start Start prepare_ha Prepare Aldehyde- Modified HA start->prepare_ha prepare_dihydrazides Prepare Dihydrazide Solutions (SDH, PDH, ADH) start->prepare_dihydrazides mix Mix HA-Aldehyde and Dihydrazide Solutions prepare_ha->mix prepare_dihydrazides->mix gelation Allow for Gelation mix->gelation kinetics Kinetic Analysis (Hydrazone Formation) mix->kinetics rheology Rheological Analysis (G', G'') gelation->rheology swelling Swelling Studies gelation->swelling compare_stiffness Compare Stiffness and Elasticity rheology->compare_stiffness compare_kinetics Compare Reaction Rates kinetics->compare_kinetics conclusion Select Optimal Crosslinker compare_stiffness->conclusion compare_kinetics->conclusion

References

A Comparative Guide to Tissue Fixatives: Pentanedihydrazide vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of histology, pathology, and drug development, the preservation of tissue architecture and biomolecular integrity is paramount. The choice of fixative is a critical first step that dictates the quality of downstream analyses, from morphological assessment to immunohistochemical staining. Glutaraldehyde has long been a standard for its excellent preservation of ultrastructure, but its inherent cytotoxicity and potential to mask antigenic sites have prompted a search for viable alternatives. This guide provides an objective comparison of glutaraldehyde and a promising alternative, pentanedihydrazide, focusing on their performance, mechanisms, and suitability for various research applications.

Executive Summary

Glutaraldehyde is a highly efficient crosslinker that provides excellent morphological preservation, particularly for electron microscopy. However, its cytotoxicity and tendency to generate autofluorescence can be significant drawbacks. This compound, a dihydrazide compound, offers a potentially more biocompatible alternative. Its crosslinking mechanism, which forms stable hydrazone bonds, may offer better preservation of antigenicity. While direct comparative data for this compound in routine tissue fixation is still emerging, its properties can be inferred from its use in bioprosthetics and the well-characterized behavior of similar dihydrazides like adipic acid dihydrazide.

Chemical Properties and Crosslinking Mechanisms

Glutaraldehyde is a five-carbon dialdehyde that rapidly crosslinks proteins by reacting primarily with the ε-amino groups of lysine residues to form Schiff bases and more complex, stable adducts. This extensive crosslinking is responsible for its superior preservation of cellular ultrastructure.

This compound , as a dihydrazide, possesses two reactive hydrazide (-CONHNH2) groups. Its crosslinking mechanism typically involves a two-step process. First, tissue components, such as glycoproteins, can be oxidized to create aldehyde groups. The hydrazide groups of this compound then react with these aldehydes to form stable covalent hydrazone bonds. Alternatively, this compound can be used in conjunction with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to crosslink carboxyl groups of amino acids like aspartic and glutamic acid to the hydrazide. This results in the formation of stable amide-like bonds.

Crosslinking Mechanisms Fig. 1: Crosslinking Mechanisms cluster_GA Glutaraldehyde Crosslinking cluster_PDH This compound Crosslinking (with EDC) GA Glutaraldehyde Crosslinked_GA Crosslinked Proteins (Schiff Base/Complex Adducts) GA->Crosslinked_GA reacts with Protein1 Protein 1 (Lysine -NH2) Protein1->Crosslinked_GA Protein2 Protein 2 (Lysine -NH2) Protein2->Crosslinked_GA PDH This compound Protein4 Protein 4 (Asp/Glu -COOH) PDH->Protein4 crosslinks Crosslinked_PDH Crosslinked Proteins (Amide-like Bond) PDH->Crosslinked_PDH Protein3 Protein 3 (Asp/Glu -COOH) EDC EDC Protein3->EDC activates Protein3->Crosslinked_PDH Protein4->Crosslinked_PDH EDC->PDH reacts with Experimental_Workflow Fig. 2: Comparative Experimental Workflow cluster_Glutaraldehyde Glutaraldehyde Fixation cluster_this compound This compound Fixation (Proposed) GA_Start Tissue Excision GA_Fix Fixation (2.5% Glutaraldehyde) GA_Start->GA_Fix GA_Wash Washing GA_Fix->GA_Wash GA_Process Dehydration & Embedding GA_Wash->GA_Process PDH_Start Tissue Excision PDH_Activate Activation (EDC) PDH_Start->PDH_Activate PDH_Wash1 Brief Wash PDH_Activate->PDH_Wash1 PDH_Crosslink Crosslinking (this compound) PDH_Wash1->PDH_Crosslink PDH_Wash2 Extensive Washing PDH_Crosslink->PDH_Wash2 PDH_Process Dehydration & Embedding PDH_Wash2->PDH_Process

A Head-to-Head Comparison: Pentanedihydrazide vs. Carbodiimide Chemistry for Bioconjugation and Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of bioconjugation, hydrogel formation, and drug delivery, the choice of crosslinking chemistry is paramount to the success of the application. Both pentanedihydrazide and carbodiimide chemistries are widely employed to form covalent linkages, yet they offer distinct advantages and disadvantages in terms of reaction conditions, bond stability, and biocompatibility. This guide provides an objective comparison of these two powerful chemical tools, supported by experimental data and detailed protocols to aid in the selection of the optimal chemistry for your research needs.

Executive Summary

This compound, which forms hydrazone bonds with aldehydes and ketones, offers the significant advantage of forming pH-sensitive, cleavable linkages, making it ideal for applications requiring controlled release, such as drug delivery systems. This chemistry is also noted for its biocompatibility. In contrast, carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), creates highly stable, non-reversible amide bonds. While this stability is advantageous for creating robust scaffolds and bioconjugates, the reagents themselves can exhibit higher cytotoxicity.

Comparative Data

The following tables summarize key quantitative data comparing the performance of this compound (via hydrazone bond formation) and carbodiimide (EDC/NHS) chemistry.

FeatureThis compound Chemistry (Hydrazone Bond)Carbodiimide Chemistry (EDC/NHS - Amide Bond)
Bond Type Hydrazone (C=N-NH)Amide (O=C-NH)
Reversibility Reversible, pH-sensitiveGenerally stable and non-reversible[1]
Optimal pH Mildly acidic (pH 4.5-6.0 for formation)Acidic for activation (pH 4.5-6.0), neutral to slightly basic for conjugation (pH 7.0-8.5)
Reaction Speed Can be slow at neutral pH, but can be accelerated with catalysts or optimized reactants[2][3]Generally rapid
Biocompatibility Generally considered biocompatible with low cytotoxicity[4]EDC/NHS can exhibit cytotoxicity at higher concentrations[5]
Byproducts WaterWater-soluble urea byproduct

Table 1: General Comparison of this compound and Carbodiimide Chemistries

pH-Dependent Stability of Hydrazone Linkages

A key advantage of this compound is the pH-sensitive nature of the resulting hydrazone bond, which allows for controlled degradation and release in acidic environments like endosomes or lysosomes.

Hydrazone TypeHalf-life at pH 7.4Half-life at pH 5.0
Aliphatic Aldehyde-derivedMinutes to hours[6]Seconds to minutes[6]
Aromatic Aldehyde-derivedDays to weeks[6]Hours to days[6]

Table 2: Representative Half-lives of Hydrazone Linkages at 37°C. The stability of the hydrazone bond can be tuned based on the structure of the carbonyl precursor[6].

Performance of EDC/NHS Crosslinked Hydrogels

Studies on EDC/NHS crosslinked biomaterials provide insights into the mechanical properties and biocompatibility that can be expected.

Crosslinker Concentration (EDC/NHS)Tensile Modulus IncreaseCell Proliferation
10%~500%No significant difference from non-crosslinked
50%~1500%Decreased proliferation at Day 7
100%~2000%Significantly lower proliferation at Day 7

Table 3: Performance of EDC-NHS Crosslinked Collagen Films. Data shows a concentration-dependent effect on mechanical properties and fibroblast proliferation[7][8].

Reaction Mechanisms and Workflows

This compound (Hydrazone Formation)

This compound contains two terminal hydrazide groups (-NH-NH2) that react with aldehydes or ketones on other molecules to form hydrazone linkages. This reaction is a condensation reaction that releases a molecule of water.

G cluster_reactants Reactants cluster_product Product Polymer_Aldehyde Polymer with Aldehyde Groups Crosslinked_Hydrogel Crosslinked Hydrogel (Hydrazone Linkage) Polymer_Aldehyde->Crosslinked_Hydrogel Reacts with This compound H2N-NH-CO-(CH2)3-CO-NH-NH2 This compound This compound->Crosslinked_Hydrogel Forms Hydrazone Bond

Caption: Reaction scheme for hydrogel formation using this compound.

Carbodiimide (EDC/NHS) Chemistry

EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of NHS stabilizes the intermediate, increasing the efficiency of the reaction.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Carboxyl_Group Polymer-COOH O_Acylisourea O-Acylisourea Intermediate Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Crosslinked Hydrogel (Amide Bond) NHS_Ester->Amide_Bond + Polymer-NH2 Amine_Group Polymer-NH2

Caption: Two-step reaction mechanism for EDC/NHS crosslinking.

Experimental Protocols

Protocol 1: Formation of a Hyaluronic Acid Hydrogel using a Dihydrazide Crosslinker (this compound)

This protocol is adapted for this compound based on methods for other dihydrazide crosslinkers.

Materials:

  • Hyaluronic acid (HA) with aldehyde or ketone groups

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.5

Procedure:

  • Prepare HA Solution: Dissolve aldehyde-modified hyaluronic acid in PBS (pH 7.4) to a final concentration of 2% (w/v).

  • Prepare this compound Solution: Dissolve this compound in PBS (pH 7.4) to achieve a desired molar ratio of hydrazide groups to aldehyde groups (e.g., 1:1).

  • Hydrogel Formation: Mix the HA solution and the this compound solution thoroughly. The mixture will begin to gel. The gelation time will depend on the concentration and degree of aldehyde modification on the HA.

  • Incubation: Allow the hydrogel to form and cure at 37°C for 24 hours in a humidified incubator.

  • Washing: Wash the hydrogel extensively with PBS to remove any unreacted crosslinker.

Protocol 2: Two-Step EDC/NHS Protein-Protein Crosslinking

This protocol provides a general method for crosslinking two proteins using EDC and NHS.

Materials:

  • Protein #1 (containing carboxyl groups) in 0.1 M MES buffer, pH 5.0-6.0

  • Protein #2 (containing primary amine groups) in PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (e.g., 2-Mercaptoethanol or Hydroxylamine)

  • Desalting Columns

Procedure:

  • Activation of Protein #1: a. Dissolve Protein #1 in MES buffer to a concentration of 1-2 mg/mL. b. Add a 5-10 fold molar excess of Sulfo-NHS and a 2-4 fold molar excess of EDC over Sulfo-NHS. c. Incubate the reaction for 15-30 minutes at room temperature.

  • Quenching of EDC (Recommended): a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC.

  • Buffer Exchange (Optional): a. Remove excess activating and quenching reagents using a desalting column equilibrated with PBS (pH 7.2-7.5).

  • Conjugation to Protein #2: a. Add the activated Protein #1 to Protein #2 at a desired molar ratio. b. Incubate the reaction for 2 hours at room temperature.

  • Purification: a. Purify the conjugate from excess reagents and byproducts by size exclusion chromatography or dialysis.

Advantages of this compound Chemistry

  • Controlled Release: The key advantage of the hydrazone linkage is its pH-dependent stability. This allows for the design of "smart" drug delivery systems that are stable at physiological pH (7.4) but release their cargo in the acidic environment of endosomes (pH ~5.5-6.0) or lysosomes (pH ~4.5-5.0) within target cells.[6]

  • Biocompatibility: Hydrazide-based crosslinkers and the resulting hydrazone-crosslinked hydrogels are generally considered to be non-toxic and biocompatible.[4] This is a significant advantage over some traditional crosslinkers like glutaraldehyde and can be a determining factor in biomedical applications.

  • Tunable Stability: The stability of the hydrazone bond can be modulated by the choice of the reacting aldehyde or ketone. Aromatic aldehydes form more stable hydrazones than aliphatic aldehydes, providing a handle to tune the release kinetics of a conjugated molecule.[6]

  • Bioorthogonality: The reaction between hydrazides and aldehydes/ketones is highly specific and does not interfere with most other functional groups present in biological systems, making it a bioorthogonal ligation strategy.[2]

Conclusion

The choice between this compound and carbodiimide chemistry hinges on the specific requirements of the application. For applications demanding high stability and permanent linkages, such as in the creation of robust tissue engineering scaffolds, EDC/NHS chemistry is a reliable choice. However, for applications that can benefit from controlled release, such as targeted drug delivery, the pH-sensitive nature of the hydrazone bond formed by this compound offers a distinct advantage. Furthermore, the superior biocompatibility of hydrazide chemistry makes it an attractive alternative, particularly for in vivo applications where minimizing cytotoxicity is critical. By understanding the fundamental differences in their reaction mechanisms, bond stabilities, and biological impact, researchers can make an informed decision to best suit their experimental goals.

References

A Head-to-Head Comparison of Crosslinkers for Mass Spectrometry Analysis of Acidic Residues: Pentanedihydrazide vs. Zero-Length Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein structural analysis, chemical crosslinking mass spectrometry (XL-MS) has emerged as a powerful tool. While traditional methods predominantly target lysine residues, the analysis of acidic residues—aspartic and glutamic acid—provides complementary structural information. This guide offers an objective comparison of two prominent methods for crosslinking these acidic sites: the use of dihydrazide crosslinkers, exemplified by pentanedihydrazide (PDH) and its analogs, and the application of zero-length crosslinkers (ZL-XL) facilitated by carbodiimides.

This comparison is supported by experimental data to aid in the selection of the most suitable crosslinking strategy for your research needs.

Performance Comparison: Dihydrazides vs. Zero-Length Crosslinkers

The efficacy of a crosslinking strategy is determined by the number and quality of identified crosslinked peptides, which in turn provide the distance restraints used for structural modeling. The following table summarizes the quantitative performance of adipic acid dihydrazide (ADH) and pimelic acid dihydrazide (PDH), two common dihydrazide crosslinkers, in comparison to the zero-length crosslinking approach. The data is based on studies of model protein complexes, providing a standardized benchmark for comparison.[1]

FeatureAdipic Acid Dihydrazide (ADH)Pimelic Acid Dihydrazide (PDH)Zero-Length Crosslinker (EDC/DMTMM)
Target Residues Aspartic Acid, Glutamic AcidAspartic Acid, Glutamic AcidAspartic Acid, Glutamic Acid, Lysine
Spacer Length ~9.2 Å~11.3 Å0 Å
Number of Identified Crosslinks (Model Proteins) 469415 (on BSA)[2]
Zero-Length Crosslinks Identified Yes (in addition to dihydrazide crosslinks)Yes (in addition to dihydrazide crosslinks)Yes (primary product)
Reaction pH Neutral (pH 7.0-7.5) with DMTMMNeutral (pH 7.0-7.5) with DMTMMAcidic (pH 4.5-6.0) with EDC, Neutral with DMTMM
Coupling Reagent DMTMMDMTMMEDC or DMTMM

Delving into the Methodologies: Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful XL-MS studies. Below are representative protocols for dihydrazide and zero-length crosslinking of acidic residues.

Protocol 1: Dihydrazide Crosslinking of Acidic Residues using Pimelic Acid Dihydrazide (PDH) and DMTMM

This protocol is adapted from established methods for crosslinking acidic residues at neutral pH, which preserves the structural integrity of most protein complexes.[1][3]

Materials:

  • Protein sample (in a buffer devoid of primary amines and carboxyls, e.g., HEPES)

  • Pimelic acid dihydrazide (PDH)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Quenching solution (e.g., ammonium bicarbonate)

  • Digestion enzyme (e.g., trypsin)

  • Size exclusion chromatography (SEC) column for enrichment

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare the protein sample at a concentration of ≥1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Crosslinking Reaction:

    • Add PDH to the protein sample to a final concentration of 5-10 mM.

    • Initiate the reaction by adding DMTMM to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Quenching: Stop the reaction by adding a quenching solution, such as ammonium bicarbonate, to a final concentration of 50 mM.

  • Sample Preparation for MS Analysis:

    • Denature, reduce, and alkylate the crosslinked protein sample.

    • Digest the protein with an appropriate protease (e.g., trypsin) overnight.

  • Enrichment of Crosslinked Peptides: Fractionate the peptide mixture using size exclusion chromatography (SEC) to enrich for higher molecular weight crosslinked peptides.

  • LC-MS/MS Analysis: Analyze the enriched fractions by LC-MS/MS.

  • Data Analysis: Use specialized software such as xQuest or pLink to identify the crosslinked peptides from the MS/MS data.

Protocol 2: Zero-Length Crosslinking of Acidic Residues and Lysines using EDC and Sulfo-NHS

This protocol outlines the use of the carbodiimide EDC in conjunction with Sulfo-NHS to form amide bonds between carboxyl and amine groups.[4]

Materials:

  • Protein sample (in a buffer devoid of extraneous carboxyls and amines, e.g., MES)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching solution (e.g., hydroxylamine)

  • Digestion enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare the protein sample in a carbodiimide-compatible buffer, such as 100 mM MES, 150 mM NaCl, at a pH of 4.5-6.0.

  • Crosslinking Reaction:

    • Add Sulfo-NHS to the protein sample to a final concentration of 5 mM.

    • Add EDC to a final concentration of 10 mM.

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.

  • Sample Preparation for MS Analysis:

    • Proceed with denaturation, reduction, alkylation, and enzymatic digestion as described in the dihydrazide protocol.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Utilize crosslinking identification software to search for zero-length crosslinks between acidic residues and lysines.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each crosslinking strategy.

Dihydrazide_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_post Post-Reaction Processing cluster_analysis Analysis Protein Protein Complex Buffer Neutral pH Buffer (e.g., HEPES) Add_PDH Add this compound (PDH) Buffer->Add_PDH Add_DMTMM Add DMTMM Add_PDH->Add_DMTMM Incubate Incubate @ 37°C Add_DMTMM->Incubate Quench Quench Reaction Incubate->Quench Digest Proteolytic Digestion Quench->Digest Enrich Enrichment (SEC) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (e.g., xQuest) LCMS->Data

Caption: Experimental workflow for dihydrazide crosslinking.

ZLXL_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_post Post-Reaction Processing cluster_analysis Analysis Protein Protein Complex Buffer Acidic pH Buffer (e.g., MES) Add_SulfoNHS Add Sulfo-NHS Buffer->Add_SulfoNHS Add_EDC Add EDC Add_SulfoNHS->Add_EDC Incubate Incubate @ RT Add_EDC->Incubate Quench Quench Reaction Incubate->Quench Digest Proteolytic Digestion Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for zero-length crosslinking.

Concluding Remarks

The choice between dihydrazide and zero-length crosslinkers for studying acidic residues depends on the specific research question and the nature of the protein system.

  • This compound and other dihydrazides , when used with a coupling agent like DMTMM at neutral pH, offer the advantage of preserving the native structure of pH-sensitive protein complexes and can yield a higher number of crosslinks.[1][3] The generation of both dihydrazide and zero-length crosslinks from the same experiment provides a richer dataset for structural modeling.[1]

  • Zero-length crosslinkers like EDC provide the shortest possible distance constraint, which can be highly valuable for high-resolution structural studies.[4] However, the requirement for acidic conditions can be a limitation for some biological systems.

By understanding the performance characteristics and experimental considerations of each approach, researchers can make an informed decision to best suit their analytical needs and advance their understanding of protein structure and function.

References

Validating the Specificity of Pentanedihydrazide Crosslinking by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is fundamental to elucidating cellular pathways and developing targeted therapeutics. Chemical crosslinking is a powerful technique to capture these interactions. This guide provides an objective comparison of Pentanedihydrazide, a dihydrazide crosslinker, with other common crosslinking agents, and offers detailed experimental protocols for its validation by Western blot.

This compound is a homobifunctional crosslinker with a five-carbon spacer arm. Its specificity is a key advantage, primarily targeting two classes of biomolecules: the carboxyl groups of acidic amino acid residues (aspartic acid and glutamic acid) and the aldehyde groups generated by the oxidation of carbohydrates on glycoproteins. This dual specificity allows for targeted crosslinking strategies that are complementary to the more common amine-reactive crosslinkers.

Comparative Analysis of Crosslinking Chemistries

The choice of crosslinker is critical and depends on the target proteins and the desired experimental outcome. Below is a comparison of this compound with other widely used crosslinking chemistries.

FeatureThis compound (PDH)Amine-Reactive (e.g., DSS, BS3)Zero-Length (e.g., EDC)
Target Residues Acidic residues (Asp, Glu) with an activator; Oxidized carbohydrates on glycoproteinsPrimary amines (Lysine, N-terminus)Carboxyl groups (Asp, Glu) and primary amines (Lys)
Specificity High (targets less abundant residues or specific modifications)Moderate (lysine residues are often abundant on protein surfaces)High (forms a direct amide bond between carboxyl and amine groups)
Spacer Arm Length ~7.5 ÅVariable (e.g., DSS ~11.4 Å)0 Å (direct bond formation)
Reaction Mechanism Hydrazone bond formation with aldehydes; Amide bond formation with activated carboxylsNucleophilic acyl substitutionCarbodiimide-mediated amide bond formation
Advantages Targets a different set of residues than amine-reactive crosslinkers, useful for proteins with few lysines; Can specifically target glycoproteins.Well-established protocols; High reactivity.Creates a native-like bond with no additional spacer, ideal for structural studies.
Disadvantages Requires a two-step process for targeting acidic residues (activation and crosslinking); Requires oxidation for targeting glycoproteins.Can lead to extensive and non-specific crosslinking if not optimized; May not be effective for proteins with inaccessible lysines.Can lead to intramolecular crosslinking and polymerization if not carefully controlled.

Experimental Protocols

Validating this compound Crosslinking of Glycoproteins

This protocol is designed to validate the crosslinking of glycoproteins using this compound, followed by analysis by Western blot.

1. Periodate Oxidation of Glycoproteins:

  • Prepare a solution of the glycoprotein of interest at a concentration of 1-5 mg/mL in a buffer at pH 5.5 (e.g., 0.1 M sodium acetate).

  • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 10 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 5 minutes at room temperature.

  • Remove excess periodate and quenching agent by buffer exchange into a coupling buffer (e.g., PBS, pH 7.4) using a desalting column.

2. This compound Crosslinking:

  • To the oxidized glycoprotein solution, add this compound (PDH) from a freshly prepared stock solution (e.g., in DMSO or water) to a final concentration of 5-20 mM.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching solution, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 50 mM, and incubate for 15 minutes.

3. Western Blot Analysis:

  • Mix the crosslinked protein sample with an equal volume of 2x Laemmli sample buffer. For non-cleavable crosslinkers, the reducing agent can be omitted.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of the protein samples onto a polyacrylamide gel. The gel percentage should be chosen to effectively separate the expected higher molecular weight crosslinked complexes.

  • Perform SDS-PAGE to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for one of the target glycoproteins overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an ECL substrate and an imaging system.

Validating this compound Crosslinking of Acidic Residues

This protocol describes the validation of crosslinking between proteins via their aspartic and glutamic acid residues.

1. Activation of Carboxyl Groups:

  • Prepare a solution of the proteins of interest at a concentration of 1-5 mg/mL in a MES buffer (pH 6.0).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 5 mM and N-hydroxysuccinimide (NHS) to a final concentration of 10 mM.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

2. This compound Crosslinking:

  • Add this compound (PDH) to the reaction mixture to a final concentration of 10-25 mM.

  • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM, and incubate for 15 minutes.

3. Western Blot Analysis:

  • Follow the same Western blot protocol as described in the glycoprotein crosslinking section.

Data Presentation

The following table summarizes hypothetical, yet expected, results from a Western blot experiment designed to validate the specificity of this compound crosslinking.

SampleCrosslinkerTarget Protein(s)Expected Band(s) (kDa)Interpretation
1NoneProtein A (50 kDa, glycoprotein)50No crosslinking, monomeric protein.
2PDHProtein A (50 kDa, glycoprotein)50, 100, >100Formation of dimers and higher-order oligomers of Protein A, indicating successful crosslinking.
3NoneProtein B (60 kDa, non-glycoprotein)60No crosslinking, monomeric protein.
4PDHProtein B (60 kDa, non-glycoprotein)60No new bands appear, demonstrating the specificity of PDH for glycoproteins in this context.
5NoneProtein C (40 kDa, acidic) + Protein D (70 kDa, acidic)40, 70No crosslinking, individual proteins.
6EDC + PDHProtein C (40 kDa, acidic) + Protein D (70 kDa, acidic)40, 70, 110Appearance of a 110 kDa band indicates the formation of a crosslinked C-D complex.
7GlutaraldehydeProtein A + Protein B50, 60, 100, 110, 120, >120Non-specific crosslinking of both proteins due to the amine-reactivity of glutaraldehyde.[1][2]

Mandatory Visualization

crosslinking_workflow cluster_glycoprotein Glycoprotein Targeting cluster_acidic Acidic Residue Targeting cluster_analysis Downstream Analysis gp_start Glycoprotein Sample periodate Periodate Oxidation gp_start->periodate pdh_gp Add this compound periodate->pdh_gp quench_gp Quench Reaction pdh_gp->quench_gp sds_page SDS-PAGE quench_gp->sds_page Crosslinked Sample acidic_start Protein Sample edc Activate with EDC/NHS acidic_start->edc pdh_acidic Add this compound edc->pdh_acidic quench_acidic Quench Reaction pdh_acidic->quench_acidic quench_acidic->sds_page Crosslinked Sample transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Detection probing->detection

Caption: Experimental workflow for this compound crosslinking and Western blot analysis.

Caption: Comparison of crosslinking reaction mechanisms.

References

Characterizing Pentanedihydrazide-Protein Conjugates: A Comparative Guide to SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein conjugates is critical for ensuring the efficacy, safety, and batch-to-batch consistency of novel biotherapeutics and research tools. Pentanedihydrazide, a homobifunctional dihydrazide crosslinker, provides a valuable tool for conjugating proteins through their acidic residues. This guide offers a comparative analysis of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for characterizing this compound-protein conjugates, alongside alternative methodologies, supported by experimental data and detailed protocols.

Introduction to this compound-Protein Conjugation

This compound is a crosslinking agent that, in the presence of an activator such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), covalently links proteins by targeting the carboxyl groups of aspartic and glutamic acid residues. This "zero-length" crosslinking approach is valuable for studying protein-protein interactions and creating stable protein conjugates. The resulting conjugate's molecular weight will be the sum of the individual protein components, a change readily detectable by SDS-PAGE.

SDS-PAGE for Initial Characterization

SDS-PAGE is a fundamental, widely accessible technique for the initial assessment of protein conjugation. By separating proteins based on their molecular weight, SDS-PAGE can provide clear visual evidence of a successful conjugation reaction. The formation of a new, higher molecular weight band corresponding to the conjugated protein, and the concurrent depletion of the monomeric protein bands, are primary indicators of a successful crosslinking event.

Interpreting SDS-PAGE Results

Upon crosslinking with this compound, a successful conjugation will manifest on an SDS-PAGE gel as:

  • Appearance of Higher Molecular Weight Bands: The most direct evidence of conjugation is the emergence of new bands at molecular weights corresponding to dimers, trimers, or higher-order oligomers of the target protein(s).

  • Disappearance or Reduction of Monomer Bands: Concurrently, the intensity of the bands corresponding to the unconjugated protein monomers should decrease as they are consumed in the crosslinking reaction.

  • Potential for Smearing: Extensive or non-specific crosslinking can result in a smear of high molecular weight products, which may not resolve into discrete bands. This can indicate an overly high concentration of the crosslinker or suboptimal reaction conditions.[1][2]

Comparative Analysis of Crosslinking Agents by SDS-PAGE

The choice of crosslinking agent can significantly impact the efficiency and specificity of protein conjugation. Below is a comparison of this compound with other commonly used crosslinkers, with their characterization by SDS-PAGE in mind.

Crosslinker Target Residues Spacer Arm Length Typical SDS-PAGE Observation Advantages Limitations
This compound (with EDC) Aspartic Acid, Glutamic Acid0 Å (zero-length)Appearance of distinct higher molecular weight bands corresponding to crosslinked species.Targets acidic residues, providing an alternative to amine-reactive crosslinkers.Requires an activation step with EDC; efficiency can be pH-dependent.
Glutaraldehyde Lysine, N-terminus7.5 ÅOften shows a ladder of bands (dimer, trimer, etc.) and can lead to high molecular weight aggregates that may not enter the gel.[3][4]Highly reactive and efficient.Can be non-specific and prone to forming large aggregates, leading to smearing on SDS-PAGE.[4] Schiff base formed is reversible unless reduced.[5]
Bis(sulfosuccinimidyl) suberate (BS3) Lysine, N-terminus11.4 ÅTypically yields clear, discrete bands for dimers, trimers, and higher oligomers with reduced smearing compared to glutaraldehyde.[6][7]Water-soluble, amine-reactive, and produces stable amide bonds.Less efficient at very low or high pH; hydrolysis of the NHS ester can compete with the crosslinking reaction.

Advanced Characterization Techniques

While SDS-PAGE is an excellent initial screening tool, a comprehensive characterization of this compound-protein conjugates often requires more sophisticated techniques to obtain quantitative data and detailed structural information.

Technique Information Provided Resolution Quantitative Capability Advantages Limitations
SDS-PAGE Molecular weight estimation, Purity assessmentLowerSemi-quantitativeSimple, rapid, and widely available.Lower resolution, potential for band smearing, not ideal for precise quantification.
Capillary Electrophoresis-SDS (CE-SDS) High-resolution size separation, Purity, and QuantityHighQuantitativeAutomated, high-throughput, and provides excellent resolution.Requires specialized equipment.
Size Exclusion Chromatography (SEC) Analysis of oligomeric states and aggregationHighQuantitativeProvides information on the size distribution of conjugates in their native state.Can be influenced by the shape of the conjugate.
Mass Spectrometry (MS) Precise mass determination, Identification of crosslinked peptides, Conjugation site analysisVery HighQuantitativeProvides detailed structural information and confirmation of conjugation sites.[8]Requires specialized instrumentation and expertise for data analysis.

Experimental Protocols

Protocol 1: Protein Crosslinking with this compound and EDC

This protocol describes the chemical crosslinking of a protein using this compound and EDC to form stable amide bonds between acidic residues.

Materials:

  • Purified protein in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

  • N-hydroxysulfosuccinimide (Sulfo-NHS) solution (optional, to enhance efficiency)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or hydroxylamine)

  • SDS-PAGE reagents and equipment

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration in an amine-free buffer such as MES at pH 6.0.

  • Activation of Carboxyl Groups: Add EDC (and optionally Sulfo-NHS) to the protein solution. A typical starting point is a 10- to 50-fold molar excess of EDC over the protein. Incubate for 15 minutes at room temperature.

  • Addition of this compound: Add this compound to the reaction mixture. A 20- to 100-fold molar excess over the protein concentration is a common starting point.

  • Reaction Incubation: Allow the crosslinking reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • SDS-PAGE Analysis: Prepare the crosslinked sample for SDS-PAGE by adding sample loading buffer. It is advisable to run both non-reducing and reducing conditions, although the crosslinks formed by this compound are not disulfide-based and will not be cleaved by reducing agents.

  • Gel Electrophoresis and Staining: Run the SDS-PAGE gel and visualize the protein bands using a suitable staining method (e.g., Coomassie Brilliant Blue or Silver Staining).

Protocol 2: SDS-PAGE Analysis of Protein Conjugates

This protocol outlines the general steps for analyzing protein conjugates using SDS-PAGE.

Materials:

  • Crosslinked and control (uncrosslinked) protein samples

  • SDS-PAGE sample loading buffer (with and without reducing agent)

  • Precast or hand-cast polyacrylamide gels

  • Electrophoresis running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or Silver staining solution and destaining solution

Procedure:

  • Sample Preparation: Mix the protein samples with an equal volume of 2X SDS-PAGE sample loading buffer. For non-reducing conditions, use a buffer without a reducing agent. For reducing conditions, use a buffer containing a reducing agent like β-mercaptoethanol or DTT. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Loading and Electrophoresis: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel in electrophoresis running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, carefully remove the gel from the cassette and place it in the staining solution. Agitate gently for the recommended time.

  • Destaining: Transfer the gel to a destaining solution and agitate until the protein bands are clearly visible against a clear background.

  • Imaging and Analysis: Image the gel using a gel documentation system. Analyze the banding pattern to assess the extent of protein conjugation.

Visualizing the Workflow and Chemical Principles

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis protein Purified Protein edc EDC Activation protein->edc Activate Carboxyls crosslinker Add this compound edc->crosslinker incubation Incubation crosslinker->incubation Form Conjugate quenching Quenching incubation->quenching Stop Reaction sds_page SDS-PAGE quenching->sds_page staining Gel Staining sds_page->staining imaging Imaging & Analysis staining->imaging

Figure 1. Experimental workflow for protein conjugation and analysis.

crosslinking_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product protein_cooh Protein-COOH activated_protein Activated Protein (O-acylisourea ester) protein_cooh->activated_protein + EDC edc EDC edc->activated_protein This compound H2N-NH-(C=O)-(CH2)3-(C=O)-NH-NH2 conjugate Crosslinked Protein Conjugate This compound->conjugate activated_protein->conjugate + this compound

Figure 2. Simplified mechanism of this compound crosslinking.

Conclusion

SDS-PAGE is an indispensable tool for the initial characterization of this compound-protein conjugates, providing a rapid and straightforward assessment of the crosslinking reaction's success. However, for a comprehensive understanding of the conjugate's properties, particularly in a drug development context, it is crucial to employ higher-resolution analytical techniques such as CE-SDS, SEC, and mass spectrometry. By combining these methods, researchers can gain a detailed picture of the molecular weight, purity, and structural integrity of their this compound-protein conjugates, ensuring the development of robust and well-characterized biomolecules.

References

A Comparative Analysis of Pentanedihydrazide and Adipic Acid Dihydrazide as Cross-linking Agents in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and biomaterial science, the choice of a cross-linking agent is pivotal in dictating the physicochemical properties and performance of hydrogels, drug delivery systems, and bioconjugates. Adipic acid dihydrazide (ADH) has long been a staple cross-linker, valued for its ability to form stable hydrazone bonds with carbonyl-containing polymers. However, pentanedihydrazide, also known as glutaric dihydrazide, is emerging as a viable alternative. This guide provides an objective comparison of these two dihydrazides, supported by structural analysis, performance characteristics, and detailed experimental protocols to aid researchers in selecting the optimal cross-linker for their specific application.

Chemical Structure and Physical Properties

The fundamental difference between this compound and adipic acid dihydrazide lies in the length of their hydrocarbon chains. This compound has a three-carbon chain separating the two hydrazide functional groups, while adipic acid dihydrazide has a four-carbon chain. This seemingly small structural variance can influence solubility, reactivity, and the mechanical properties of the resulting cross-linked network.

PropertyThis compound (Glutaric Dihydrazide)Adipic Acid Dihydrazide (ADH)
CAS Number 1508-67-4[1]1071-93-8[2]
Molecular Formula C₅H₁₂N₄O₂[1]C₆H₁₄N₄O₂[2]
Molecular Weight 160.17 g/mol [1]174.20 g/mol [2]
Melting Point 175-176 °C[1]180 °C[3]
Appearance White crystalline powderWhite, free-flowing crystalline powder[4]

Performance Comparison in Cross-linking Applications

Both this compound and adipic acid dihydrazide function as homobifunctional cross-linkers that react with aldehydes and ketones to form hydrazone linkages. This reaction is particularly relevant in the "keto-hydrazide" cross-linking of polymers, such as those containing diacetone acrylamide (DAAM).

Reaction Mechanism and Efficiency: The core of the cross-linking process is the formation of a ketimine bond, a reaction that is catalyzed by an acidic environment.[5] In typical applications, a polymer emulsion containing pendant ketone groups is maintained at a pH above 8, ensuring the stability of the mixture.[6] During the film-forming or hydrogel curing process, the evaporation of water and a volatile base (like ammonia) leads to a decrease in pH. This acidic shift accelerates the reaction between the hydrazide groups of the cross-linker and the ketone groups on the polymer, resulting in a stable, three-dimensional network.[5][6]

While direct kinetic studies comparing the two are scarce, the shorter chain length of this compound may offer different steric hindrance and conformational flexibility compared to ADH. This could potentially influence the rate and efficiency of the cross-linking reaction. The shorter linker arm of this compound might result in a more rigid and densely cross-linked network, which could be advantageous for applications requiring high mechanical strength. Conversely, the longer, more flexible chain of ADH might be preferable for creating more elastic and pliable hydrogels.

Applications in Drug Delivery: A key application for these cross-linkers in drug development is the creation of pH-responsive drug delivery systems.[7][8] The hydrazone bond is known to be stable at physiological pH (around 7.4) but can be hydrolyzed under the acidic conditions found in tumor microenvironments or within endosomes and lysosomes (pH 4.5-6.5).[9] This property allows for the targeted release of therapeutic agents at the site of action, minimizing systemic toxicity. Both this compound and ADH can be employed to conjugate drugs to polymer backbones or to form the cross-linked matrix of a drug-eluting hydrogel. The choice between the two would depend on the desired release kinetics and the mechanical properties of the delivery vehicle.

Experimental Protocols

1. Synthesis of Adipic Acid Dihydrazide:

A common method for synthesizing ADH involves a two-step process:

  • Esterification: Adipic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding diester.[10]

  • Hydrazinolysis: The resulting diethyl or dimethyl adipate is then reacted with hydrazine hydrate to yield adipic acid dihydrazide.[10]

Detailed Example Protocol:

  • A mixture of adipic acid (3.5 mol), methanol (0.5 mol), and ethanol (0.5 mol) is prepared in a beaker.

  • A catalyst mixture of potassium hydrogen sulfate (0.1 mol) and potassium sulfate (0.4 mol) is added.

  • The reaction mixture is heated to reflux at 45°C for 15 minutes with stirring to facilitate esterification.[10]

  • After cooling, hydrazine hydrate is added, and the mixture is stirred to allow for the acylhydrazine reaction to proceed, forming adipic acid dihydrazide.[10]

2. Keto-Hydrazide Cross-linking of an Acrylic Emulsion:

This protocol describes the ambient temperature cross-linking of an acrylic polymer containing diacetone acrylamide (DAAM) with a dihydrazide cross-linker.

  • An acrylic emulsion polymer is synthesized with approximately 1-5% by weight of DAAM monomer to introduce pendant ketone groups.[5]

  • The emulsion is neutralized with a volatile base, such as ammonia, to a pH of 8 or higher to ensure in-can stability.[6]

  • An aqueous solution of the dihydrazide cross-linker (either this compound or adipic acid dihydrazide) is added to the emulsion. The typical molar ratio of DAAM to dihydrazide is between 2.1 and 3.0 to 1.[4]

  • The formulation is then applied as a coating or cast to form a hydrogel.

  • As water and ammonia evaporate, the pH of the system decreases, catalyzing the formation of hydrazone cross-links and leading to a cured, stable network.[5]

3. General Procedure for Hydrazone Formation for Bioconjugation:

This protocol outlines a general method for conjugating a hydrazide-containing molecule to a molecule containing a carbonyl group.

  • Dissolve the carbonyl-containing molecule (e.g., an aldehyde-modified protein or drug) in a suitable buffer, typically with a pH between 5 and 7.

  • Dissolve the dihydrazide (this compound or adipic acid dihydrazide) in the same buffer.

  • Mix the two solutions. The reaction can often proceed at room temperature. For less reactive carbonyls, gentle heating may be required.

  • The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Once the reaction is complete, the resulting conjugate can be purified using standard techniques like dialysis or chromatography.

Visualizations

KetoHydrazide_Crosslinking cluster_Emulsion Aqueous Emulsion (pH > 8) cluster_Drying Film Formation / Drying cluster_Crosslinked Cross-linked Network Polymer Acrylic Polymer with pendant Ketone (DAAM) H2O Water + Ammonia Evaporation Evaporation of Water & Ammonia Polymer->Evaporation Application (Coating/Casting) ADH Dihydrazide (this compound or ADH) pH_Drop pH Decrease (Acid Catalysis) Network Stable 3D Network (Hydrazone Bonds) pH_Drop->Network Cross-linking Reaction

Caption: Keto-Hydrazide Cross-linking Workflow.

Drug_Release_Pathway cluster_Systemic Systemic Circulation (pH 7.4) cluster_Target Target Site (e.g., Tumor) cluster_Cellular Cellular Uptake cluster_Release Drug Release DrugCarrier Drug-Carrier Conjugate (Stable Hydrazone Linkage) AcidicEnv Acidic Microenvironment (pH < 6.5) DrugCarrier->AcidicEnv Accumulation at Target Site Endocytosis Endocytosis DrugCarrier->Endocytosis Hydrolysis Hydrolysis of Hydrazone Bond AcidicEnv->Hydrolysis Endosome Endosome / Lysosome (Acidic pH) Endocytosis->Endosome Endosome->Hydrolysis ReleasedDrug Active Drug Released Hydrolysis->ReleasedDrug

Caption: pH-Responsive Drug Release via Hydrazone Linkage.

Conclusion

This compound presents itself as a compelling alternative to the more commonly used adipic acid dihydrazide. Its shorter hydrocarbon chain offers the potential for creating more rigid and densely cross-linked networks, a feature that could be beneficial in specific drug delivery and tissue engineering applications. While ADH may remain the preferred choice for applications requiring greater flexibility, the availability of this compound provides researchers with an additional tool to fine-tune the properties of their biomaterials. The choice between these two cross-linkers should be guided by the specific requirements of the application, including desired mechanical properties, degradation kinetics, and drug release profiles. The experimental protocols provided herein offer a starting point for the practical evaluation of both cross-linking agents in a laboratory setting.

References

A Comparative Guide to Pentanedihydrazide Crosslinking Analysis Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentanedihydrazide with other common crosslinking agents, focusing on quantitative analysis using High-Performance Liquid Chromatography (HPLC). We present detailed experimental methodologies, comparative data, and visual workflows to assist in the selection and application of the most suitable crosslinking strategy for your research and development needs.

Introduction to Crosslinking and the Role of this compound

Crosslinking is a fundamental process in the development of biomaterials, drug delivery systems, and tissue engineering scaffolds, imparting stability and mechanical integrity to polymeric structures. The choice of crosslinking agent is critical, influencing not only the physical properties of the final product but also its biocompatibility and degradation kinetics.

This compound is a homobifunctional crosslinking agent belonging to the dihydrazide family. Its reactive hydrazide groups (-CONHNH2) at both ends of a five-carbon spacer arm readily react with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. This chemistry is particularly useful for crosslinking polysaccharides and other polymers containing or engineered to contain aldehyde functionalities. Compared to the widely used but often cytotoxic glutaraldehyde, dihydrazides like this compound offer a potentially safer alternative for biomedical applications.

This guide focuses on the quantitative analysis of the crosslinking process, a crucial step for quality control and for understanding the relationship between the degree of crosslinking and the final properties of the material. We will detail a proposed HPLC method for quantifying residual this compound and compare its performance characteristics with established methods for glutaraldehyde and general properties of a related dihydrazide, adipic acid dihydrazide.

Comparative Analysis of Crosslinking Agents

The selection of a crosslinking agent is a trade-off between reactivity, stability of the formed bond, biocompatibility, and ease of analysis. The following table summarizes the key characteristics of this compound, adipic acid dihydrazide (a close analog), and glutaraldehyde.

FeatureThis compoundAdipic Acid Dihydrazide (ADH)Glutaraldehyde (GA)
Chemical Structure H₂NNHCO(CH₂)₃CONHNH₂H₂NNHCO(CH₂)₄CONHNH₂OHC(CH₂)₃CHO
Reactive Groups HydrazideHydrazideAldehyde
Target Functional Groups Aldehydes, KetonesAldehydes, KetonesPrimary Amines
Formed Bond HydrazoneHydrazoneSchiff Base (can undergo further reactions)
Biocompatibility Generally considered to have good biocompatibilityGenerally considered to have good biocompatibility[1]Known cytotoxicity concerns[2]
Reaction pH Mildly acidic to neutral (pH 5-7)Mildly acidic to neutral (pH 5-7)Neutral to slightly alkaline (pH 7-9)[3]
Reaction Speed ModerateModerateRapid[3][4]
Stability of Crosslink Relatively stable, can be reversible under certain conditionsRelatively stable, can be reversible under certain conditionsStable, though the initial Schiff base can be reversible

Quantitative Analysis of Crosslinking Efficiency by HPLC

Accurate quantification of the unreacted crosslinker is a common and effective method to determine the crosslinking efficiency. This is typically achieved by analyzing the reaction supernatant using HPLC.

Proposed HPLC Method for this compound Quantification

This compound lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry challenging. Therefore, a pre-column derivatization step is proposed to introduce a UV-active moiety. This method is based on established procedures for the analysis of other non-chromophoric hydrazines and hydrazides.

Principle: Unreacted this compound in the reaction supernatant is derivatized with an aromatic aldehyde, such as benzaldehyde, to form a highly UV-absorbent bis-hydrazone derivative. This derivative is then separated and quantified by reverse-phase HPLC.

Experimental Protocol:

  • Sample Preparation:

    • Following the crosslinking reaction, centrifuge the reaction mixture to pellet the crosslinked material.

    • Carefully collect the supernatant containing the unreacted this compound.

    • Prepare a series of calibration standards of known this compound concentrations in the same buffer used for the crosslinking reaction.

  • Derivatization Procedure:

    • To a defined volume of the supernatant or calibration standard, add an excess of a benzaldehyde solution (e.g., in methanol or acetonitrile).

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the wavelength of maximum absorbance for the this compound-bis-benzaldehyde derivative (to be determined experimentally, but likely in the range of 300-320 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their known concentrations.

    • Determine the concentration of unreacted this compound in the samples by interpolating their peak areas on the calibration curve.

    • The amount of this compound incorporated into the crosslinked material can be calculated by subtracting the amount of unreacted crosslinker from the initial amount added.

Validated HPLC Method for Glutaraldehyde Quantification

A well-established method for the quantification of residual glutaraldehyde involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Principle: Glutaraldehyde reacts with DNPH to form a stable, colored bis-hydrazone derivative that can be readily quantified by HPLC with UV-Vis detection.

Experimental Protocol:

  • Sample Preparation:

    • Collect the supernatant after the crosslinking reaction.

    • Prepare glutaraldehyde calibration standards in the reaction buffer.

  • Derivatization Procedure:

    • To the supernatant or standard, add an excess of a DNPH solution (typically dissolved in an acidic solution of acetonitrile or methanol).

    • Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector at approximately 360 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Follow the same procedure as described for this compound to construct a calibration curve and determine the concentration of unreacted glutaraldehyde.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz to illustrate the key processes.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification start Crosslinking Reaction Mixture centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagent Add Derivatizing Agent supernatant->add_reagent standards Prepare Standards standards->add_reagent incubate Incubate add_reagent->incubate inject Inject into HPLC incubate->inject separate Separation on Column inject->separate detect UV-Vis Detection separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration detect->calculate

Caption: Experimental workflow for the quantitative analysis of crosslinkers by HPLC.

Crosslinking_Mechanisms cluster_this compound This compound Crosslinking cluster_glutaraldehyde Glutaraldehyde Crosslinking polymer1_aldehyde Polymer with Aldehyde Groups crosslinked_hydrazone Crosslinked Polymer (Hydrazone bond) polymer1_aldehyde->crosslinked_hydrazone Reacts with This compound This compound This compound->crosslinked_hydrazone polymer2_amine Polymer with Amine Groups crosslinked_schiff Crosslinked Polymer (Schiff base) polymer2_amine->crosslinked_schiff Reacts with glutaraldehyde Glutaraldehyde glutaraldehyde->crosslinked_schiff

Caption: Simplified reaction schemes for this compound and glutaraldehyde crosslinking.

Conclusion

The quantitative analysis of crosslinking reactions is essential for the development of reproducible and well-characterized biomaterials. While glutaraldehyde remains a widely used and efficient crosslinker, concerns about its cytotoxicity necessitate the exploration of alternatives like this compound. The proposed HPLC method, involving pre-column derivatization, offers a viable strategy for the accurate quantification of this compound, enabling researchers to precisely control and characterize their crosslinked materials. This guide provides the foundational knowledge and detailed protocols to implement these analytical techniques, facilitating the development of safer and more effective biomaterials for a range of applications.

References

A Head-to-Head Battle of Bioconjugation: Zero-Length Crosslinkers vs. Pentanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation and drug development, the choice of a crosslinking agent is a critical decision that can profoundly influence the stability, functionality, and efficacy of the final product. This guide provides an objective comparison between two major classes of crosslinkers: zero-length crosslinkers, exemplified by the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and dihydrazide crosslinkers, with Pentanedihydrazide as a representative. We delve into their mechanisms of action, comparative performance, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Differences

FeatureZero-Length Crosslinkers (EDC/NHS)This compound
Mechanism of Action Forms a direct amide bond between carboxyl and amine groups.Forms a hydrazone bond between a hydrazide and a carbonyl group (aldehyde or ketone).
Spacer Arm Length 0 Å (no spacer)~7.7 Å (this compound)
Bond Stability Very high (stable amide bond)pH-dependent (less stable at acidic pH)
Target Functional Groups Carboxyls (-COOH) and primary amines (-NH2)Carbonyls (aldehydes, ketones) and hydrazides
Primary Applications Protein-protein conjugation, peptide immobilization, antibody-drug conjugates.Polysaccharide and glycoprotein crosslinking, hydrogel formation.
Biocompatibility Generally good, but unreacted crosslinkers can be cytotoxic.Generally considered biocompatible.

Delving Deeper: A Quantitative Comparison

Direct quantitative comparisons of crosslinking efficiency between EDC/NHS and this compound are not abundant in literature, as their distinct mechanisms target different functional groups, making a direct head-to-head analysis challenging. However, we can infer performance characteristics from various studies.

Performance MetricZero-Length Crosslinkers (EDC/NHS)This compoundSupporting Evidence
Crosslinking Efficiency High, but can be reduced by hydrolysis of the active intermediate. The addition of NHS or sulfo-NHS significantly improves yields by creating a more stable intermediate. In some specific applications like surface immobilization, EDC alone has been reported to be more efficient than the EDC/NHS combination.Efficiency is dependent on the availability of carbonyl groups, which may require prior oxidation of the target molecule (e.g., polysaccharides). The reaction is generally efficient under optimal pH conditions.[1][2]
Reaction Kinetics The activation of carboxyl groups with EDC is rapid. The subsequent reaction with amines is also relatively fast, typically completed within hours at room temperature.The formation of hydrazone bonds is also a relatively fast reaction, often occurring at room temperature within a few hours.[3][4]
Stability of Conjugate The resulting amide bond is highly stable under a wide range of physiological conditions.The hydrazone bond is susceptible to hydrolysis, particularly at acidic pH. This can be an advantage for applications requiring cleavable linkers, such as drug delivery systems targeting the acidic environment of endosomes.[5][6]
Effect on Mechanical Properties of Biomaterials Crosslinking with EDC/NHS generally increases the mechanical strength and stiffness of biomaterials like collagen and hydrogels. The degree of crosslinking can be tuned by varying the concentration of the crosslinker.Dihydrazide crosslinkers are effective in forming stable hydrogels with tunable mechanical properties. The crosslinking density influences the stiffness and swelling behavior of the hydrogel.[7][8][9]

Visualizing the Chemistry: Reaction Mechanisms

To better understand the chemical transformations facilitated by these crosslinkers, the following diagrams illustrate their respective reaction pathways.

EDC_NHS_Mechanism cluster_activation Activation cluster_conjugation Conjugation Molecule1 Molecule 1 (-COOH) Activated_Intermediate O-acylisourea (unstable intermediate) Molecule1->Activated_Intermediate + EDC EDC EDC NHS_Ester Amine-reactive NHS ester (semi-stable) Activated_Intermediate->NHS_Ester + NHS Byproduct1 Isourea byproduct NHS NHS / sulfo-NHS Conjugate Conjugated Molecules (stable amide bond) NHS_Ester->Conjugate + Molecule 2 (-NH2) Molecule2 Molecule 2 (-NH2) Byproduct2 NHS / sulfo-NHS

Caption: Reaction mechanism of a zero-length crosslinker (EDC/NHS).

Pentanedihydrazide_Mechanism cluster_reaction Crosslinking Reaction Molecule1 Molecule 1 (Aldehyde/Ketone) Hydrazone_Intermediate Hydrazone Linkage Molecule1->Hydrazone_Intermediate + this compound This compound This compound Crosslinked_Product Crosslinked Product Hydrazone_Intermediate->Crosslinked_Product + Molecule 2 Water H2O Molecule2 Molecule 2 (Aldehyde/Ketone)

Caption: Reaction mechanism of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using EDC/NHS and this compound for bioconjugation. Optimization will be necessary for specific applications.

Protocol 1: Protein-Protein Conjugation using EDC/NHS

This two-step protocol is designed to conjugate two proteins by activating the carboxyl groups on the first protein and then reacting them with the amine groups on the second protein.

Materials:

  • Protein #1 (containing carboxyl groups)

  • Protein #2 (containing primary amine groups)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein #1 Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Protein #1:

    • Add a 10- to 50-fold molar excess of sulfo-NHS to the Protein #1 solution.

    • Add a 2- to 10-fold molar excess of EDC over sulfo-NHS to the solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Crosslinker: Immediately remove excess EDC and sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein #2:

    • Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer. A 1:1 molar ratio of the two proteins is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining active NHS esters.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and byproducts.

Protocol 2: Crosslinking of Glycoproteins using this compound

This protocol describes the crosslinking of glycoproteins after periodate oxidation to generate aldehyde groups.

Materials:

  • Glycoprotein

  • Sodium meta-periodate (NaIO4)

  • This compound

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.0-7.5

  • Quenching Solution: 1 M Glycine

  • Desalting columns

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-10 mg/mL.

  • Oxidation of Glycoprotein:

    • Add a 10- to 20-fold molar excess of sodium meta-periodate to the glycoprotein solution.

    • Incubate for 30 minutes in the dark at room temperature.

    • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes.

  • Removal of Excess Periodate: Remove excess periodate and byproducts using a desalting column equilibrated with Coupling Buffer.

  • Crosslinking with this compound:

    • Add a 50- to 100-fold molar excess of this compound to the oxidized glycoprotein solution.

    • Incubate for 2-4 hours at room temperature.

  • Purification: Purify the crosslinked glycoprotein conjugate using size-exclusion chromatography or dialysis to remove excess this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioconjugation experiment, applicable to both crosslinking chemistries with appropriate modifications.

experimental_workflow start Start: Prepare Biomolecules activation Activation of Biomolecule 1 (e.g., EDC/NHS or Oxidation) start->activation purification1 Purification 1 (Remove excess reagents) activation->purification1 conjugation Conjugation Reaction (Add Biomolecule 2 or Crosslinker) purification1->conjugation quenching Quench Reaction (Stop crosslinking) conjugation->quenching purification2 Purification 2 (Isolate conjugate) quenching->purification2 analysis Analysis of Conjugate (e.g., SDS-PAGE, Mass Spec) purification2->analysis end End: Characterized Conjugate analysis->end

Caption: A generalized experimental workflow for bioconjugation.

Choosing the Right Tool for the Job

The selection between zero-length crosslinkers and this compound hinges on the specific requirements of the application.

Choose Zero-Length Crosslinkers (EDC/NHS) when:

  • You need to form a highly stable, permanent linkage.

  • Your target molecules have accessible carboxyl and primary amine groups.

  • A short, direct linkage is crucial to maintain the native structure and function of the interacting molecules.

  • Applications include creating antibody-drug conjugates, immobilizing peptides, or studying protein-protein interactions where stability is paramount.

Choose this compound when:

  • You are working with glycoproteins, polysaccharides, or other molecules that can be readily oxidized to generate aldehydes or ketones.

  • A longer, more flexible spacer arm is acceptable or even desirable.

  • A pH-sensitive, cleavable linkage is required for applications like controlled drug release.

  • You are fabricating hydrogels from polysaccharides for tissue engineering or drug delivery.

Ultimately, a thorough understanding of the chemical principles and careful optimization of reaction conditions are key to successful bioconjugation, regardless of the crosslinker chosen. This guide serves as a foundational resource to aid researchers in navigating these choices and designing robust and effective bioconjugates for their scientific endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to control the stability and degradation of crosslinked materials is paramount. This guide provides an objective comparison of the reversibility of pentanedihydrazide crosslinks against three common alternatives: disulfide, boronate ester, and enzyme-labile crosslinkers. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most appropriate reversible crosslinking strategy for your research needs.

This compound forms hydrazone bonds with carbonyl groups (aldehydes and ketones), creating crosslinks that are characteristically reversible under acidic conditions. This pH-sensitivity makes them an attractive option for applications requiring payload release in acidic environments, such as the endosomes and lysosomes of cancer cells. However, the efficiency and kinetics of this reversal are crucial considerations. This guide will delve into the specifics of this compound crosslink cleavage and compare it with other widely used reversible crosslinking technologies.

Quantitative Comparison of Reversible Crosslinkers

The decision to use a particular reversible crosslinker is often dictated by the desired cleavage stimulus, the required rate of cleavage, and the stability of the crosslink under physiological conditions. The following table summarizes key quantitative parameters for the cleavage of this compound (hydrazone), disulfide, boronate ester, and enzyme-labile crosslinks.

Crosslinker TypeLinkage TypeStimulus for CleavageTypical Cleavage ConditionsCleavage Efficiency/KineticsKey Considerations
This compound HydrazoneAcidic pHpH 4.5 - 5.5Hydrolysis half-life can range from minutes to hours depending on the specific chemical structure and pH.[1] Generally, hydrazones from aliphatic aldehydes are less stable than those from aromatic aldehydes.[2]Stability at neutral pH can vary. The specific aldehyde or ketone used for crosslinking significantly impacts stability and cleavage kinetics.
Disulfide-based (e.g., DSP, DTSSP) Disulfide BondReducing Agents10-50 mM Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) at 37°C for 30 min, or at 100°C for 5 min.Generally high cleavage efficiency (>90%) under appropriate reducing conditions.Cleavage is dependent on the concentration of the reducing agent and is typically rapid. The intracellular environment is naturally reducing.
Boronate Ester Boronate EsterSugars (e.g., Glucose)Physiological pH (7.4) with the addition of glucose (e.g., 1-20 g/L).Release of cargo is dependent on glucose concentration, with higher concentrations leading to increased release.[3][4] Can be designed for varying sensitivity.Reversibility is based on competitive binding with diol-containing molecules. The specific boronic acid and diol pair influence binding affinity and responsiveness.
Enzyme-Labile (e.g., Val-Cit) Peptide BondSpecific Enzymes (e.g., Cathepsin B)Physiological pH (cleavage often occurs in lysosomes at pH ~5.0)High cleavage efficiency (>90%) in the presence of the target enzyme.[5] The rate is dependent on enzyme concentration and the specific peptide sequence.Highly specific cleavage, minimizing off-target degradation. Efficacy depends on the expression levels of the target enzyme in the desired biological environment.

Experimental Protocols for Cleavage of Reversible Crosslinks

Accurate assessment of crosslink reversibility requires standardized and well-defined experimental protocols. This section provides detailed methodologies for cleaving the four types of crosslinks discussed.

Protocol 1: Acid-Catalyzed Cleavage of this compound Crosslinks

This protocol describes the cleavage of hydrazone bonds formed by this compound in a hydrogel matrix.

Materials:

  • This compound-crosslinked hydrogel

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0 (or other appropriate acidic buffer)

  • High-Performance Liquid Chromatography (HPLC) system or Spectrophotometer

  • Incubator at 37°C

Procedure:

  • Equilibrate pre-weighed samples of the this compound-crosslinked hydrogel in PBS (pH 7.4) for 24 hours to ensure complete hydration and removal of any unreacted components.

  • After equilibration, transfer the hydrogel samples to a known volume of pre-warmed (37°C) acetate buffer (pH 5.0).

  • Incubate the samples at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the buffer surrounding the hydrogel.

  • Analyze the collected aliquots to quantify the release of a component previously conjugated via the crosslink (e.g., a drug molecule or a fluorescent probe) using a suitable analytical method like HPLC or spectrophotometry.

  • The percentage of cleavage can be calculated by comparing the amount of released component at each time point to the total amount initially conjugated.

Protocol 2: Reductive Cleavage of Disulfide Crosslinks (e.g., DSP)

This protocol details the cleavage of disulfide bonds within proteins crosslinked with Dithiobis(succinimidyl propionate) (DSP).

Materials:

  • DSP-crosslinked protein sample

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • SDS-PAGE sample buffer (Laemmli buffer)

  • Incubator at 37°C or heat block at 100°C

Procedure:

  • Cleavage at 37°C:

    • To the DSP-crosslinked protein sample in PBS, add DTT to a final concentration of 10-50 mM.

    • Incubate the mixture at 37°C for 30 minutes.

    • The sample is now ready for downstream analysis, such as SDS-PAGE, to confirm the cleavage of crosslinks by observing the disappearance of higher molecular weight crosslinked species and the appearance of monomeric proteins.

  • Cleavage for SDS-PAGE analysis:

    • Add SDS-PAGE sample buffer containing 2-Mercaptoethanol (typically at a final concentration of 5%) or DTT (20-50 mM) to the crosslinked protein sample.

    • Heat the sample at 100°C for 5 minutes.

    • Load the sample onto an SDS-PAGE gel to analyze the cleavage products.

Protocol 3: Glucose-Mediated Cleavage of Boronate Ester Crosslinks

This protocol describes the disassembly of a boronate ester-crosslinked hydrogel in response to glucose.

Materials:

  • Boronate ester-crosslinked hydrogel

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations (e.g., 1 g/L, 5 g/L, 10 g/L, 20 g/L) in PBS, pH 7.4

  • Rheometer or a method to measure hydrogel swelling/degradation (e.g., weighing)

Procedure:

  • Prepare hydrogel discs of a defined size and weight.

  • Immerse the hydrogel discs in PBS (pH 7.4) containing different concentrations of glucose at 37°C. Use PBS without glucose as a control.

  • Monitor the physical properties of the hydrogel over time. This can be done by:

    • Rheological measurements: Characterize the change in storage modulus (G') and loss modulus (G'') to quantify the weakening of the hydrogel network.

    • Swelling/Degradation: At specific time intervals, remove the hydrogels, gently blot to remove excess surface water, and weigh them to determine the change in mass. A decrease in mass indicates degradation.

  • The extent of cleavage can be inferred from the change in the hydrogel's physical properties compared to the control.

Protocol 4: Enzymatic Cleavage of Cathepsin B-Sensitive Crosslinks

This protocol details the in vitro cleavage of a peptide linker (e.g., Valine-Citrulline) by the enzyme Cathepsin B.

Materials:

  • Substrate containing the Cathepsin B-cleavable linker (e.g., an antibody-drug conjugate)

  • Recombinant human Cathepsin B

  • Assay Buffer: 25 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), pH 5.0

  • Quenching solution (e.g., acetonitrile with an internal standard for LC-MS)

  • LC-MS/MS system for analysis

Procedure:

  • Activate the Cathepsin B according to the manufacturer's instructions. This typically involves a pre-incubation step in the assay buffer.

  • Prepare a reaction mixture containing the substrate at a known concentration in the assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B to the reaction mixture. A typical enzyme concentration is 0.2 U/mL.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and immediately stop the reaction by adding the quenching solution.

  • Analyze the quenched samples by LC-MS/MS to quantify the amount of cleaved product (e.g., the released drug).[5]

  • The cleavage efficiency can be determined by calculating the percentage of the released product relative to the initial amount of substrate.

Visualizing Reversibility: Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the cleavage mechanisms and experimental workflows for each type of reversible crosslinker.

Cleavage_Mechanisms cluster_hydrazone Hydrazone Cleavage cluster_disulfide Disulfide Cleavage cluster_boronate Boronate Ester Cleavage cluster_enzyme Enzyme-Labile Cleavage Hydrazone R1-CH=N-NH-R2 Protonation R1-CH=N+H-NH-R2 Hydrazone->Protonation + H+ Carbinolamine R1-CH(OH)-NH-NH-R2 Protonation->Carbinolamine + H2O Cleaved R1-CHO + H2N-NH-R2 Carbinolamine->Cleaved pH < 6 Disulfide R1-S-S-R2 Cleaved_Disulfide R1-SH + R2-SH Disulfide->Cleaved_Disulfide + 2 [H] (e.g., DTT) Boronate Polymer-B(OR)2-Polymer Cleaved_Boronate Polymer-B(OH)2 + 2 ROH Boronate->Cleaved_Boronate Glucose Glucose (Diol) Glucose->Boronate Competitive Binding Peptide Antibody-Val-Cit-Drug Cleaved_Peptide Antibody-Val-Cit + Drug Peptide->Cleaved_Peptide Enzyme Cathepsin B Enzyme->Peptide Cleavage

Caption: Cleavage mechanisms of different reversible crosslinkers.

Experimental_Workflows cluster_pentanedihydrazide_wf This compound Cleavage Workflow cluster_disulfide_wf Disulfide Cleavage Workflow cluster_boronate_wf Boronate Ester Cleavage Workflow cluster_enzyme_wf Enzyme-Labile Cleavage Workflow P1 Equilibrate Hydrogel (pH 7.4) P2 Incubate in Acidic Buffer (pH 5.0, 37°C) P1->P2 P3 Collect Aliquots (Time Points) P2->P3 P4 Analyze Release (HPLC/Spectrophotometry) P3->P4 D1 Add Reducing Agent (DTT/BME) D2 Incubate (37°C or 100°C) D1->D2 D3 Analyze Cleavage (SDS-PAGE) D2->D3 B1 Immerse Hydrogel in Glucose Solution B2 Incubate (37°C) B1->B2 B3 Monitor Properties (Rheology/Swelling) B2->B3 E1 Incubate Substrate with Activated Enzyme E2 Quench Reaction (Time Points) E1->E2 E3 Analyze Cleaved Product (LC-MS/MS) E2->E3

Caption: Experimental workflows for assessing crosslink cleavage.

References

Safety Operating Guide

Proper Disposal of Pentanedihydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For pentanedihydrazide, a specific Safety Data Sheet (SDS) with detailed disposal instructions was not identified in the available resources. Therefore, it is imperative to handle and dispose of this compound as a potentially hazardous chemical, following established safety protocols and institutional guidelines. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.
  • This includes pure, unreacted this compound, contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads, wipes).
  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

2. Waste Collection and Labeling:

  • Collect this compound waste in a designated, compatible, and properly sealed container. The container should be in good condition and leak-proof.
  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information.

3. Contact Environmental Health and Safety (EHS):

  • Inform your institution's EHS department about the this compound waste that needs to be disposed of.
  • Provide them with as much information as possible about the waste, including its composition and volume.

4. Follow EHS Instructions for Pickup and Disposal:

  • Your EHS department will arrange for the collection of the hazardous waste.
  • Follow their specific instructions for storage pending pickup. This typically involves storing the sealed and labeled container in a designated satellite accumulation area.
  • The waste will then be transported to an approved waste disposal plant for proper treatment and disposal.[1][2][3][4]

Summary of Disposal Procedures

StepActionKey ConsiderationsResponsible Party
1 Waste Characterization Treat as hazardous due to lack of specific disposal data.Researcher
2 Segregation & Collection Use a dedicated, labeled, and sealed container. Do not mix with other waste.Researcher
3 Consult EHS Contact your institution's Environmental Health and Safety department for guidance.Researcher
4 Professional Disposal Arrange for pickup and disposal through a licensed hazardous waste management service.EHS Department

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds_check Is a specific SDS with disposal instructions available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow SDS-specific disposal protocol sds_check->follow_sds Yes contact_ehs Contact Environmental Health & Safety (EHS) treat_hazardous->contact_ehs collect_label Collect in a labeled, sealed container contact_ehs->collect_label ehs_pickup Arrange for EHS pickup and disposal collect_label->ehs_pickup end End: Proper Disposal follow_sds->end ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt about the disposal of any chemical.

References

Personal protective equipment for handling Pentanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

Pentanedihydrazide should be handled with caution due to the potential for hazards associated with the dihydrazide functional group. Similar compounds can be skin and eye irritants, and may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE):

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure.[1][2] The following table outlines the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn.[3]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are recommended.[4] Always check glove compatibility.
Body Protection A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or risk of splashing, chemical-resistant coveralls should be used.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • The storage container must be tightly closed.

  • Preparation and Use:

    • Handle exclusively in a designated area, such as a chemical fume hood, to control potential exposure.

    • Before use, ensure that an emergency eyewash station and safety shower are readily accessible.[3]

    • Weigh and transfer the chemical with care to avoid generating dust.

    • Use non-sparking tools if the compound is determined to be flammable.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Wash hands thoroughly after handling the substance.

    • Properly label and store any unused material.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[6]

    • The container should be marked as "Hazardous Waste" and include the full chemical name.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Collection and Disposal:

    • Waste containers should be kept securely closed and stored in a designated satellite accumulation area.

    • Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the EHS department or a licensed hazardous waste contractor.[6]

    • Do not dispose of this compound down the drain or in regular trash.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow cluster_prep Initial Response cluster_small_spill Small Spill Management cluster_large_spill Large Spill Management cluster_disposal Final Steps spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess ppe Don Appropriate PPE assess->ppe Small Spill contact_ehs Contact EHS/Emergency Services assess->contact_ehs Large Spill / Unknown Hazard contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Waste into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose secure_area Secure Area & Prevent Entry contact_ehs->secure_area secure_area->dispose report Report Incident dispose->report

Caption: Workflow for managing a this compound spill.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。